Alipur
Description
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Properties
CAS No. |
8015-55-2 |
|---|---|
Molecular Formula |
C22H32ClN3O3 |
Molecular Weight |
422 g/mol |
IUPAC Name |
but-3-yn-2-yl N-(3-chlorophenyl)carbamate;3-cyclooctyl-1,1-dimethylurea |
InChI |
InChI=1S/C11H10ClNO2.C11H22N2O/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10;1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h1,4-8H,2H3,(H,13,14);10H,3-9H2,1-2H3,(H,12,14) |
InChI Key |
YKFNFWCFOWLZPJ-UHFFFAOYSA-N |
SMILES |
CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl.CN(C)C(=O)NC1CCCCCCC1 |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl.CN(C)C(=O)NC1CCCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacokinetics and Metabolism of Aspirin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of acetylsalicylic acid (aspirin). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is one of the most widely used drugs globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic use and minimizing adverse effects. This guide delves into the intricate processes that govern aspirin's journey through the body.
Pharmacokinetics
The pharmacokinetic profile of aspirin is characterized by rapid absorption and hydrolysis to its primary active metabolite, salicylic (B10762653) acid. The pharmacokinetics of salicylic acid are dose-dependent, shifting from first-order to zero-order kinetics at higher doses due to the saturation of metabolic pathways.[1][2]
Absorption
Aspirin is a weak acid with a pKa of 3.5 and is primarily absorbed from the stomach and upper small intestine via passive diffusion.[2][3][4] The acidic environment of the stomach favors the non-ionized form of aspirin, facilitating its passage through the gastric mucosa.[4] However, the larger surface area of the small intestine also makes it a significant site of absorption.[1][4]
The rate of absorption is influenced by the formulation. Immediate-release tablets are rapidly absorbed in the stomach, while enteric-coated formulations are designed to dissolve in the more alkaline environment of the small intestine, which can delay and sometimes lead to more erratic absorption.[1]
Distribution
Once absorbed, aspirin is rapidly distributed throughout the body. The volume of distribution for aspirin is approximately 0.1–0.2 L/kg.[1] Both aspirin and its metabolite, salicylic acid, bind to plasma proteins, primarily albumin.[1][2][4] The protein binding of salicylate (B1505791) is concentration-dependent, typically ranging from 80-90%.[1] At higher concentrations, saturation of these binding sites leads to a higher fraction of free, pharmacologically active salicylate, which can increase the risk of toxicity.[1] Salicylates can cross the placental barrier and are also distributed into breast milk.[2][3]
Metabolism
Aspirin is extensively and rapidly metabolized. It is considered a prodrug, as it is quickly hydrolyzed to salicylic acid in the gut wall, blood, and liver by esterases.[1][2] Salicylic acid is responsible for most of the anti-inflammatory, analgesic, and antipyretic effects, while the acetyl group of aspirin is crucial for the irreversible inhibition of cyclooxygenase (COX) enzymes, which underlies its antiplatelet effect.[2]
The metabolism of salicylic acid occurs primarily in the liver through three main pathways:
-
Glycine (B1666218) Conjugation: The major metabolic route at therapeutic doses is conjugation with glycine to form salicyluric acid.[1][5][6] This pathway is saturable.[2][6]
-
Glucuronidation: Salicylic acid can be conjugated with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[1][6] This pathway is also capacity-limited.[1][7]
-
Hydroxylation: A small amount of salicylic acid is oxidized to gentisic acid and other dihydroxybenzoic acids.[1][6] The cytochrome P450 enzyme CYP2C9 is involved in this oxidative pathway.[4][8]
Excretion
The metabolites of aspirin are primarily excreted by the kidneys.[1][2][4] At therapeutic doses, the main urinary metabolites are salicyluric acid (approximately 75%), free salicylic acid (10%), salicylic phenol (B47542) glucuronide (10%), salicyl acyl glucuronide (5%), and gentisic acid (<1%).[1][9]
The renal excretion of salicylic acid is highly dependent on urinary pH.[2] As the pH of urine increases, the ionization of salicylic acid increases, which reduces its tubular reabsorption and significantly enhances its renal clearance.[1][2] This principle is utilized in the treatment of aspirin overdose, where urinary alkalinization is employed to accelerate salicylate elimination.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for aspirin and its primary metabolite, salicylic acid.
Table 1: Pharmacokinetic Parameters of Aspirin
| Parameter | Value | Reference |
| Bioavailability | 80–100% | [1][10] |
| Half-life (t½) | 2–3 hours (low doses) | [1][10] |
| 15–30 hours (high doses) | [1][10] | |
| Volume of Distribution (Vd) | 0.1–0.2 L/kg | [1] |
| Protein Binding | 80–90% | [1] |
Table 2: Major Metabolites of Aspirin and Their Approximate Urinary Excretion
| Metabolite | Percentage of Excreted Dose | Reference |
| Salicyluric acid | 75% | [1][9] |
| Free salicylic acid | 10% | [1][9] |
| Salicyl phenolic glucuronide | 10% | [1][9] |
| Salicyl acyl glucuronide | 5% | [1][9] |
| Gentisic acid | < 1% | [1][9] |
Experimental Protocols
This section details the methodologies for key experiments in the study of aspirin's pharmacokinetics and metabolism.
Quantification of Aspirin and Salicylic Acid in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of aspirin and salicylic acid in human plasma.
Materials:
-
HPLC system with UV detector
-
C18 extraction column and C8 analytical column
-
Acetonitrile, methanol, orthophosphoric acid (HPLC grade)
-
Human plasma
-
Fluoride (B91410) anticoagulant tubes
Procedure:
-
Sample Collection and Preparation: Collect blood samples in chilled tubes containing a fluoride anticoagulant. Centrifuge to isolate the plasma.[3]
-
Acidification: Acidify a 200 µL aliquot of the plasma sample.[3]
-
Injection: Inject the acidified sample directly onto the HPLC system.[3]
-
On-line Solid-Phase Extraction: Wash the C18 extraction column with acidified water for 2 minutes.[3]
-
Elution and Separation: Back-flush the analytes from the extraction column onto the analytical column (C-8 Nucleosil, 5 µm, 250 mm x 4.6 mm).[3]
-
Mobile Phase: Use a mobile phase consisting of water-methanol-acetonitrile-orthophosphoric acid (650:200:150:1 v/v/v/v) at a flow rate of 1 mL/min.[3]
-
Detection: Quantify the analytes by measuring their UV absorbance at 225 nm.[3]
In Vitro Metabolism of Aspirin using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of aspirin in the presence of human liver microsomes.
Materials:
-
Human liver microsomes
-
Aspirin stock solution
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[11]
-
Pre-incubation: Pre-incubate the liver microsomes with the incubation mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the aspirin stock solution to the pre-incubated mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in each aliquot by adding cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the concentration of remaining aspirin and the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of aspirin metabolism, its half-life, and intrinsic clearance from the disappearance of the parent compound over time.[11]
Signaling Pathways and Experimental Workflows
Aspirin and its metabolites exert their pharmacological effects by modulating various signaling pathways.
Metabolic Pathway of Aspirin
The metabolic conversion of aspirin is a multi-step process primarily occurring in the liver. The following diagram illustrates the major metabolic pathways.
Caption: Major metabolic pathways of aspirin.
Experimental Workflow: Investigating Aspirin's Effect on the NF-κB Signaling Pathway
Aspirin has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation. The following workflow outlines a typical experiment to investigate this effect.
Caption: Workflow for studying aspirin's effect on NF-κB signaling.
Conclusion
The pharmacokinetics and metabolism of aspirin are complex, involving rapid conversion to salicylic acid and dose-dependent elimination kinetics. A comprehensive understanding of these processes, supported by robust experimental methodologies, is essential for the continued development and clinical application of this important drug. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to facilitate further research and development.
References
- 1. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ichgcp.net [ichgcp.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and pharmacodynamic study of NO-donating aspirin in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and Characterization of an Aspirin-fumarate Prodrug that Inhibits NFκB Activity and Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide on the Bioavailability of Different Aspirin Formulations
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive analysis of the bioavailability and pharmacokinetic profiles of various aspirin (B1665792) (acetylsalicylic acid, ASA) formulations. It synthesizes data from multiple studies to offer a comparative perspective on how formulation differences—including immediate-release, enteric-coated, buffered, soluble, and chewable forms—impact the rate and extent of drug absorption. The document includes detailed experimental methodologies and visual representations of key biological and procedural pathways to support research and development in aspirin-based therapeutics.
Introduction to Aspirin Bioavailability
Aspirin is a cornerstone therapeutic agent used for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1] The clinical efficacy of any aspirin product is directly dependent on its bioavailability, which defines the rate and extent to which the active ingredient, acetylsalicylic acid, is absorbed and becomes available at its site of action.[1] Upon administration, ASA is rapidly hydrolyzed to its primary active metabolite, salicylic (B10762653) acid (SA), which is largely responsible for the anti-inflammatory and analgesic effects.[1][2] However, the critical antiplatelet effect is attributed to the parent molecule, ASA, through the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets.[3][4]
Different formulations are designed to modulate the release profile, improve gastrointestinal (GI) tolerability, and enhance the speed of onset.[5][6] These modifications significantly alter the pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).[1] Understanding these differences is crucial for selecting the appropriate formulation for a specific clinical indication, such as rapid pain relief versus long-term cardiovascular prophylaxis.
Aspirin Pharmacokinetics: Absorption, Metabolism, and Excretion
Aspirin is a weak acid (pKa 3.5) that is absorbed by passive diffusion from the stomach and, more significantly, the small intestine.[2][3] While the acidic environment of the stomach favors the non-ionized, lipid-soluble form of aspirin, the vast surface area of the small intestine makes it the primary site of absorption.[2][7][8]
Once absorbed, ASA undergoes rapid and extensive first-pass metabolism. It is hydrolyzed by esterases in the GI mucosa, blood, and liver to form salicylic acid (SA).[3][9] On average, the systemic bioavailability of the parent ASA molecule is approximately 50% of the administered dose.[9] Salicylic acid is further metabolized in the liver, primarily through conjugation with glycine (B1666218) and glucuronic acid, before being excreted by the kidneys.[3][8] Urinary excretion is pH-dependent; as urine pH increases, the amount of ionized salicylate (B1505791) excreted also increases.[3]
Quantitative Data Summary: Pharmacokinetic Parameters
The choice of formulation has a profound impact on the pharmacokinetic profile of both acetylsalicylic acid (ASA) and its metabolite, salicylic acid (SA). The following tables summarize key parameters from comparative bioavailability studies.
Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) for Various Aspirin Formulations (500 mg dose) [1]
| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |
|---|---|---|---|
| Aspirin Tablet | 5.23 ± 0.53 | 0.68 (0.50 - 1.00) | 6.49 ± 0.38 |
| Effervescent Tablet | 10.79 ± 1.06 | 0.26 (0.25 - 0.50) | 6.83 ± 0.56 |
| Granules in Suspension | 9.80 ± 3.45 | 0.42 (0.33 - 0.50) | 6.70 ± 1.98 |
| Fast Release Tablet | 12.10 ± 4.23 | 0.42 (0.33 - 0.58) | 7.90 ± 2.45 |
Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) for Various Aspirin Formulations (500 mg dose) [1]
| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |
|---|---|---|---|
| Aspirin Tablet | 32.7 ± 8.1 | 1.50 (1.00 - 2.00) | 162.1 ± 38.5 |
| Effervescent Tablet | 43.1 ± 10.2 | 0.75 (0.50 - 1.00) | 165.2 ± 35.8 |
| Granules in Suspension | 40.5 ± 10.1 | 1.00 (0.75 - 1.50) | 162.8 ± 34.7 |
| Fast Release Tablet | 45.1 ± 12.1 | 0.75 (0.50 - 1.00) | 178.1 ± 45.4 |
Table 3: Comparative Pharmacokinetics of Enteric-Coated vs. Other Formulations
| Formulation Type (Analyte) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
|---|---|---|---|---|
| Enteric-Coated (ASA) | 23.66 ± 16.26 | 4.9 ± 2.4 | 66.2 ± 42.9 | |
| Micronized Tablet (ASA) | 13.8 | 0.29 (17.5 min) | 6.2 - 7.0 | [10] |
| Plain Tablet (ASA) | 4.4 | 0.75 (45 min) | 6.2 - 7.0 | [10] |
| Soluble Aspirin (SA) | - | ~0.5 | - | [11] |
| Plain Tablet (SA) | - | >1.0 | - |[11] |
Key Observations:
-
Soluble and Effervescent Formulations: These consistently demonstrate the shortest Tmax and highest Cmax, indicating very rapid absorption.[1][11][12] This makes them suitable for conditions requiring fast onset of action, such as acute pain.[13]
-
Immediate-Release (Plain) Tablets: These show slower absorption compared to soluble forms but are faster than enteric-coated tablets.[1][10] Chewing a plain tablet accelerates absorption.[14][15]
-
Enteric-Coated (EC) Formulations: EC tablets are designed to bypass the stomach and dissolve in the higher pH of the small intestine, which reduces direct gastric irritation.[5] This design results in a significantly delayed Tmax (around 4-5 hours).[16] However, this delayed and sometimes erratic absorption can lead to reduced bioavailability and may be a concern in situations requiring reliable antiplatelet effects.[6][17][18]
-
Buffered Formulations: Studies show that buffered aspirin, designed to reduce gastric irritation, dissolves more rapidly and is absorbed better than conventional tablets, resulting in higher peak concentrations.[19][20]
-
Micronized Formulations: A novel formulation with micronized aspirin and an effervescent component shows significantly faster dissolution and a shorter Tmax (17.5 min) compared to regular tablets (45 min).[10][21]
Mechanism of Action: COX Inhibition Pathway
Aspirin's primary antiplatelet effect is achieved by the irreversible acetylation of a serine residue on the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for thromboxane (B8750289) A2 (TXA2).[4][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its synthesis, aspirin effectively reduces platelet aggregation for the lifespan of the platelet (approximately 7-10 days).[4]
Experimental Protocols for Bioavailability Studies
The assessment of aspirin's bioavailability and the determination of bioequivalence between formulations require rigorous experimental designs.
In-Vivo Bioavailability/Bioequivalence Study
A typical study follows a randomized, single-dose, two-period, crossover design in healthy volunteers.[1][22]
-
Study Design: A crossover design is preferred, where each subject receives both the test and reference formulations, separated by a washout period (e.g., 7 days) to eliminate the drug from the system.[1][22]
-
Subjects: Healthy adult volunteers are enrolled after screening for inclusion/exclusion criteria and providing informed consent.[12] Studies may be conducted under fasting or fed conditions, as food can significantly impact absorption, especially for enteric-coated formulations.[22]
-
Dosing and Sample Collection:
-
A single oral dose of the specified aspirin formulation is administered.[12]
-
Serial blood samples are collected at predetermined intervals (e.g., pre-dose, and multiple points up to 24-36 hours post-dose) into tubes containing an anticoagulant.[22][23]
-
Crucially, an esterase inhibitor, such as physostigmine (B191203) sulphate or sodium fluoride, is added immediately to prevent the ex-vivo hydrolysis of ASA to SA, ensuring accurate measurement of the parent drug.[12][23][24]
-
-
Analytical Method:
-
Plasma is separated by centrifugation.[24]
-
Plasma concentrations of both ASA and SA are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.[12][22][24]
-
The method must be validated for linearity, precision, accuracy, and recovery.[12][23]
-
-
Pharmacokinetic and Statistical Analysis:
-
Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).[23]
-
For bioequivalence assessment, the 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the regulatory acceptance range, typically 80% to 125%.[1]
-
In-Vitro Dissolution Testing
Dissolution testing is a critical in-vitro tool used to predict the in-vivo performance of a drug product.[1]
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used.[1]
-
Media: The choice of dissolution medium is pH-dependent.
-
Immediate-Release: Testing is often done in a pH 4.5 acetate (B1210297) buffer.[1]
-
Enteric-Coated: A two-stage method is used, starting with an acidic medium (e.g., 0.1 N HCl for 2 hours) to simulate the stomach, followed by a higher pH buffer (e.g., pH 6.8 phosphate (B84403) buffer) to simulate the intestine.[1]
-
-
Analysis: Samples are collected at multiple time points to generate a dissolution profile, which shows the percentage of the drug dissolved over time.[1]
Conclusion
The bioavailability of aspirin is highly dependent on its pharmaceutical formulation. Soluble, effervescent, and micronized formulations offer rapid absorption, leading to a faster onset of action, which is advantageous for acute analgesia.[1][10] Standard immediate-release tablets provide a reliable and moderately fast absorption profile.[1] In contrast, enteric-coated formulations successfully delay drug release to the intestine, potentially reducing direct gastric irritation, but at the cost of a delayed and more variable absorption rate, which may compromise consistent antiplatelet efficacy.[18] The selection of an appropriate aspirin formulation must therefore be guided by the intended therapeutic objective, balancing the need for rapid action, patient tolerability, and reliable systemic drug exposure. This guide provides the foundational data and methodologies to aid professionals in making informed decisions during drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 8. The Path of Aspirin Through the Body – Human STEAM [humanap.community.uaf.edu]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Three Aspirin Formulations in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chewable Aspirin Is Best for the Heart - CBS News [cbsnews.com]
- 16. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Effectiveness and Safety of Enteric-Coated vs Uncoated Aspirin in Patients With Cardiovascular Disease: A Secondary Analysis of the ADAPTABLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative bioavailability of aspirin from buffered, enteric-coated and plain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The dissolution and bioavailability of buffered aspirin tablet [journal11.magtechjournal.com]
- 21. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioavailability study of two 81-mg coated tablet formulations of acetylsalicylic acid in fed healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Whitepaper: The Core Mechanism of Aspirin in the Inhibition of Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aspirin (B1665792) (acetylsalicylic acid) remains a cornerstone of antiplatelet therapy for the prevention of atherothrombotic events. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation. This in-depth technical guide details the molecular pathways involved, presents quantitative data on aspirin's pharmacodynamic effects, and provides detailed protocols for key experimental assays used to evaluate its efficacy. The included diagrams, data tables, and methodologies offer a comprehensive resource for professionals engaged in cardiovascular research and drug development.
Introduction to Platelet Aggregation
Platelets, or thrombocytes, are anucleated cell fragments that play a critical role in hemostasis—the cessation of bleeding. Upon vascular injury, platelets are exposed to subendothelial matrix proteins, such as collagen, which triggers their activation. This activation process involves a sequence of events: adhesion to the injury site, shape change, degranulation (releasing activating molecules like ADP and serotonin), and finally, aggregation, where platelets stick to one another to form a primary hemostatic plug.
A crucial component of this process is the generation of powerful chemical agonists that amplify the activation signal and recruit additional platelets to the growing thrombus. Among the most significant of these is thromboxane A2 (TXA2).[1]
The Role of the Cyclooxygenase-1 (COX-1) Pathway
The synthesis of TXA2 in platelets is initiated by the release of arachidonic acid (AA) from the platelet membrane phospholipids. The enzyme cyclooxygenase-1 (COX-1) then catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin (B15479496) H2 (PGH2).[1] Subsequently, the enzyme thromboxane-A synthase metabolizes PGH2 into TXA2.[1]
Once synthesized, TXA2 is released from the platelet and acts as an autocrine and paracrine signaling molecule. It binds to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor (GPCR), on the surface of platelets.[2][3] Activation of the TP receptor initiates a downstream signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC). PLC activation generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium (Ca2+) concentrations and activate Protein Kinase C (PKC).[3] This signaling cascade culminates in platelet degranulation, a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor to its high-affinity state for fibrinogen, and ultimately, robust platelet aggregation.[3][4]
Mechanism of Action of Aspirin
Aspirin exerts its antiplatelet effect through the targeted, irreversible inactivation of the COX-1 enzyme.[5] Unlike reversible NSAIDs, aspirin acts as an acetylating agent. It covalently transfers its acetyl group to a serine residue, specifically at position 529 (Ser529), within the catalytic channel of the platelet COX-1 enzyme.
This acetylation creates a steric blockade that physically obstructs the access of the substrate, arachidonic acid, to the enzyme's active site, thereby preventing the synthesis of PGH2 and, consequently, TXA2.[6] Because mature platelets lack a nucleus and the machinery for protein synthesis, they are unable to produce new COX-1. Therefore, the inhibition induced by aspirin lasts for the entire lifespan of the platelet, typically 8 to 10 days. This prolonged effect allows for effective antiplatelet therapy with low, once-daily dosing.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core chemical properties of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a thorough understanding of ASA's chemical behavior, stability, and analytical methodologies.
General and Physicochemical Properties
Acetylsalicylic acid is a synthetic organic compound derived from salicylic (B10762653) acid.[1] It is a white, crystalline powder that is odorless but can develop a vinegar-like smell in moist air due to hydrolysis.[2][3] The molecule consists of a benzene (B151609) ring with two functional groups: a carboxylic acid and an ester.[4][5][6] These groups are fundamental to its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of Acetylsalicylic Acid
| Property | Value | References |
| Molecular Formula | C₉H₈O₄ | [2][7] |
| Molar Mass | 180.16 g/mol | [3] |
| Melting Point | 135-136 °C (275-277 °F) | [3][8][9][10] |
| Boiling Point | 140 °C (284 °F) (decomposes) | [3][8][10] |
| pKa (at 25 °C) | 3.5 | [9][10][11][12][13] |
| Density | 1.40 g/cm³ | [7] |
Solubility Profile
The solubility of acetylsalicylic acid is a critical factor in its formulation and bioavailability. It is slightly soluble in water and freely soluble in several organic solvents.[3][8][14] The presence of both a polar carboxylic acid group and a less polar acetylated phenolic ester contributes to this solubility profile.
Table 2: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) | References |
| Water | 3 mg/mL | 20 | [14] |
| Water | 2.7 mg/mL (in PBS, pH 7.2) | Not Specified | [15] |
| Water | 3.3 mg/mL | Not Specified | [16] |
| Ethanol (B145695) | Freely Soluble | Not Specified | [3] |
| Ethanol | 80 mg/mL | Not Specified | [15] |
| Ethanol | 200 mg/mL | Not Specified | [16] |
| Diethyl Ether | Soluble | Not Specified | [8][14] |
| Chloroform | Soluble | Not Specified | [8] |
| Dimethyl Sulfoxide (DMSO) | 41 mg/mL | Not Specified | [15] |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [15] |
| Acetone | Soluble | Not Specified | [14] |
| Benzene | Poorly Soluble | Not Specified | [14] |
The solubility of acetylsalicylic acid in water can be enhanced by the use of co-solvents like ethanol.[17][18] Studies have shown that in ethanol-water mixtures, the solubility of ASA increases with a higher volume fraction of ethanol, peaking at a 90:10 ethanol to water ratio at both 25 °C and 37 °C.[18]
Stability and Degradation
Acetylsalicylic acid is susceptible to hydrolysis, particularly in the presence of moisture or in aqueous solutions, breaking down into salicylic acid and acetic acid.[2][14][19][20][21] This degradation is a primary concern for the stability of pharmaceutical formulations. The rate of hydrolysis is influenced by pH, temperature, and the presence of buffers.[19][20][22]
The hydrolysis of aspirin generally follows pseudo-first-order kinetics.[19][23] It is most stable in dry air and at acidic pH.[8][20] In solutions with a pH between 4 and 8, the rate of hydrolysis is largely independent of pH.[20] However, in highly acidic or alkaline solutions, the degradation is more rapid.[9][20]
Table 3: Hydrolysis Kinetics of Acetylsalicylic Acid
| Condition | Rate Constant (k) | Half-life (t½) | References |
| Phosphate buffer (0.1 M, pH 7.4) | - | 537.21 ± 8.42 hours | [19] |
| Glycerol/water system | - | 155.31 ± 2.33 hours | [19] |
| Boric acid buffer (pH 10.4) | - | 256.67 ± 2.35 hours | [19] |
| 10% Dextrose solution | - | 261.61 ± 2.306 hours | [19] |
| pH 7.4, 25°C | 7.0 x 10⁻⁶ s⁻¹ | - | [24] |
| pH 7.4, 37°C | 1.0 x 10⁻⁵ s⁻¹ | - | [24] |
| pH 7.4, 50°C | 4.0 x 10⁻⁵ s⁻¹ | - | [24] |
| pH 7.4, 75°C | 3.0 x 10⁻⁴ s⁻¹ | - | [24] |
| pH 7.4, 85°C | 4.0 x 10⁻⁴ s⁻¹ | - | [24] |
Storage conditions significantly impact the stability of acetylsalicylic acid. Exposure to elevated moisture, high temperatures (above 25°C), and direct sunlight accelerates degradation.[25] Reduced temperatures (below 8°C) enhance stability.[25]
Reactivity
The chemical reactivity of acetylsalicylic acid is dictated by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the ester group is susceptible to nucleophilic attack, leading to hydrolysis.[4][26]
A key reaction of acetylsalicylic acid is the acetylation of other molecules.[27] This is the basis of its primary pharmacological effect, where it irreversibly acetylates a serine residue in the active site of cyclooxygenase (COX) enzymes.[27][28][29][30] It can also react with other nucleophilic biomolecules, such as proteins and glutathione.[26]
Spectroscopic Properties
Spectroscopic data is essential for the identification and quantification of acetylsalicylic acid. While specific spectra are not provided here, the key functional groups give rise to characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
IR Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch, the C=O stretches of the carboxylic acid and the ester, and C-O stretches.
-
NMR Spectroscopy: Proton and Carbon-13 NMR will show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the carbons of the benzene ring, carboxyl group, and ester group.
-
UV-Vis Spectroscopy: The aromatic ring gives rise to absorption in the UV region, which is useful for quantitative analysis.
Experimental Protocols
Determination of the pKa of Acetylsalicylic Acid by Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of acetylsalicylic acid through acid-base titration.
Materials:
-
Acetylsalicylic acid
-
0.10 mol dm⁻³ Sodium hydroxide (B78521) solution
-
95% Ethanol
-
Deionized water
-
50 cm³ burette
-
250 cm³ beaker
-
pH probe and meter
-
Magnetic stirrer and stir bar
-
Balance
Procedure:
-
Accurately weigh approximately 0.36 g of acetylsalicylic acid and transfer it to a 250 cm³ beaker.[31][32]
-
Add 10 cm³ of 95% ethanol to dissolve the aspirin. Stir until all the solid has dissolved.[31][32]
-
Add 90 cm³ of deionized water to the beaker and stir to create a homogeneous solution.[31][32]
-
Calibrate the pH probe using standard buffer solutions.
-
Place the calibrated pH probe into the aspirin solution.
-
Fill the burette with the 0.10 mol dm⁻³ sodium hydroxide solution.
-
Record the initial pH of the aspirin solution.
-
Add the sodium hydroxide solution from the burette in 2 cm³ increments, recording the pH after each addition while continuously stirring.[31][32]
-
As the pH begins to change more rapidly, reduce the increment volume to 0.5 cm³ to accurately determine the equivalence point.[31][32]
-
Continue adding the titrant until the pH has stabilized well past the equivalence point.
-
Plot a graph of pH versus the volume of sodium hydroxide solution added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of acetylsalicylic acid.[31][32]
Synthesis and Purification of Acetylsalicylic Acid
This protocol describes the laboratory synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride (B1165640), followed by purification by recrystallization.[1][33][34][35][36]
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated (85%) phosphoric acid or concentrated sulfuric acid (catalyst)
-
Ethanol
-
Deionized water
-
Ice
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate or water bath
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
1% Ferric chloride solution (for purity testing)
Procedure:
Part A: Synthesis
-
Weigh approximately 2.0 g of salicylic acid and place it in a 50 mL Erlenmeyer flask.[1][33]
-
In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask.[1][33]
-
Add 5-10 drops of concentrated phosphoric acid or sulfuric acid to the mixture to act as a catalyst.[1][33]
-
Gently swirl the flask to dissolve the salicylic acid.
-
Heat the flask in a warm water bath (70-80 °C) for 10-15 minutes.[1][33]
-
After heating, cautiously add 20 drops of cold deionized water to the flask to react with any excess acetic anhydride.[33]
-
Add approximately 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization.[33][34]
-
Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel.[33][34]
-
Wash the crystals with a small amount of ice-cold deionized water.[33][34]
Part B: Purification by Recrystallization
-
Transfer the crude aspirin to a clean Erlenmeyer flask.
-
Add a minimal amount of warm ethanol to dissolve the crystals.[34][35]
-
Slowly add cold water until the solution becomes cloudy, then allow it to cool to room temperature.[34][35]
-
Place the flask in an ice bath to complete the recrystallization process.[34][35]
-
Collect the purified aspirin crystals by vacuum filtration.[34][35]
-
Dry the purified crystals on a watch glass.
Part C: Purity Assessment
-
Melting Point Determination: Measure the melting point of the purified aspirin. Pure acetylsalicylic acid has a melting point of 135-136 °C. A broad melting range indicates the presence of impurities.[33]
-
Ferric Chloride Test: Dissolve a small amount of the purified product in ethanol and add a few drops of 1% ferric chloride solution. The absence of a purple color indicates that the unreacted salicylic acid has been successfully removed.[1][33]
Visualizations
Signaling Pathway: Acetylsalicylic Acid's Inhibition of Cyclooxygenase
Caption: Mechanism of action of acetylsalicylic acid via irreversible inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow: Synthesis and Purity Analysis of Acetylsalicylic Acid
Caption: A typical laboratory workflow for the synthesis and purification of acetylsalicylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]
- 3. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 4. echemi.com [echemi.com]
- 5. SATHEE: Chemistry Acetylsalicylic Acid [sathee.iitk.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Aspirin - Wikipedia [en.wikipedia.org]
- 11. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The pKa of acetyl salicylic acid (aspirin) is 3.5. The pH of gastric - askIITians [askiitians.com]
- 13. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Acetylsalicylic Acid - LKT Labs [lktlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. protmed.uoradea.ro [protmed.uoradea.ro]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. farm.ucl.ac.be [farm.ucl.ac.be]
- 23. scribd.com [scribd.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 28. droracle.ai [droracle.ai]
- 29. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 30. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. edu.rsc.org [edu.rsc.org]
- 32. scribd.com [scribd.com]
- 33. web.williams.edu [web.williams.edu]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 36. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
degradation pathways of aspirin in solution
An In-depth Technical Guide on the Degradation Pathways of Aspirin (B1665792) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of aspirin (acetylsalicylic acid) in solution. It details the core chemical reactions, influencing factors, quantitative kinetic data, and standard analytical methodologies for stability assessment.
Core Degradation Pathway: Hydrolysis
The primary degradation pathway for aspirin in solution is the hydrolysis of its ester linkage.[1][2] This reaction cleaves the molecule into its two primary degradation products: salicylic (B10762653) acid and acetic acid.[1][3] This process is the main cause of aspirin's instability in aqueous environments and can be catalyzed by acids, bases, and certain buffer salts.[1][2] A faint odor of vinegar is a definitive sign of aspirin degradation, as it indicates the formation of acetic acid.[2]
The hydrolysis reaction generally follows pseudo-first-order kinetics.[4][5]
Other potential degradation products that have been identified under stress conditions include acetylsalicylsalicylic acid and salicylsalicylic acid.[6][7]
Factors Influencing Aspirin Degradation
The rate of aspirin hydrolysis is significantly influenced by several factors, including pH, temperature, the solvent system, and the presence of catalysts.
Effect of pH
The stability of aspirin is highly dependent on the pH of the solution.[8] The degradation rate is at its minimum in a moderately acidic environment, around pH 2.4.[2] The rate of hydrolysis increases significantly in strongly acidic, neutral, and particularly in alkaline (basic) conditions (pH > 7.4).[2][8][9]
The pH-rate profile of aspirin hydrolysis can be characterized by several distinct mechanisms:
-
Specific Acid Catalysis (pH < 2.4): In this region, the reaction rate is proportional to the concentration of hydronium ions (H₃O⁺).[5][10]
-
Spontaneous Water Reaction (pH 4.5 - 8.5): The observed rate of hydrolysis is largely independent of pH in this range.[10]
-
Intramolecular General Base Catalysis (pH 2.4 - 4.5): As the pH increases, the carboxylate group of aspirin can act as an intramolecular general base, catalyzing the hydrolysis.[10][11]
-
Specific Base Catalysis (pH > 8.5): In alkaline solutions, the reaction rate is proportional to the concentration of hydroxide (B78521) ions (OH⁻), which act as a powerful nucleophile, leading to rapid degradation.[9][10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. scispace.com [scispace.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. study.com [study.com]
- 10. chemiagila.wordpress.com [chemiagila.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
Spectroscopic Analysis of Acetylsalicylic Acid: A Technical Guide
This guide provides an in-depth technical overview of the core spectroscopic techniques used for the analysis of acetylsalicylic acid (aspirin). It is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and comparative data for the characterization, quantification, and quality control of this active pharmaceutical ingredient (API). The guide covers Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for the quantitative determination of acetylsalicylic acid. Due to its structure, acetylsalicylic acid can be analyzed directly, but a more common and robust method involves its hydrolysis to salicylic (B10762653) acid. The resulting salicylate (B1505791) dianion forms a highly colored violet complex with iron(III) ions, which can be quantified colorimetrically at its absorption maximum of approximately 530 nm.[1][2] Alternatively, after hydrolysis and acidification, the resulting salicylic acid can be measured directly by its absorption maxima around 297-302 nm.[1][3]
Experimental Protocol: Quantitative Analysis via Iron(III) Complexation
This protocol details the steps to determine the concentration of acetylsalicylic acid in a commercial tablet by converting it to a colored iron(III) complex.[4][5]
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 400 mg of pure acetylsalicylic acid and transfer it to a 125 mL Erlenmeyer flask.[5]
-
Add 10 mL of 1 M sodium hydroxide (B78521) (NaOH) solution and gently heat the mixture to boiling to ensure complete hydrolysis.[5]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with deionized water. This is the "Standard Aspirin (B1665792) Solution".[4][5]
-
-
Preparation of Calibration Standards:
-
Prepare a series of five calibration standards by pipetting varying aliquots (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL) of the Standard Aspirin Solution into separate 50 mL volumetric flasks.[2][5]
-
Dilute each flask to the 50 mL mark with a buffered 0.02 M iron(III) chloride (FeCl₃) solution.[5]
-
Calculate the final concentration of acetylsalicylic acid in each standard.
-
-
Preparation of Sample Solution:
-
Take one commercial aspirin tablet, record its mass, and place it in a 125 mL Erlenmeyer flask.[5]
-
Add 10 mL of 1 M NaOH and heat to boiling to dissolve the tablet and hydrolyze the API.[5]
-
Cool the solution and quantitatively transfer it to a 250 mL volumetric flask, diluting to the mark with deionized water.[5]
-
Pipette an appropriate aliquot (e.g., 2.5 mL) of this solution into a 50 mL volumetric flask and dilute to the mark with the 0.02 M FeCl₃ solution.[5]
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.[5]
-
Set the wavelength to the maximum absorbance of the iron-salicylate complex, approximately 530 nm.[2]
-
Use the 0.02 M FeCl₃ solution as a blank to zero the instrument.[2]
-
Measure the absorbance of each of the calibration standards and the sample solution.
-
Plot a calibration curve of absorbance versus the known concentration of the standards.
-
Use the absorbance of the sample solution and the equation of the line from the calibration curve to determine the concentration of acetylsalicylic acid in the sample.[2]
-
Logical Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis of aspirin by UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the qualitative identification of acetylsalicylic acid by probing the vibrational frequencies of its functional groups. The presence of a carboxylic acid, an ester, and an aromatic ring gives acetylsalicylic acid a unique spectral fingerprint.[6] A key distinguishing feature is the presence of two distinct carbonyl (C=O) stretching bands, one for the carboxylic acid and one for the ester group.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a rapid and simple method that requires minimal sample preparation.
-
Instrument Setup:
-
Ensure the FTIR spectrometer's ATR accessory (e.g., a diamond crystal) is clean.
-
Collect a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).[8]
-
-
Sample Analysis:
-
Place a small amount of the solid acetylsalicylic acid powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.[6]
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[6]
-
-
Data Interpretation:
-
The resulting spectrum should be analyzed for characteristic absorption bands.
-
Compare the obtained spectrum with a reference spectrum of pure acetylsalicylic acid for confirmation of identity.
-
Quantitative Data: Characteristic IR Absorption Bands
The table below summarizes the key IR absorption bands for acetylsalicylic acid.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Description of Peak |
| 2500 - 3300 | Carboxylic Acid: O-H Stretch | Very broad due to hydrogen bonding. |
| ~1750 | Ester: C=O Carbonyl Stretch | Strong, sharp. |
| ~1690 - 1710 | Carboxylic Acid: C=O Carbonyl Stretch | Strong, sharp.[7] |
| ~1605 | Aromatic Ring: C=C Skeletal Vibration | Strong.[7] |
| ~1300 | Ester/Acid: C-O Stretch | Strong. |
| ~1200 | Acetyl Group: C-O Stretch | Strong. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about acetylsalicylic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for unambiguous structure elucidation and purity assessment.[9]
Experimental Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8][10]
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the acetylsalicylic acid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[11]
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm, although modern spectrometers can reference the residual solvent peak.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, and HMBC can be run for more detailed structural assignments.[10]
-
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the typical chemical shifts (δ) for acetylsalicylic acid in CDCl₃.
Table: ¹H NMR Chemical Shift Assignments [6][12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.77 | Singlet (broad) | 1H | Carboxylic Acid (-H ) |
| ~8.12 | Multiplet | 1H | Aromatic Proton (ortho to -COOH) |
| ~7.66 | Multiplet | 1H | Aromatic Proton (para to -OAc) |
| ~7.28 | Multiplet | 1H | Aromatic Proton (para to -COOH) |
| ~7.16 | Multiplet | 1H | Aromatic Proton (ortho to -OAc) |
| ~2.36 | Singlet | 3H | Acetyl Methyl (-COCH₃ ) |
Table: ¹³C NMR Chemical Shift Assignments [10][13]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic Acid Carbonyl (C =O) |
| ~169 | Ester Carbonyl (C =O) |
| ~152 | Aromatic Carbon attached to Ester (-OC -Ar) |
| ~122 - 135 | Aromatic Carbons |
| ~20 | Acetyl Methyl Carbon (-C H₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of acetylsalicylic acid and to gain structural information from its fragmentation pattern.[6] The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: General Procedure for MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a solution or as the eluent from a chromatography system like HPLC or GC.
-
Ionization: Ionize the sample using an appropriate technique. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation. Softer techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often used to observe the molecular ion.[14]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Flow for Mass Spectrometry Fragmentation (Electron Impact)
Caption: Typical electron impact fragmentation pathway for acetylsalicylic acid.
Quantitative Data: Key Mass Fragments
The table below lists the major fragments observed in the electron impact mass spectrum of acetylsalicylic acid.[15]
| m/z Ratio | Proposed Fragment Ion | Notes |
| 180 | [C₉H₈O₄]⁺• | Molecular Ion (M⁺•) |
| 138 | [M - C₂H₂O]⁺• | Loss of a neutral ketene (B1206846) molecule (42 Da).[15] |
| 120 | [M - C₂H₂O - H₂O]⁺• | Subsequent loss of water (18 Da).[15] |
| 92 | [M - C₂H₂O - H₂O - CO]⁺• | Subsequent loss of carbon monoxide (28 Da).[15] |
| 43 | [C₂H₃O]⁺ | Acetyl cation, often a prominent peak. |
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. pennwest.edu [pennwest.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. purdue.edu [purdue.edu]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemskills.com [chemskills.com]
- 8. images-sra.group.shef.ac.uk [images-sra.group.shef.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.utah.edu [chemistry.utah.edu]
- 11. odinity.com [odinity.com]
- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Aspirin's Anti-Inflammatory Properties: A Molecular Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of aspirin (B1665792) (acetylsalicylic acid). We will delve into its canonical interactions with cyclooxygenase (COX) enzymes, its influence on the pivotal NF-κB signaling pathway, and its emerging role in the biosynthesis of specialized pro-resolving mediators. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Mechanism: Irreversible Inhibition of Cyclooxygenase (COX) Enzymes
Aspirin's primary anti-inflammatory action is mediated through the irreversible acetylation of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2.[3] Aspirin covalently modifies a serine residue within the active site of both COX-1 and COX-2, thereby blocking their catalytic activity.[2]
This acetylation is a key differentiator between aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), which typically act as reversible inhibitors.[4] The irreversible nature of this inhibition has significant physiological consequences, particularly in anucleated cells like platelets, where the lack of protein synthesis machinery means the effect of aspirin persists for the cell's entire lifespan.
Differential Inhibition of COX-1 and COX-2
Aspirin exhibits a greater potency for inhibiting COX-1 compared to COX-2.[3][5] This preferential inhibition is attributed to differences in the kinetics of the covalent modification rather than the initial non-covalent binding.[5] The higher affinity for COX-1 is responsible for aspirin's potent antiplatelet effects, while its inhibition of COX-2 contributes significantly to its anti-inflammatory and analgesic properties.[2]
Table 1: Quantitative Data on Aspirin's Inhibition of COX Enzymes
| Parameter | COX-1 | COX-2 | Reference |
| IC50 Value | 3.57 µM | 29.3 µM | [6] |
| Binding Energy (calculated) | -3.5 ± 0.4 kcal/mol | -3.8 ± 0.5 kcal/mol | [5] |
| Acetylation Target | Serine 529 | Serine 530 | [1][4] |
Downstream Effects on Prostaglandin (B15479496) Synthesis
By inhibiting COX enzymes, aspirin effectively curtails the production of various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7] Studies have demonstrated a significant reduction in PGE2 levels in response to aspirin administration.[7][8]
Table 2: Effect of Aspirin on Prostaglandin E2 (PGE2) Levels
| Aspirin Dose | Reduction in Urinary PGE-M | Gender | Reference |
| 81 mg daily for 2 weeks | 56% | Females | [7] |
| 81 mg daily for 2 weeks | 39% | Males | [7] |
| 325 mg daily for 60 days | Significant decrease in mucosal PGE2 | N/A | [8] |
| 650 mg daily for 60 days | Further decrease in mucosal PGE2 | N/A | [8] |
COX-Independent Mechanisms: Modulation of the NF-κB Signaling Pathway
Beyond its effects on COX enzymes, aspirin exerts significant anti-inflammatory actions by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Aspirin has been shown to prevent the activation of NF-κB in a dose-dependent manner.[9][11] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα and IκBβ, the inhibitory proteins that sequester NF-κB in the cytoplasm.[9] By stabilizing the IκB-NF-κB complex, aspirin effectively blocks the translocation of NF-κB to the nucleus, thereby repressing the transcription of its target genes.
Table 3: Dose-Dependent Inhibition of NF-κB by Aspirin in HUVECs
| Aspirin Concentration (mM) | Reduction in NF-κB/p65 Protein Level | Reference |
| 3.0 | ~2-fold | [11] |
| 4.0 | Significant decrease | [11] |
| 5.0 | Significant decrease | [11] |
| 6.0 | ~3.4-fold | [11] |
Impact on Pro-inflammatory Cytokine Production
The inhibition of the NF-κB pathway by aspirin leads to a downstream reduction in the production of several pro-inflammatory cytokines. However, the effect of aspirin on cytokine levels can be complex and context-dependent. Some studies have shown a reduction in certain cytokines, while others report a "rebound" increase under specific conditions.[12][13]
Table 4: Effects of Aspirin on Pro-inflammatory Cytokine Levels
| Cytokine | Effect of Aspirin | Study Details | Reference |
| IL-1β | Elevated synthesis (rebound) | 325 mg daily for 14 days, measured 3 weeks after cessation | [12] |
| TNF-α | Elevated synthesis (rebound) | 325 mg daily for 14 days, measured 3 weeks after cessation | [12] |
| C-Reactive Protein (CRP) | Reduction of 1.23 +/- 1.02 mg/l (not statistically significant) | 100 or 300 mg daily for 6 weeks in type 2 diabetic patients | [13] |
| Interleukin-6 (IL-6) | Reduction of 0.7 +/- 0.5 pg/ml (not statistically significant) | 100 or 300 mg daily for 6 weeks in type 2 diabetic patients | [13] |
A Paradigm Shift: Promotion of Anti-Inflammatory Mediators
Aspirin's therapeutic actions are not solely based on inhibiting pro-inflammatory pathways. A growing body of evidence reveals that aspirin actively promotes the resolution of inflammation by triggering the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins.[14][15]
This unique property stems from the acetylation of COX-2. While this modification inhibits the enzyme's ability to produce prostaglandins, it imparts a new catalytic activity, enabling it to generate precursors for these anti-inflammatory lipids.[14] For instance, aspirin-acetylated COX-2 converts arachidonic acid to 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a precursor for the synthesis of aspirin-triggered lipoxins (ATLs).[16]
Experimental Protocols
In Vitro COX Enzyme Inhibition Assay
Objective: To determine the IC50 value of aspirin for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Aspirin
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Enzyme Immunoassay (EIA) kit for PGE2 detection
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of COX-1, COX-2, and aspirin in the appropriate buffers.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, hematin, and the respective COX enzyme.
-
Inhibitor Addition: Add serial dilutions of aspirin to the wells. Include a control group without aspirin.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for aspirin to acetylate the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]
Western Blot Analysis of NF-κB Pathway Activation
Objective: To assess the effect of aspirin on the activation of the NF-κB pathway by measuring the levels of key proteins.
Materials:
-
Cell line of interest (e.g., HeLa cells, HUVECs)
-
Cell culture medium and supplements
-
Aspirin
-
Stimulating agent (e.g., TNF-α, IL-1)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with aspirin for a specified duration before stimulating with an agent like TNF-α.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the target proteins (e.g., p65, IκBα).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels.[18][19]
In Vitro Assay for Aspirin-Triggered Lipoxin (ATL) Synthesis
Objective: To measure the production of 15-epi-Lipoxin A4 (an ATL) in a co-culture system.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human neutrophils
-
Aspirin
-
Arachidonic acid
-
ELISA kit for 15-epi-Lipoxin A4
Methodology:
-
Cell Culture: Culture HUVECs to confluence.
-
Aspirin Treatment: Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes.
-
Co-culture: Add freshly isolated human neutrophils to the aspirin-treated HUVECs.
-
Stimulation: Add arachidonic acid to initiate the synthesis of ATLs.
-
Incubation: Incubate the co-culture at 37°C for a defined period (e.g., 30-60 minutes).
-
Sample Collection and Analysis: Collect the supernatant and measure the concentration of 15-epi-Lipoxin A4 using an ELISA kit.[20]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Aspirin's dual action on the COX pathway.
Caption: Aspirin's inhibition of the NF-κB signaling pathway.
Caption: Workflow for an in vitro COX enzyme inhibition assay.
References
- 1. New direct and indirect methods for the detection of cyclooxygenase 1 acetylation by aspirin; the lack of aspirin resistance among healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of aspirin on prostaglandin E2 and leukotriene B4 production in human colonic mucosa from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin inhibits TNFalpha- and IL-1-induced NF-kappaB activation and sensitizes HeLa cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin Action in Endothelial Cells: Different Patterns of Response Between Chemokine CX3CL1/CX3CR1 and TNF-α/TNFR1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of aspirin on serum C-reactive protein and interleukin-6 levels in patients with type 2 diabetes without cardiovascular disease: a randomized placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aspirin-triggered lipoxin and resolvin E1 modulate vascular smooth muscle phenotype and correlate with peripheral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
genetic determinants of aspirin response
An in-depth technical guide or whitepaper on the core .
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of antiplatelet therapy for the prevention of cardiovascular and cerebrovascular ischemic events. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation.[1][2] Despite its widespread use, a significant inter-individual variability in response to aspirin is observed, a phenomenon often termed "aspirin resistance" or "high on-treatment platelet reactivity."[3] This variability can lead to therapeutic failure, increasing the risk of major adverse cardiovascular events.[3]
Emerging evidence strongly suggests that genetic factors play a crucial role in modulating an individual's response to aspirin.[3][4] These genetic determinants can be broadly categorized into polymorphisms affecting:
-
Pharmacodynamics: Variations in genes encoding the drug's direct target (e.g., PTGS1 for COX-1) or other proteins involved in platelet activation pathways.
-
Pharmacokinetics: Variations in genes responsible for aspirin's absorption, distribution, metabolism, and excretion.[5][6]
This technical guide provides a comprehensive overview of the core genetic determinants influencing aspirin response, details the experimental protocols used to assess this response, and visualizes the key molecular pathways involved. The content is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, hematology, and cardiovascular medicine.
Key Genetic Determinants of Aspirin Response
Numerous single nucleotide polymorphisms (SNPs) across several genes have been investigated for their association with aspirin resistance. The following tables summarize the quantitative data for some of the most significant and frequently studied genetic variants.
Genes Involved in Pharmacodynamics (Platelet Function)
These genes encode proteins that are part of the complex signaling cascade leading to platelet aggregation.
| Gene | SNP | Alleles/Genotype | Population | Key Finding | Odds Ratio (OR) [95% CI] | p-value | Reference |
| ITGB3 (GPIIIa) | rs5918 (PlA1/A2) | PlA2 Carrier | Healthy Subjects | Associated with aspirin resistance. | 2.36 [1.24, 4.49] | 0.009 | [7] |
| P2RY1 | 1622A>G | G/G Genotype | Stable CAD | Increased risk of inadequate platelet response. | 8.5 [1.4, 53.3] | 0.022 | [8] |
| TBXA2R | rs1131882 | - | CAD | Associated with aspirin resistance. | 2.71 [1.08, 6.81] | 0.028 | [1] |
| TBXA2R | rs4523 | - | CAD | Associated with aspirin resistance. | 4.48 [1.81, 11.08] | 0.001 | [1] |
| PTGS1 (COX-1) | rs1330344 | G Allele | CAD | Associated with aspirin resistance. | 1.77 [1.07, 2.92] | 0.02 | [1] |
| PEAR1 | rs12041331 | A Allele | CAD | Associated with reduced platelet aggregation on aspirin. | Not Reported | <0.05 | [9] |
| ITGA2 (GPIa) | rs1126643 (807C>T) | T/T Genotype | CAD | Associated with aspirin resistance. | Not Reported | <0.05 | [10][11] |
Genes Involved in Pharmacokinetics (Aspirin Metabolism)
Polymorphisms in these genes can alter the bioavailability and metabolic clearance of aspirin and its active metabolite, salicylic (B10762653) acid.
| Gene | SNP | Key Finding | Reference |
| UGT1A6 | rs2070959, rs1105879 | Major polymorphisms related to aspirin biodisposition. | [5] |
| CYP2C9 | rs1799853, rs1057910 | Major polymorphisms related to aspirin biodisposition. | [5] |
| ACSM2 | rs1133607 | Major polymorphism related to aspirin biodisposition. | [5] |
Signaling Pathways in Aspirin Action and Resistance
Aspirin's antiplatelet effect is primarily mediated through the inhibition of the COX-1/Thromboxane A2 pathway. However, other parallel pathways of platelet activation can contribute to a diminished aspirin response, and genetic variations can influence the activity of these pathways.
References
- 1. scielo.br [scielo.br]
- 2. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Epoxidase inhibitor-aspirin resistance and the relationship with genetic polymorphisms: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics in Aspirin Intolerance: Ingenta Connect [ingentaconnect.com]
- 6. Pharmacogenomics in aspirin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of aspirin resistance: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic determinants of response to aspirin: appraisal of 4 candidate genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Determinants of On-Aspirin Platelet Reactivity: Focus on the Influence of PEAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Aspirin resistance and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Identity of a Wonder Drug: Salicylic Acid as the Primary Metabolite of Aspirin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For over a century, aspirin (B1665792) (acetylsalicylic acid) has been a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antithrombotic effects. However, the therapeutic activity of aspirin is largely mediated by its rapid in vivo hydrolysis to its primary metabolite, salicylic (B10762653) acid. This technical guide provides a comprehensive exploration of salicylic acid's central role in the pharmacology of aspirin, offering detailed insights into its pharmacokinetics, mechanisms of action, and the analytical methodologies crucial for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing the foundational knowledge and detailed protocols necessary for advanced investigation.
Pharmacokinetics of Aspirin and Salicylic Acid
Upon oral administration, aspirin is rapidly absorbed and hydrolyzed by esterases in the gastrointestinal mucosa, blood, and liver, resulting in a short half-life for the parent drug.[1] Salicylic acid, the pharmacologically active moiety, subsequently undergoes extensive metabolism and distribution. The pharmacokinetic properties of both aspirin and its primary metabolite are critical for understanding their therapeutic efficacy and safety profiles.
Absorption and Distribution
Aspirin is absorbed from the stomach and upper small intestine.[1] The distribution of salicylic acid is concentration-dependent, with 50-80% bound to serum albumin.[2] Saturation of these binding sites at higher concentrations leads to a greater fraction of free, active drug.[2]
Metabolism and Excretion
Salicylic acid is primarily metabolized in the liver through conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form acyl and phenolic glucuronides.[2] A smaller fraction is hydroxylated to gentisic acid.[2] At therapeutic doses, the elimination of salicylic acid follows first-order kinetics, but at higher doses, the metabolic pathways can become saturated, leading to zero-order kinetics and a significantly longer half-life.[2] The majority of metabolites are excreted renally.[2]
Table 1: Summary of Pharmacokinetic Parameters for Aspirin and Salicylic Acid in Humans
| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid | Reference(s) |
| Bioavailability | 80-100% | - | [2] |
| Time to Peak (Tmax) | 0.25 - 2 hours | 1 - 4 hours | [3][4] |
| Maximum Concentration (Cmax) | Highly variable by formulation | Dose and formulation dependent | [3][4] |
| Area Under the Curve (AUC) | Formulation dependent | Dose and formulation dependent | [3][4] |
| Half-life (t1/2) | 15 - 20 minutes | 2 - 3 hours (low dose); 15 - 30 hours (high dose) | [2] |
| Protein Binding | ~58% | 50 - 80% (concentration-dependent) | [2][5] |
| Volume of Distribution (Vd) | - | 0.1 - 0.2 L/kg | [2] |
| Primary Route of Elimination | Hydrolysis to Salicylic Acid | Hepatic metabolism and renal excretion | [2] |
Table 2: Urinary Excretion of Salicylic Acid Metabolites After Aspirin Administration
| Metabolite | Percentage of Excreted Dose | Reference(s) |
| Salicyluric Acid | 75% | [2][6][7] |
| Salicylic Acid (unchanged) | 10% | [2][6][7] |
| Salicyl Phenolic Glucuronide | 10% | [2][6] |
| Salicyl Acyl Glucuronide | 5% | [2] |
| Gentisic Acid | < 1% | [2][6] |
Mechanism of Action of Salicylic Acid
While aspirin irreversibly inhibits cyclooxygenase (COX) enzymes through acetylation, its primary metabolite, salicylic acid, exerts its anti-inflammatory effects through a distinct and multifaceted mechanism.
Inhibition of Cyclooxygenase (COX) Activity
Salicylic acid is a weak, reversible, and non-selective inhibitor of both COX-1 and COX-2 enzymes.[8] Although its direct inhibitory effect on COX activity is significantly less potent than that of aspirin, at the high concentrations achieved during therapeutic use, it contributes to the overall anti-inflammatory effect by reducing the production of prostaglandins.
Modulation of Signaling Pathways
A growing body of evidence suggests that a significant component of salicylic acid's anti-inflammatory action stems from its ability to modulate intracellular signaling pathways. Notably, salicylic acid has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[2] By inhibiting NF-κB, salicylic acid can suppress the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Experimental Protocols
Accurate and reproducible quantification of salicylic acid in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Quantification of Salicylic Acid in Human Plasma by HPLC-UV
This protocol outlines a generalized method for the determination of salicylic acid in human plasma using reversed-phase HPLC with UV detection.
3.1.1. Materials and Reagents
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Perchloric acid or orthophosphoric acid
-
Salicylic acid analytical standard
-
Internal standard (e.g., o-methoxybenzoic acid)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
3.1.2. Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile or 15% perchloric acid to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
3.1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM formic acid, pH 2.9) and an organic solvent (e.g., acetonitrile or methanol) in a ratio of approximately 70:30 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
Quantification of Salicylic Acid in Human Serum by LC-MS/MS
This protocol provides a general procedure for the highly sensitive and selective quantification of salicylic acid in human serum using LC-MS/MS.
3.2.1. Materials and Reagents
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Salicylic acid analytical standard
-
Isotopically labeled internal standard (e.g., salicylic acid-d4)
-
Human serum
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.2.2. Sample Preparation
-
To 100 µL of serum, add 10 µL of the internal standard solution.
-
For protein precipitation, add 300 µL of acetonitrile, vortex, and centrifuge.
-
Alternatively, for SPE, condition the cartridge according to the manufacturer's instructions, load the sample, wash, and elute the analyte.
-
Evaporate the supernatant or eluate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.[13]
3.2.3. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might start at 10% B, increase to 90% B, and then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in negative ion mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for salicylic acid (e.g., m/z 137 -> 93) and the internal standard.[13]
In Vitro COX Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of salicylic acid on COX-1 and COX-2 enzymes.
3.3.1. Materials and Reagents
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Salicylic acid
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 enzyme immunoassay (EIA) kit
3.3.2. Assay Procedure
-
Prepare a series of dilutions of salicylic acid in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the salicylic acid dilutions to the respective wells. Include a vehicle control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of salicylic acid and determine the IC50 value.
Therapeutic and Toxic Effects of Salicylic Acid
The therapeutic window for salicylic acid is relatively narrow, and monitoring its plasma concentration is crucial to ensure efficacy while avoiding toxicity.
Therapeutic Effects
The anti-inflammatory, analgesic, and antipyretic effects of aspirin are primarily attributed to the actions of salicylic acid. In the context of cardiovascular protection, the irreversible inhibition of platelet COX-1 by the acetyl group of aspirin is the key mechanism; however, the systemic anti-inflammatory effects of salicylic acid may also contribute to the overall benefit.
Toxic Effects
Salicylate (B1505791) toxicity, or salicylism, can occur with acute overdose or chronic high-dose therapy. Symptoms can range from mild (tinnitus, dizziness, nausea) to severe (metabolic acidosis, seizures, coma). The risk of toxicity is increased in patients with renal impairment and in the elderly.
Conclusion
Salicylic acid is not merely a breakdown product of aspirin but rather the principal mediator of its systemic anti-inflammatory and analgesic effects. A thorough understanding of its pharmacokinetic profile, complex mechanisms of action, and the analytical methods for its quantification is paramount for researchers and drug development professionals. This technical guide provides a consolidated resource to support further investigation into this remarkable molecule and to facilitate the development of new therapeutic strategies that harness its beneficial properties while minimizing its risks. The detailed protocols and data presented herein are intended to serve as a practical foundation for laboratory research and clinical studies in this enduring area of pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein binding of aspirin and salicylate measured by in vivo ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylic acid: new pathways arising? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
In Vitro Models for Studying Aspirin's Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspirin (B1665792) (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) with a wide range of therapeutic applications, from analgesia and anti-inflammation to cardiovascular protection and cancer chemoprevention.[1][2] Its primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, but a growing body of evidence highlights numerous COX-independent effects.[2][3] In vitro models are indispensable tools for elucidating these complex mechanisms, enabling controlled investigation of aspirin's molecular and cellular effects. This guide provides an in-depth overview of key in vitro models, detailed experimental protocols, and a summary of quantitative data to facilitate the study of aspirin's multifaceted bioactivities.
Core In Vitro Models and Mechanistic Insights
Aspirin's effects can be dissected in vitro using various models that target its primary mechanisms of action:
-
Cyclooxygenase (COX) Inhibition: The most well-characterized mechanism of aspirin is the irreversible acetylation of a serine residue (Ser529 in COX-1, Ser516 in COX-2) in the active site of COX enzymes.[4][5] This blocks the synthesis of prostaglandins (B1171923) and thromboxanes, key mediators of inflammation and platelet aggregation.[6] In vitro assays using purified enzymes or cell-based models are fundamental for quantifying the inhibitory potency of aspirin and its analogues.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival. Studies have shown that aspirin can inhibit NF-κB activation, often by preventing the degradation of its inhibitor, IκBα.[7][8] However, prolonged exposure in some cancer cells can paradoxically stimulate NF-κB translocation to the nucleus, contributing to apoptosis.[8][9]
-
Induction of Apoptosis in Cancer Cells: Aspirin has demonstrated significant pro-apoptotic effects in various cancer cell lines, including hepatocellular carcinoma, colorectal cancer, and breast cancer.[1][10][11] This is often achieved through COX-independent mechanisms, such as the activation of intrinsic and extrinsic apoptotic pathways, modulation of Bcl-2 family proteins, and activation of caspases.[1][3][12]
-
Effects on Endothelial Cells and Platelets: In vitro models using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to study aspirin's effects on vascular homeostasis, including cell proliferation, nitric oxide (NO) production, and expression of inflammatory mediators.[13][14][15] Platelet aggregation assays are the gold standard for assessing the anti-thrombotic efficacy of aspirin by measuring its ability to inhibit platelet activation.[6][16]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on aspirin's effects.
Table 1: Effect of Aspirin on Cell Viability and Proliferation
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50: ~15 µmol/ml (~2.7 mg/ml) | 24 h | Dose-dependent decrease in cell viability. | [1] |
| Huh-7, Hep-G2, Hep-3B, etc. (HCC) | Proliferation Assay | 2.5, 5, 10 mmol/l | 48 h | Significant, dose-dependent inhibition of proliferation. | [10] |
| A2780, Caov-3, SK-OV-3 (Ovarian) | MTT Assay | IC50 values determined | 48 h | Inhibition of cell viability. | [17] |
| MCF7 (Breast Cancer) | MTT Assay | IC50: 465 µg/ml | Not Specified | Dose-dependent cytotoxicity. | [18] |
| HuDMEC & HUVEC (Endothelial) | Proliferation Assays | 1 mM | Not Specified | Significant inhibition of proliferation. | [13] |
| ST2 (Bone Marrow Stromal) | MTT Assay | 1 µM, 10 µM | 1-2 days | Significant enhancement of cell viability. | [19] |
| ST2 (Bone Marrow Stromal) | MTT Assay | 1000 µM (1 mM) | >3 days | Inhibition of cell proliferation. | [19] |
Table 2: Induction of Apoptosis by Aspirin
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Huh-7 (Hepatocellular Carcinoma) | Flow Cytometry (Annexin V/PI) | 2.5 mmol/l | 48 h | 9.97% early apoptotic cells vs. 2.38% in control. | [20] |
| HepG2 (Hepatocellular Carcinoma) | Western Blot | Not Specified | 24 h | Altered Bax/Bcl-2 ratio, activation of caspases. | [1][12] |
| Hep-2 (Laryngeal Carcinoma) | Flow Cytometry | Not Specified | Not Specified | Promotion of apoptosis. | [21] |
| Colorectal Cancer Cells | Not Specified | 0.5–5 mM | Prolonged | Induction of apoptosis via NF-κB stimulation. | [8] |
Table 3: Inhibition of Cyclooxygenase (COX) by Aspirin
| Enzyme Source | Assay Type | IC50 for COX-1 | IC50 for COX-2 | Notes | Reference |
| Purified Ovine/Human Recombinant | Colorimetric/Fluorometric | Lower than COX-2 | Higher than COX-1 | Aspirin is more potent against COX-1. | [7][22] |
| Platelets (in vivo/ex vivo) | Platelet Aggregation | Not Applicable | Not Applicable | Low doses (75-325 mg/day) irreversibly inhibit platelet COX-1. | [6] |
Table 4: Inhibition of Platelet Aggregation by Aspirin
| Agonist | Assay | Aspirin Dose | Result | Reference |
| Collagen (0.5 µg/mL) | Whole Blood Aggregometry | 75 mg/day for 6 days | ~80% reduction in maximal aggregation. | [23] |
| Collagen (2.0 µg/mL) | Whole Blood Aggregometry | 75 mg/day for 6 days | ~38% reduction in maximal aggregation. | [23] |
| PAA™ (30 µM) | Platelet Aggregometry | 325 mg (single dose) | Significant decrease in aggregation slope vs. normal. | [16] |
| Arachidonic Acid | VerifyNow Assay | 81, 162, 325 mg | Effective blockade of platelet function at all doses. | [24] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of aspirin on the metabolic activity and viability of cultured cells.[25]
Materials:
-
Cell line of interest (e.g., HepG2, MCF7)
-
Complete cell culture medium
-
Aspirin stock solution (dissolved in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Aspirin Treatment: Prepare serial dilutions of aspirin in complete medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of aspirin (e.g., 0, 1, 2.5, 5, 10 mM). Include a vehicle control (medium with the highest concentration of DMSO or ethanol (B145695) used).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group: Viability % = (Absorbance_Treated / Absorbance_Control) * 100. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Complete cell culture medium
-
Aspirin stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of aspirin (e.g., 2.5 mM) for the specified duration (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes to screen for inhibitors like aspirin.[7]
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate
-
Arachidonic Acid (substrate)
-
Aspirin stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents. Keep enzymes on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add 10 µL of diluted aspirin solution or solvent (for control wells).
-
Incubation: Incubate the plate at 25°C for 5-10 minutes to allow aspirin to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of TMPD solution, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Absorbance Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the aspirin concentration to determine the IC50 value.
Visualizing Aspirin's Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of aspirin.
Caption: Aspirin's canonical mechanism: irreversible inhibition of COX enzymes.
Caption: Aspirin's anti-inflammatory effect via inhibition of NF-κB activation.
Caption: Intrinsic apoptosis pathway induced by aspirin in cancer cells.
Caption: General experimental workflow for in vitro analysis of aspirin's effects.
References
- 1. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin Induces Apoptosis through Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Functional testing methods for the antiplatelet effects of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Aspirin-induced activation of the NF-kappaB signaling pathway: a novel mechanism for aspirin-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of aspirin and indomethacin on endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Aspirin alleviates endothelial gap junction dysfunction through inhibition of NLRP3 inflammasome activation in LPS-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 17. researchgate.net [researchgate.net]
- 18. Dose-dependent cytotoxicity effect of Aspirin on MCF7 cell line proliferation | Tikrit Journal of Veterinary Science [tjvs.tu.edu.iq]
- 19. Lower dosage of aspirin promotes cell growth and osteogenic differentiation in murine bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 24. ahajournals.org [ahajournals.org]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Aspirin and Salicylic Acid in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of aspirin (B1665792) (acetylsalicylic acid) and its primary metabolite, salicylic (B10762653) acid, in plasma samples using High-Performance Liquid Chromatography (HPLC).
Introduction
Aspirin is a widely used medication for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of aspirin and its active metabolite, salicylic acid, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines a validated HPLC method for the simultaneous determination of both analytes.
Experimental
Chromatographic Conditions
The separation and quantification of aspirin and salicylic acid can be achieved using reversed-phase HPLC with UV detection. The following table summarizes a set of typical chromatographic conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm[1][4] |
| Internal Standard | meta-Anisic acid[5] or Ibuprofen[6] |
Sample Preparation
Effective sample preparation is critical for removing plasma proteins and other interfering substances. A liquid-liquid extraction (LLE) method is described below.
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 500 ng/mL ibuprofen)[6].
-
Acidify the sample by adding a small volume of a suitable acid.
-
Add 1 mL of an extraction solvent mixture, such as ethyl acetate/butyl chloride (50:50 v/v)[5].
-
Vortex the mixture for 10 minutes to ensure thorough extraction[6].
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers[6].
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C[6].
-
Reconstitute the dried residue in 100 µL of the mobile phase[5].
-
Vortex briefly and inject 20 µL into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range (Aspirin) | 0.10 - 5.00 µg/mL[3] |
| Linearity Range (Salicylic Acid) | 0.25 - 15.00 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.04 µg/mL for both analytes[3] |
| Limit of Quantification (LOQ) | 0.10 µg/mL for both analytes[3] |
| Accuracy (% Recovery) | 98.6 - 101.6%[8] |
| Precision (% RSD) | < 2%[2][9] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for sample analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. KR20120014736A - Analysis of Aspirin in Plasma Using Liquid Chromatography-Mass Spectrometry - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
Application Notes and Protocols for Assessing Aspirin-Induced Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of antiplatelet therapy, primarily for the secondary prevention of cardiovascular and cerebrovascular ischemic events. Its efficacy lies in the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This inhibition blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[1] However, a notable variability in patient response to aspirin has been observed, leading to the concept of "aspirin resistance," where the expected level of platelet inhibition is not achieved.[2] This phenomenon underscores the critical need for reliable and standardized protocols to assess the pharmacodynamic effects of aspirin on platelet function.
This document provides detailed application notes and protocols for several widely used methods to evaluate aspirin-induced platelet inhibition. These protocols are intended to guide researchers, scientists, and drug development professionals in the accurate assessment of aspirin's antiplatelet effects.
Mechanism of Action: Aspirin and the Arachidonic Acid Pathway
Aspirin exerts its antithrombotic effect by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme in platelets.[3] This acetylation permanently deactivates the enzyme for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1] The primary consequence of COX-1 inhibition is the blockade of the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for thromboxane A2 (TXA2).[4] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[5] By preventing TXA2 synthesis, aspirin effectively reduces platelet activation and aggregation.[4]
I. Light Transmission Aggregometry (LTA)
Principle: Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[6] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. To specifically assess the effect of aspirin, arachidonic acid is used as the agonist. In individuals with effective aspirin therapy, the COX-1 pathway is blocked, preventing arachidonic acid from being converted to TXA2, thus resulting in significantly reduced or absent platelet aggregation.[7]
Experimental Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant (9 parts blood to 1 part anticoagulant).[7]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to be within the range of 200-300 x 10^9/L using PPP if necessary.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Pipette a specific volume of pre-warmed PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring.
-
Add the arachidonic acid agonist to achieve a final concentration of 0.5 mg/mL to 1.0 mM.[6][8]
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis:
Quantitative Data Summary for LTA:
| Parameter | Normal Range (No Aspirin) | Therapeutic Target (Aspirin) | Aspirin Resistance Cut-off |
| Maximal Aggregation (%) with Arachidonic Acid | High aggregation | <20% | ≥20%[6][9] |
II. VerifyNow® Aspirin Test
Principle: The VerifyNow Aspirin Test is a point-of-care, whole-blood assay that measures platelet-induced aggregation.[10] The assay uses fibrinogen-coated microparticles and arachidonic acid as the agonist.[10] In the presence of aspirin, platelet activation via the arachidonic acid pathway is inhibited, leading to reduced aggregation of the fibrinogen-coated beads. The instrument measures the change in light transmittance and reports the results in Aspirin Reaction Units (ARU).[11]
Experimental Protocol:
-
Sample Collection:
-
Collect whole blood in a 2 mL Greiner Bio-One partial-fill 3.2% sodium citrate (blue top) vacuum collection tube.[12]
-
A discard tube should be drawn first.[12]
-
Fill the sample tube to the indicated black line.[12]
-
Gently invert the tube at least 5 times to ensure proper mixing.[12]
-
The sample must rest for a minimum of 30 minutes but no longer than 4 hours after collection before testing.[13]
-
-
Assay Procedure:
-
Follow the specific instructions for the VerifyNow instrument.
-
Ensure the instrument has passed its quality control checks.
-
Insert the assay cartridge into the instrument.
-
Once prompted, insert the citrated whole blood sample into the designated port.
-
The instrument will automatically perform the assay and display the result in ARU.
-
-
Data Analysis:
Quantitative Data Summary for VerifyNow® Aspirin Test:
| Parameter | Therapeutic Target (Aspirin) | Aspirin Resistance Cut-off |
| Aspirin Reaction Units (ARU) | < 550 ARU | ≥ 550 ARU[11] |
III. Platelet Function Analyzer (PFA-100®)
Principle: The PFA-100® system simulates in vivo platelet adhesion and aggregation under high shear stress.[14] Whole blood is aspirated through a small aperture in a membrane coated with collagen and a platelet agonist. For aspirin effect assessment, the Collagen/Epinephrine (CEPI) cartridge is used. Aspirin's inhibition of the COX-1 pathway makes platelets less responsive to the weak agonist epinephrine, resulting in a prolonged time to form a platelet plug that occludes the aperture, known as the Closure Time (CT).[1]
Experimental Protocol:
-
Sample Collection:
-
Assay Procedure:
-
Allow the PFA-100® instrument and the test cartridges to reach room temperature.
-
Ensure the instrument has passed its quality control checks.
-
Pipette 800 µL of the citrated whole blood into the sample reservoir of the CEPI test cartridge.
-
Place the cartridge into the instrument.
-
The instrument will automatically perform the test and report the Closure Time (CT) in seconds.
-
-
Data Analysis:
-
The result is the Closure Time (CT) in seconds.
-
A normal CT with the CEPI cartridge is typically less than 180-199 seconds.[1][14]
-
A prolonged CT suggests platelet dysfunction, which, in the context of aspirin therapy, indicates an effective drug response.
-
A CT within the normal range in a patient on aspirin may indicate aspirin resistance.
-
Quantitative Data Summary for PFA-100® (CEPI Cartridge):
| Parameter | Normal Range (No Aspirin) | Therapeutic Effect (Aspirin) | Potential Aspirin Resistance |
| Closure Time (seconds) | 78 - 199 seconds[1] | Prolonged (>199 seconds) | Within normal range |
IV. Urinary 11-dehydrothromboxane B2 (11-dhTxB2) Measurement
Principle: This assay provides a non-invasive method to assess aspirin's effect by measuring a stable urinary metabolite of thromboxane A2, namely 11-dehydrothromboxane B2 (11-dhTxB2).[16] Since aspirin blocks the production of TXA2, effective aspirin therapy leads to a significant reduction in the urinary excretion of 11-dhTxB2.[17] The measurement is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[18]
Experimental Protocol (General ELISA):
-
Sample Collection and Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine to remove any sediment.
-
The supernatant can be used directly or stored at -80°C.[19]
-
The concentration of 11-dhTxB2 is often normalized to urinary creatinine (B1669602) to account for variations in urine dilution.
-
-
Assay Procedure (Competitive ELISA):
-
Prepare standards, controls, and urine samples.
-
Add samples, standards, and controls to the wells of a microplate pre-coated with an anti-mouse antibody.
-
Add a mixture of a mouse monoclonal antibody to 11-dhTxB2 and an alkaline phosphatase (AP)-conjugated 11-dhTxB2.
-
Incubate the plate (e.g., for 1-2 hours at 37°C or overnight at 4°C). During this time, the 11-dhTxB2 in the sample competes with the AP-conjugated 11-dhTxB2 for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate).
-
Incubate to allow color development. The intensity of the color is inversely proportional to the concentration of 11-dhTxB2 in the sample.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dhTxB2 in the samples from the standard curve.
-
Normalize the 11-dhTxB2 concentration to the urinary creatinine concentration (pg/mg creatinine).
-
Elevated levels in a patient on aspirin therapy may indicate non-compliance or aspirin resistance.
-
Quantitative Data Summary for Urinary 11-dehydrothromboxane B2:
| Parameter | Normal Range (Aspirin-naive) | Positive Aspirin Response Cut-off |
| 11-dhTxB2 (pg/mg creatinine) | < 2500 | < 1500[20] |
References
- 1. Platelet Function Testing: PFA-100 [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. Using the Platelet Function Analyzer-100 for monitoring aspirin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro aspirin resistance detected by PFA-100 closure time: pivotal role of plasma von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCSF Clinical Laboratories Test Directory | Tests [testmenu.com]
- 6. researchgate.net [researchgate.net]
- 7. coachrom.com [coachrom.com]
- 8. Aspirin response evaluated by the VerifyNow Aspirin System and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. bchcicu.org [bchcicu.org]
- 11. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 12. Test Details [utmb.edu]
- 13. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 14. PFA-100 - Wikipedia [en.wikipedia.org]
- 15. labgids.be [labgids.be]
- 16. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 17. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Aspirin Dosage in Anti-inflammatory Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) (acetylsalicylic acid) is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) with a long history of therapeutic use. Its anti-inflammatory properties are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[1][2] Beyond this primary mechanism, aspirin also modulates other inflammatory pathways, including the NF-κB signaling cascade and the production of anti-inflammatory mediators like lipoxins.[1][3]
These application notes provide a comprehensive guide for researchers utilizing aspirin as a reference compound in various animal models of inflammation. The following sections detail recommended dosage ranges, experimental protocols for inducing and assessing inflammation, and the underlying signaling pathways affected by aspirin.
Data Presentation: Aspirin Dosage and Efficacy in Animal Models
The following tables summarize the effective doses of aspirin in commonly used animal models of inflammation. Dosages are presented in mg/kg of body weight, and the route of administration is specified.
Table 1: Aspirin Dosage in Rodent Models of Acute Inflammation
| Animal Model | Species | Route of Administration | Aspirin Dose (mg/kg) | Efficacy (% Inhibition/Reduction) | Time Point |
| Carrageenan-Induced Paw Edema | Rat | p.o. | 100 | ~47.2% inhibition of edema[4] | 6 hours post-carrageenan |
| Carrageenan-Induced Paw Edema | Rat | p.o. | 150 | Significant reduction in paw volume[4] | 5 hours post-carrageenan |
| Carrageenan-Induced Paw Edema | Rat | p.o. | 300 | Significant inhibition of paw edema[4] | 5 hours post-carrageenan |
| Carrageenan-Induced Pleurisy | Rat | p.o. | 50 | Reduced exudate and cell migration[5] | Not Specified |
| LPS-Induced Inflammation | Mouse | p.o. | 100 | Decreased IL-1β, IL-6, and TNF-α[6] | 7 days (pre-treatment) |
| Acetic Acid-Induced Writhing | Mouse | p.o. | 43.7 (ED50) | Inhibition of abdominal constrictions[1] | Not Specified |
Table 2: Aspirin Dosage in Rodent Models of Chronic Inflammation
| Animal Model | Species | Route of Administration | Aspirin Dose (mg/kg) | Efficacy (% Inhibition/Reduction) | Dosing Regimen |
| Collagen-Induced Arthritis (CIA) | Rat | p.o. | 100 | Substantial reduction in clinical scores[4] | Daily, from day 21 to 42 |
| Adjuvant-Induced Arthritis (AIA) | Rat | p.o. | 25 | Altered carbohydrate metabolism[7] | Daily for 1 day |
| Azoxymethane/DSS-Induced Colitis | Mouse | p.o. | Low & High Doses | Decreased tumor size and number[8] | Not Specified |
Signaling Pathways Modulated by Aspirin
Aspirin's anti-inflammatory effects are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: Aspirin's primary anti-inflammatory mechanism of action.
Experimental Protocols
Detailed methodologies for key animal models are provided below to facilitate experimental replication.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the efficacy of anti-inflammatory drugs against acute inflammation.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Aspirin suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimate rats for at least one week before the experiment.
-
Grouping: Randomly assign rats to control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer aspirin or vehicle orally (p.o.) by gavage at the desired doses.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume of the control group and Vt is the average increase in paw volume of the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)
The CIA model in mice mimics many aspects of human rheumatoid arthritis and is used to evaluate drugs for chronic inflammatory conditions.[9]
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Aspirin suspension
-
Scoring system for arthritis severity (e.g., 0-4 scale per paw)
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Drug Administration: Begin daily oral administration of aspirin or vehicle at the onset of clinical signs of arthritis (typically around day 25-28) and continue for a specified period (e.g., 14-21 days).
-
Monitoring of Arthritis: Monitor the mice daily for the onset and severity of arthritis.
-
Clinical Assessment:
-
Arthritis Score: Grade the severity of arthritis in each paw on a scale of 0-4 based on erythema, swelling, and joint deformity. The total score per animal is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of the hind paws using a caliper.
-
-
Endpoint Analysis: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest joints for histological evaluation of inflammation, pannus formation, and bone erosion.
Caption: Experimental timeline for the collagen-induced arthritis model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis by activating the innate immune system.[6]
Materials:
-
C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Aspirin solution
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Drug Administration: Administer aspirin or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose. The timing of administration can be before or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic). For a prophylactic effect, aspirin is often given for several days prior to LPS.[6]
-
Induction of Inflammation: Inject LPS intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
Sample Collection and Analysis: At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for the analysis of serum cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. Tissues such as the liver and lungs can be harvested for histological examination and measurement of inflammatory markers.
-
Data Analysis: Compare the levels of serum cytokines and tissue inflammatory markers between the treated and control groups.
Protocol for Oral Gavage in Mice and Rats
Oral gavage is a common method for the precise oral administration of substances.[10]
Materials:
-
Appropriately sized gavage needle (for mice: 18-20 gauge, 1.5 inches; for rats: 16-18 gauge, 2-3 inches) with a rounded/bulb tip.
-
Syringe
-
Substance to be administered
Procedure:
-
Animal Restraint:
-
Mouse: Scruff the mouse, grasping the skin over the shoulders with the thumb and middle finger to immobilize the head.
-
Rat: Hold the rat near the thoracic region and support the lower body.
-
-
Measurement of Gavage Needle Length: Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark this length on the needle.
-
Insertion of the Gavage Needle:
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The animal should swallow as the tube passes.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration of Substance: Once the needle is in the correct position (in the esophagus, not the trachea), slowly depress the syringe plunger to administer the substance.
-
Withdrawal of the Needle: Gently remove the needle in the same angle it was inserted.
-
Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as labored breathing.
Conclusion
The selection of an appropriate aspirin dosage and animal model is critical for obtaining reliable and reproducible data in anti-inflammatory research. The information provided in these application notes serves as a comprehensive resource for designing and executing robust preclinical studies. Researchers should always adhere to institutional guidelines for animal care and use and optimize protocols based on their specific experimental objectives.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Aspirin – Rat Guide [ratguide.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiinflammatory action of salicylates: aspirin is not a prodrug for salicylate against rat carrageenin pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aspirin eugenol ester ameliorates LPS-induced inflammatory responses in RAW264.7 cells and mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin Inhibits Carcinogenesis of Intestinal Mucosal Cells in UC Mice Through Inhibiting IL-6/JAK/STAT3 Signaling Pathway and Modulating Apoptosis and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Treating Cells with Aspirin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro treatment of cells with aspirin (B1665792) (acetylsalicylic acid), a widely studied non-steroidal anti-inflammatory drug (NSAID) with known anti-proliferative and pro-apoptotic effects on various cell types, particularly cancer cells.[1][2] This document outlines protocols for preparing aspirin solutions, treating different cell lines, and performing key experimental assays to evaluate its cellular effects. Additionally, it visualizes the key signaling pathways modulated by aspirin.
Data Presentation: Aspirin Treatment Parameters in Cell Culture
The following tables summarize the effective concentrations and treatment durations of aspirin in various cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Effective Aspirin Concentrations and Durations in Cancer Cell Lines
| Cell Line | Cancer Type | Aspirin Concentration | Treatment Duration | Observed Effects |
| Hep-2 | Laryngeal Cancer | Dose-dependent | Time-dependent | Decreased cell viability, suppressed proliferation, migration, and invasion; promoted apoptosis.[3] |
| Huh-7, Hep-G2, Hep-3B, Li-7, HLE, HLF, PLC/PRF/5 | Hepatocellular Carcinoma | 2.5, 5, 10 mmol/l | 24, 48 hours | Inhibition of cell proliferation, G0/G1 cell cycle arrest, induction of apoptosis.[4] |
| SW480 | Colon Cancer | 0.5 - 10 mM | 48 hours | Decreased cell viability and migration.[5] |
| HCT116, K073, Caco2, SW48 | Colorectal Cancer | Not specified | Not specified | Reduction of (R)-2-hydroxyglutarate.[6] |
| PC-9 | Lung Cancer | 1, 2, 4 mM (promotion) 8, 16 mM (inhibition) | 24, 48, 72 hours | Low doses promoted growth; high doses inhibited proliferation.[7] |
| PANC-1, PK-1, PK-8, PK-9 | Pancreatic Ductal Adenocarcinoma | 2.5, 5, 10 mM | 24, 48, 72 hours | Inhibition of cell proliferation, G0/G1 cell cycle arrest.[8] |
| SK-N-SH (N) | Neuroblastoma | 2 mmol/L | 7 days | Inhibition of cell proliferation, G0/G1 cell cycle arrest.[9] |
Table 2: Effective Aspirin Concentrations and Durations in Non-Cancer Cell Lines
| Cell Line | Cell Type | Aspirin Concentration | Treatment Duration | Observed Effects |
| Human Lymphocytes | Immune Cells | 1, 3, 5 mmol/l | 48 hours | Significantly decreased cell viability.[10] |
| RAW264.7 or Murine Peritoneal Macrophages | Macrophages | 0.1, 1, 10, 100 µM | 1-2 hours (pre-treatment) | Modulation of cytokine production.[11] |
| HCAECs and HCMSMCs | Human Coronary Artery Endothelial and Smooth Muscle Cells | 5 mmol/L | 30 minutes - 6 hours | Inhibition of leukocyte adhesion.[12] |
Experimental Protocols
Protocol 1: Preparation of Aspirin Stock Solution
Aspirin has limited solubility in water. Therefore, a stock solution in an appropriate solvent is necessary for cell culture applications.
Materials:
-
Aspirin (Acetylsalicylic Acid) powder (e.g., Sigma A2093)
-
Tris-HCl or 70% ethanol (B145695) in Sodium carbonate buffer[13]
-
Sterile microcentrifuge tubes
-
Sterile-filtered complete cell culture medium
Procedure:
-
Dissolving Aspirin:
-
Method A (Tris-HCl): Dissolve aspirin powder in Tris-HCl to create a concentrated stock solution (e.g., 100 mM).[13] Ensure the pH is compatible with your cell culture medium.
-
Method B (Ethanol/Buffer): Prepare a 500-1000X stock solution by dissolving aspirin in 70% ethanol in Sodium carbonate buffer.[13]
-
-
Sterilization: While not explicitly stated in the search results, it is good practice to sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -70°C until use.[13]
-
Working Solution Preparation: When ready to treat cells, thaw an aliquot of the stock solution. Prepare an intermediate dilution (e.g., 10X) in complete cell culture medium. From this intermediate dilution, prepare the final desired concentrations in the cell culture medium.[13]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[14]
Materials:
-
Cells seeded in a 96-well plate
-
Aspirin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
Aspirin Treatment: Remove the old medium and add fresh medium containing various concentrations of aspirin. Include a vehicle control (medium with the same concentration of solvent used for the aspirin stock). Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cells cultured in appropriate flasks or plates
-
Aspirin working solutions
-
Cold PBS
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with aspirin for the specified duration.[14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[14]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][14]
Materials:
-
Cells cultured in appropriate flasks or plates
-
Aspirin working solutions
-
Cold 70% ethanol
-
PBS
-
Staining solution containing Propidium Iodide (PI) and RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with aspirin as required for the experiment.[14]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI and RNase A staining solution and incubate at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]
Signaling Pathways and Workflows
Aspirin's Effect on the PTEN/AKT/NF-κB/Survivin Signaling Pathway
Aspirin has been shown to suppress proliferation and induce apoptosis in cancer cells by modulating the PTEN/AKT/NF-κB/survivin signaling pathway.[3]
Caption: Aspirin upregulates PTEN, leading to the inhibition of the AKT/NF-κB/survivin pathway.
General Experimental Workflow for Assessing Aspirin's Anticancer Activity
The following diagram illustrates a typical workflow for investigating the effects of aspirin on cancer cells in vitro.
Caption: A general workflow for in vitro analysis of aspirin's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin inhibits colon cancer cell line migration through regulating epithelial-mesenchymal transition via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin Reduces Plasma Concentrations of the Oncometabolite 2-Hydroxyglutarate: Results of a Randomized, Double-Blind, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Aspirin inhibits proliferation and promotes differentiation of neuroblastoma cells via p21Waf1 protein up‐regulation and Rb1 pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preparation of Aspirin Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) (acetylsalicylic acid, ASA) is a widely studied nonsteroidal anti-inflammatory drug (NSAID) with a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][2] In the realm of in vitro research, aspirin is a valuable tool for investigating cellular pathways, particularly those related to inflammation, proliferation, and apoptosis.[3][4] Proper preparation of aspirin solutions is critical for obtaining accurate and reproducible experimental results. The low solubility and instability of aspirin in aqueous solutions present significant challenges.[5][6] Aspirin is susceptible to hydrolysis, breaking down into salicylic (B10762653) acid and acetic acid, a process accelerated by increased pH and temperature.[7]
These application notes provide detailed protocols for the preparation, storage, and application of aspirin solutions for in vitro experiments, ensuring the integrity of the compound and the reliability of your findings.
Data Presentation
Aspirin Solubility
Aspirin's solubility is highly dependent on the solvent. For in vitro studies, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions, which are then diluted to final working concentrations in aqueous cell culture media.[1][8]
| Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |
| DMSO | 36 - 41 | 199.8 - 227.5 | [8][9] |
| Ethanol | 36 - 200 | 199.8 - 1110 | [2][9] |
| PBS (pH 7.2) | ~2.7 | ~15 | [1][8] |
| Water | 1.8 - 3.3 | 10 - 18.3 | [2][10] |
¹ Molar concentration calculated using a molecular weight of 180.16 g/mol for aspirin.
Stability of Aspirin Solutions
The stability of aspirin is a crucial factor to consider. Aqueous solutions of aspirin are prone to hydrolysis.[6] Stock solutions in anhydrous DMSO or ethanol are significantly more stable, especially when stored at low temperatures.[6][11]
| Solvent/Condition | Stability | Recommendations | Reference(s) |
| Aqueous Solutions (e.g., cell culture media) | Unstable; hydrolysis occurs. | Prepare fresh for each experiment. Use within 30 minutes if stored on ice. | [1][6] |
| DMSO | Stable for months at -20°C or -80°C. | Prepare stock solutions in anhydrous DMSO, aliquot, and store frozen. | [11] |
| Ethanol | More stable than in water. | Prepare stock solutions, aliquot, and store at -20°C. Use within a few days when stored at 4°C. | [6][11] |
Experimental Protocols
Protocol 1: Preparation of Aspirin Stock Solution
This protocol describes the preparation of a concentrated aspirin stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
Aspirin (acetylsalicylic acid) powder (purity ≥98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 100 mM. To prepare 1 mL of a 100 mM stock solution, you will need 18.02 mg of aspirin (Molecular Weight = 180.16 g/mol ).
-
Weigh the aspirin powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM stock, add 1 mL of DMSO to 18.02 mg of aspirin.
-
Dissolve the aspirin completely by vortexing the tube until no solid particles are visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. A 1M stock in DMSO stored in small aliquots in the freezer is stable for months.[11]
Protocol 2: Preparation of Aspirin Working Solution for Cell Culture
This protocol details the dilution of the aspirin stock solution to the final working concentration in cell culture medium.
Materials:
-
Aspirin stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the aspirin stock solution at room temperature.
-
Calculate the volume of stock solution needed. For example, to prepare 10 mL of a 1 mM working solution from a 100 mM stock, you would need 100 µL of the stock solution (using the formula C1V1 = C2V2).
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation.
-
Perform a serial dilution if necessary to achieve a range of working concentrations.
-
Include a vehicle control. Prepare a control solution containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of aspirin used in the experiment. This is essential to account for any effects of the solvent on the cells.
-
Use the working solutions immediately. Due to the instability of aspirin in aqueous media, it is best to prepare the working solutions fresh for each experiment.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of aspirin on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Aspirin working solutions (prepared as in Protocol 2)
-
Vehicle control solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of aspirin working solutions. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer to each well and incubating until the crystals are fully dissolved, which can be facilitated by gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow: Aspirin Solution Preparation and Cell Treatment
Caption: Workflow for preparing aspirin stock and working solutions for cell-based assays.
Aspirin's Inhibition of the COX Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Acetylsalicylic Acid - LKT Labs [lktlabs.com]
- 3. Aspirin inhibits cell viability and mTOR downstream signaling in gastroenteropancreatic and bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Aspirin Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of aspirin (B1665792) (acetylsalicylic acid) purity using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the simultaneous determination of aspirin and its related substances, making it a preferred method in pharmaceutical quality control.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 80% to 120% of API working concentration | [1] |
| Correlation Coefficient (R²) | ≥ 0.999 | [1] |
| Intraday Precision (RSD) | ≤ 0.25% for peak areas | [1][2] |
| Interday Precision (RSD) | ≤ 0.25% for peak areas | [2] |
| Accuracy (% Recovery) | 93.4% to 93.6% | [2] |
| USP Acceptance Criteria | 90.0% to 110.0% of labeled amount | [2] |
Experimental Protocol
Objective: To determine the purity of aspirin in a drug substance or tablet formulation by separating it from potential impurities.
Materials:
-
HPLC system with UV detector (Alliance iS HPLC System or equivalent)[2]
-
XSelect™ HSS T3 Column (or equivalent C18 column, 250 x 4.6 mm, 5 µm)[2][3]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Aspirin reference standard
-
Sample of aspirin to be tested
Chromatographic Conditions:
-
Mobile Phase: A mixture of water with 0.1% orthophosphoric acid (pH 3.0) and acetonitrile (45:55 v/v).[3] Alternatively, a gradient of 0.1% formic acid in water/acetonitrile can be used.[1][2]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 4 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 37.5 mg of aspirin reference standard into a 50 mL volumetric flask.[3]
-
Add 25 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3]
-
Cool to room temperature and dilute to volume with the mobile phase.
-
Pipette 5 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a working standard concentration of approximately 75 µg/mL.[3]
-
-
Sample Solution Preparation (for tablets):
-
Crush a sufficient number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to about 81 mg of aspirin and transfer it to a suitable container.[2]
-
Add a known volume of diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid), sonicate for 10 minutes to dissolve the aspirin, and then centrifuge.[2]
-
Dilute the supernatant to a final concentration of approximately 0.1 mg/mL for assay determination.[2]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the aspirin peak in each chromatogram.
-
The retention time for aspirin is expected to be around 4.01 minutes under the specified isocratic conditions.[3]
-
-
Calculation:
-
Calculate the percentage purity of aspirin in the sample using the following formula:
-
Workflow Diagram
Caption: HPLC workflow for aspirin purity analysis.
Acid-Base Titration
Titration is a classic and cost-effective method for determining the total acidic content in an aspirin sample. It can be performed as a direct titration or a back titration.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Molar Mass of Aspirin | 180.16 g/mol | [4] |
| Reaction Stoichiometry (Aspirin:NaOH) | 1:1 | [5] |
| Average Purity (Titration) | 83.5% | [6] |
Experimental Protocol (Direct Titration)
Objective: To determine the percent purity of aspirin by titrating it with a standardized sodium hydroxide (B78521) solution.
Materials:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Aspirin sample
Procedure:
-
Sample Preparation:
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the aspirin solution.[9]
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Titrate the aspirin solution with the NaOH solution, swirling the flask continuously, until the first permanent faint pink color is observed.[8]
-
Record the final volume of NaOH solution used.
-
-
Calculation:
-
Calculate the moles of NaOH used: Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)
-
Since the reaction is 1:1, the moles of aspirin are equal to the moles of NaOH.
-
Calculate the mass of pure aspirin in the sample: Mass of Aspirin = Moles of Aspirin × 180.16 g/mol
-
Calculate the percent purity: % Purity = (Mass of pure Aspirin / Mass of sample) × 100[7]
-
Workflow Diagram
Caption: Direct titration workflow for aspirin purity.
UV-Vis Spectrophotometry
This colorimetric method is based on the formation of a colored complex between salicylic (B10762653) acid (a potential impurity and hydrolysis product of aspirin) and iron(III) ions. For determining the aspirin content, the aspirin is first hydrolyzed to salicylic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 530 nm | [10] |
| Average Purity (Spectrophotometry) | 77.93% | [6] |
Experimental Protocol
Objective: To determine the concentration of aspirin by measuring the absorbance of a colored complex formed after hydrolysis.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks (250 mL, 50 mL)
-
Pipettes
-
Erlenmeyer flasks
-
Acetylsalicylic acid (for standard)
-
1 M Sodium hydroxide (NaOH) solution
-
0.02 M Iron(III) chloride solution (buffered)
-
Aspirin sample
Procedure:
-
Preparation of Standard Aspirin Solution:
-
Accurately weigh about 0.400 g of pure acetylsalicylic acid into a 125 mL Erlenmeyer flask.[11]
-
Add 10 mL of 1 M NaOH solution and heat to boiling to hydrolyze the aspirin to salicylate.[11]
-
Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with distilled water.[11]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions by diluting different volumes (e.g., 0.1 mL, 0.2 mL, 0.3 mL, 0.4 mL, 0.5 mL) of the standard aspirin solution to a final volume of 10 mL with the buffered 0.02 M iron(III) chloride solution.[11] This forms the violet-colored complex.
-
Set the spectrophotometer to a wavelength of 530 nm.[10]
-
Use the iron(III) chloride solution as a blank to zero the instrument.[10]
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Sample Solution:
-
Take one aspirin tablet, place it in a 125 mL Erlenmeyer flask, and add 10 mL of 1 M NaOH solution.[11]
-
Heat until the tablet dissolves, then cool.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.[11]
-
Transfer a small, precise volume (e.g., 0.5 mL) of this sample solution to a 10 mL volumetric flask and dilute to the mark with the buffered iron(III) chloride solution.[11]
-
-
Analysis and Calculation:
-
Measure the absorbance of the prepared sample solution at 530 nm.
-
Determine the concentration of aspirin in the diluted sample solution from the calibration curve.
-
Calculate the amount of aspirin in the original tablet, accounting for all dilutions.
-
Workflow Diagram
Caption: Spectrophotometry workflow for aspirin analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. pennwest.edu [pennwest.edu]
- 11. purdue.edu [purdue.edu]
Application Notes and Protocols: Aspirin in Combination Therapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792), a long-established nonsteroidal anti-inflammatory drug (NSAID), is gaining significant attention in oncology for its potential as an adjunct in cancer therapy. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[1] Emerging research indicates that aspirin's anti-cancer effects extend beyond COX inhibition, encompassing the modulation of various signaling pathways, including NF-κB and PI3K/AKT, and influencing the tumor microenvironment.[2][3][4] These multifaceted actions make aspirin a compelling candidate for combination therapies, aiming to enhance the efficacy of existing treatments like chemotherapy, radiotherapy, and immunotherapy.[5][6][7]
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of aspirin in combination with other cancer therapies.
Key Combination Therapy Approaches
Aspirin and Chemotherapy
Aspirin has been shown to sensitize cancer cells to various chemotherapeutic agents. For instance, in pancreatic cancer, aspirin enhances the efficacy of gemcitabine (B846) by inhibiting the PI3K/AKT/mTOR signaling pathway and reversing the epithelial-mesenchymal transition (EMT).[8][9][10]
Aspirin and Immunotherapy
Aspirin can potentiate the effects of immunotherapy, such as anti-PD-1 therapy.[6] By inhibiting the production of prostaglandin (B15479496) E2 (PGE2), aspirin can counteract the immunosuppressive tumor microenvironment, thereby unleashing a more robust anti-tumor immune response.[6]
Aspirin and Radiotherapy
Emerging evidence suggests that aspirin may also enhance the effectiveness of radiotherapy. This is an area of active investigation with the potential to improve outcomes for patients undergoing radiation treatment.
Data Presentation
Table 1: In Vitro Efficacy of Aspirin in Combination Therapy
| Cancer Type | Cell Line(s) | Combination Agent | Aspirin Concentration | Key Findings | Reference(s) |
| Pancreatic Cancer | SW1990, BxPC-3 | Gemcitabine (1 mg/l) | 2 mmol/l | Increased efficacy in reducing proliferation, migration, and invasion; enhanced apoptosis. | [10] |
| Pancreatic Cancer | PANC-1, AsPC-1 | Gemcitabine | Not specified | Reduced engraftment and tumor volume in a chick chorioallantoic membrane (CAM) model. | [5] |
| Breast Cancer | PIK3CA-mutant lines | PI3K inhibitors | Suboptimal levels | Enhanced growth suppression. | |
| Colorectal Cancer | HT-29, HCT-15, LoVo, HCT116, SW-480 | NO-Aspirin (alone) | 10-30 µM | Inhibition of NF-κB activation. | [11] |
| Lung Cancer | PC-9 | Aspirin (alone) | 1, 2, 4 mM | Increased cell viability. | [12][13] |
| Lung Cancer | PC-9 | Aspirin (alone) | 8, 16 mM | Inhibited cell viability. | [12][13] |
| Ovarian Cancer | OC cells | Anti-PD-L1 | Not specified | Enhanced the effect of anti-PD-L1 therapy in vivo. | [14] |
| Glioma | U87-MG | Cisplatin | Not specified | Significantly reduced cell viability and augmented apoptosis. | [15] |
Table 2: In Vivo Efficacy of Aspirin in Combination Therapy
| Cancer Type | Animal Model | Combination Agent | Aspirin Dosage | Key Findings | Reference(s) |
| Colorectal Cancer | Xenograft (HT-29), APC Min+/- mice | Aspirin (alone) | 40 mg/kg | Induced NF-κB activation and apoptosis in neoplastic cells. | [2] |
| Osteosarcoma | Not specified | Aspirin (alone) | Not specified | Diminished growth and metastasis through the NF-κB pathway. | [16] |
| Pancreatic Cancer | Orthotopic xenografts | Gemcitabine | Not specified | Prolonged survival of mice. | [5] |
| Breast Cancer | PIK3CA-driven mammary tumors | PI3K inhibitor | Not specified | Further attenuated tumor growth compared to single agents. | |
| Melanoma | YUMM 1.7 melanoma | Anti-PD-1 | 600 ug/mL in drinking water | Increased PD-1+ CD8 T cells in the tumor microenvironment. | [17] |
| Colorectal Cancer | Xenograft | Aspirin (alone) | 100 mg/kg | Reduced tumor growth and stemness-related transcription factors. | [18] |
| Hepatocellular Carcinoma | Nude mouse xenograft (HepG2) | Aspirin (alone) | 100 mg/kg/day (oral) | Inhibited tumor growth. | [19][20] |
| Lewis Lung Carcinoma | Obese mice | Aspirin (alone) | 20 mg/kg/day | Mitigated tumor growth. | [21] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Aspirin's multifaceted anti-cancer effects are mediated through its influence on several key signaling pathways.
Caption: Aspirin's inhibition of the COX-PGE2 signaling pathway.
Caption: Aspirin's modulation of the NF-κB signaling pathway.
Caption: Aspirin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Workflows
Caption: General workflow for in vitro aspirin combination studies.
References
- 1. Aspirin and antiplatelet treatments in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin counteracts cancer stem cell features, desmoplasia and gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livemint.com [livemint.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Aspirin May Boost Gemcitabine Effectiveness [pancreatica.org]
- 9. Aspirin increases the efficacy of gemcitabine in pancreatic cancer by modulating the PI3K/AKT/mTOR signaling pathway and reversing epithelial‑mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin increases the efficacy of gemcitabine in pancreatic cancer by modulating the PI3K/AKT/mTOR signaling pathway and reversing epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Assessment of the in vitro efficacy of aspirin and aspirin analogues in combination with standard chemotherapeutics in glioma cell lines - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aspirin Mitigated Tumor Growth in Obese Mice Involving Metabolic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aspirin (Acetylsalicylic Acid) in Agricultural Research
Introduction
Aspirin (B1665792), or acetylsalicylic acid (ASA), is a synthetic derivative of salicylic (B10762653) acid (SA), a naturally occurring plant hormone crucial for regulating various physiological processes.[1][2][3] In plants, salicylic acid is a key signaling molecule involved in defense mechanisms against pathogens and responses to abiotic stressors.[4][5][6] Exogenous application of ASA can mimic the effects of endogenous SA, triggering a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[7] This response helps plants defend against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[7][8] Furthermore, research has demonstrated that aspirin can enhance plant tolerance to environmental stresses such as drought, salinity, and extreme temperatures.[1][5][9]
Key Applications in Agricultural Research:
-
Enhanced Disease Resistance: ASA application can induce SAR, leading to the expression of defense-related genes and the production of antimicrobial compounds, thereby reducing the severity of diseases like blight.[6][8][10] A study by the US Department of Agriculture showed that an aspirin spray resulted in a 47% reduction in blight.[8]
-
Improved Abiotic Stress Tolerance: Aspirin has been shown to mitigate the negative effects of drought, salinity, and temperature stress.[5][9][11] It can help protect the photosynthetic machinery and regulate stomatal opening to prevent excessive water loss.[11]
-
Growth Promotion and Increased Yield: Foliar application of ASA has been observed to increase leaf area, dry mass production, and overall yield in various crops, including corn, soybean, wheat, and tomatoes.[1][2][12]
-
Seed Priming: Soaking seeds in an aspirin solution before planting can enhance germination rates and promote vigorous seedling growth, particularly under stress conditions.[9][13]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of acetylsalicylic acid (ASA) application in various agricultural studies.
Table 1: Effective Concentrations of ASA for Different Applications
| Application Method | Crop | ASA Concentration | Observed Effect | Reference |
| Foliar Spray | Tomato | 1.5 mM | Improved tolerance to high temperatures (40°C).[9] | [9] |
| Foliar Spray | Wheat | 0.5 mM | Increased chlorophyll (B73375) content, grain number, and yield.[14] | [14] |
| Foliar Spray | Wheat (Rainfed) | 30 g/L | Improved plant height, spike length, and yield.[12] | [12] |
| Foliar Spray | Chickpea | 100 mg/L | Mitigated drought effects and improved growth.[15] | [15] |
| Foliar Spray | Cucumber | 270 mg/L | Earlier flowering and increased fruit output.[16] | [16] |
| Seed Soaking | Bean & Tomato | 0.1 - 0.5 mM | Increased tolerance to heat, cold, and drought.[9] | [9] |
| Seed Priming | Wheat | 125 - 250 ppm | Better emergence and vigorous seedling growth under salinity stress.[13] | [13] |
Table 2: Effects of ASA on Plant Growth and Stress Tolerance
| Crop | Stress Condition | ASA Application | Key Findings | Reference |
| Chickpea | Drought | 100 mg/L foliar spray | Shoot length increased by 4-20%; Root length increased by 3-41%.[15] | [15] |
| Tomato | Pathogen (Blight) | 250-500 mg in 4.5 L water (spray) | 47% reduction in blight incidence.[8] | [8] |
| Tomato | Pathogen (Phytoplasma) | Foliar spray and root drench | 53% of treated plants remained symptom- and pathogen-free.[17] | [17] |
| Wheat | Salinity | 125-250 ppm seed priming | Alleviated negative effects of salinity on emergence and seedling growth.[13] | [13] |
| Cucumber | N/A | 270 mg/L foliar spray | Time to flowering reduced from 41 to 34 days; Fruit output increased.[16] | [16] |
Experimental Protocols
Protocol 1: Foliar Application of Acetylsalicylic Acid to Enhance Stress Tolerance
Objective: To evaluate the effect of exogenous ASA application on the growth and stress tolerance of a model crop (e.g., tomato or wheat).
Materials:
-
Acetylsalicylic acid (aspirin tablets, uncoated)
-
Distilled water
-
Tween-20 (surfactant)
-
Spray bottles
-
pH meter
-
Graduated cylinders and beakers
-
Balance
Procedure:
-
Preparation of ASA Stock Solution (e.g., 1.5 mM):
-
The molecular weight of acetylsalicylic acid is 180.157 g/mol .
-
To prepare a 1.5 mM solution, dissolve 0.270 g of ASA in 1 liter of distilled water.
-
If using 325 mg aspirin tablets, dissolve approximately one tablet in 1.2 liters of water. Note that tablet purity can vary.[9]
-
Stir until the ASA is completely dissolved. Gentle heating may be required.
-
Adjust the pH of the solution to ~6.5 using NaOH or HCl.
-
-
Preparation of Spray Solution:
-
Take the required volume of the ASA stock solution.
-
Add Tween-20 to a final concentration of 0.05% (v/v) to act as a surfactant, ensuring better leaf coverage.
-
For a control group, prepare a solution with only distilled water and Tween-20.
-
-
Plant Treatment:
-
Use healthy, well-established plants (e.g., 4-6 weeks old).
-
Divide the plants into a control group and one or more treatment groups.
-
Apply the spray solution in the early morning to avoid rapid evaporation and potential leaf burn.[2]
-
Spray the foliage evenly until runoff is observed, ensuring coverage of both the upper and lower leaf surfaces.
-
Apply the treatment at regular intervals, for example, every 14-21 days, depending on the experimental design.[2][18]
-
-
Data Collection and Analysis:
-
Monitor plant growth parameters (e.g., height, leaf area, biomass) throughout the experiment.
-
If investigating stress tolerance, apply the stressor (e.g., drought, high temperature) after one or more ASA applications.
-
Measure physiological and biochemical markers of stress (e.g., chlorophyll content, proline levels, antioxidant enzyme activity).
-
At the end of the experiment, measure yield parameters (e.g., fruit number, grain weight).
-
Statistically analyze the data to determine the significance of the observed effects.
-
Protocol 2: Seed Priming with Acetylsalicylic Acid
Objective: To improve seed germination and early seedling growth under stress conditions.
Materials:
-
Seeds of the desired crop
-
Acetylsalicylic acid
-
Distilled water
-
Beakers or petri dishes
-
Filter paper
-
Incubator or growth chamber
Procedure:
-
Preparation of Priming Solution (e.g., 0.5 mM):
-
Dissolve 0.090 g of ASA in 1 liter of distilled water.
-
For a range of concentrations (e.g., 0.1 mM to 0.5 mM), prepare serial dilutions from a stock solution.[9]
-
-
Seed Treatment:
-
Surface sterilize the seeds if necessary to prevent fungal or bacterial contamination.
-
Place the seeds in a beaker or a petri dish lined with filter paper.
-
Add the ASA priming solution, ensuring the seeds are fully submerged or the filter paper is saturated.
-
Soak the seeds for a specified duration, typically ranging from a few hours to 24 hours, depending on the seed type.[9]
-
For the control group, soak seeds in distilled water.
-
-
Post-Priming:
-
After the soaking period, remove the seeds from the solution.
-
Air-dry the seeds back to their original moisture content in a cool, dry place away from direct sunlight.
-
-
Germination and Growth Assay:
-
Sow the primed and control seeds in pots, trays, or on moist filter paper.
-
Place them in a growth chamber or greenhouse with controlled environmental conditions.
-
Record germination percentage, germination rate, and early seedling growth parameters (e.g., root length, shoot length, seedling vigor) over a set period.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. gardeningknowhow.com [gardeningknowhow.com]
- 3. ISTA | Plants on Aspirin [ista.ac.at]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. USDA ARS Online Magazine Vol. 51, No. 12 [agresearchmag.ars.usda.gov]
- 8. monitor.co.ug [monitor.co.ug]
- 9. echocommunity.org [echocommunity.org]
- 10. A central role of salicylic Acid in plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin an Essential Tool for Plants during Drought- Crop Biotech Update (April 15, 2015) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - Aspirin priming circumvents the salinity induced effects on wheat emergence and seedling growth by regulating starch metabolism and antioxidant enzyme activities - University of Tasmania - Figshare [figshare.utas.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. Foliar Applied Acetylsalicylic Acid Induced Growth and Key-Biochemical Changes in Chickpea (Cicer arietinum L.) Under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Priming Plant Defenses with Aspirin-like Compound : USDA ARS [ars.usda.gov]
- 18. therustedgarden.com [therustedgarden.com]
Application Notes and Protocols for the Synthesis of Aspirin Derivatives in Drug Discovery
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of modern medicine, renowned for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1][2][3] Its therapeutic versatility stems primarily from the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and thromboxanes.[4][5][6] However, prolonged use of aspirin is associated with gastrointestinal side effects, such as ulceration and bleeding.[1] This has driven extensive research into synthesizing aspirin derivatives to enhance its therapeutic properties, improve its safety profile, and explore new biological activities, including anticancer and antibacterial effects.[1][2]
These application notes provide an overview of the synthesis strategies, biological evaluation protocols, and key signaling pathways relevant to the discovery of novel aspirin-based drug candidates.
Key Signaling Pathways Modulated by Aspirin and Its Derivatives
Aspirin's biological effects are mediated through several key signaling pathways. Understanding these pathways is crucial for designing derivatives with targeted activities.
-
COX-1 and COX-2 Inhibition: Aspirin's primary mechanism involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[4][5] This blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins and pro-aggregatory thromboxanes.[4][5][7] Derivatives are often designed to modulate the selectivity and potency against these isoforms.
Caption: Aspirin inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane (B8750289) synthesis.
-
NF-κB Signaling: Salicylic acid, the primary metabolite of aspirin, and its derivatives can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][8] NF-κB is a key transcription factor complex that regulates inflammation, immune responses, and cell survival. Inhibition of this pathway contributes significantly to the anti-inflammatory and potential anti-cancer effects of aspirin derivatives.
Caption: Aspirin derivatives can inhibit the NF-κB pathway, reducing inflammation.
Experimental Protocols
Protocol 1: General Synthesis of Aspirin Ester/Amide Derivatives
This protocol outlines a general two-step method for synthesizing aspirin derivatives by modifying its carboxylic acid group, a common strategy to enhance lipophilicity and reduce gastric irritation.[7][9]
Objective: To convert the carboxylic acid moiety of aspirin into an ester or amide.
Materials:
-
Aspirin (Acetylsalicylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Benzene, Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Desired alcohol (R-OH) or amine (R-NH₂)
-
Pyridine (B92270) or another suitable base
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Standard glassware for extraction and purification
Procedure:
Step 1: Synthesis of Acetylsalicyloyl Chloride (Aspirin Chloride) [7][9]
-
Dissolve aspirin (1.0 eq) in an anhydrous solvent (e.g., benzene) in a round-bottom flask.
-
Slowly add thionyl chloride (2.0-4.0 eq) to the solution at room temperature.
-
Attach a reflux condenser and heat the mixture under reflux for 4-8 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling, remove the solvent and excess thionyl chloride under reduced pressure (in vacuo) to yield the crude aspirin chloride as a solid. This intermediate is often used immediately without further purification.
Step 2: Esterification or Amidation
-
Dissolve the crude aspirin chloride (1.0 eq) in an anhydrous solvent like DCM.
-
In a separate flask, dissolve the desired alcohol or amine (1.1 eq) and a base like pyridine (1.2 eq) in the same solvent.
-
Slowly add the aspirin chloride solution to the alcohol/amine solution, typically at 0°C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final aspirin derivative.
-
Characterize the final product using techniques like NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Platelet Aggregation Assay
This assay is fundamental for evaluating the antiplatelet activity of novel aspirin derivatives, particularly those designed for cardiovascular applications.[7][10]
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by an agonist like arachidonic acid (AA) or collagen.
Materials:
-
Platelet-rich plasma (PRP) or washed human platelets
-
Platelet agonist (e.g., Arachidonic Acid, Collagen, ADP)
-
Test compounds (aspirin derivatives) dissolved in a suitable vehicle (e.g., DMSO)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare PRP from fresh human blood collected in citrate (B86180) tubes.
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound (aspirin derivative) at various concentrations or the vehicle control to the PRP and incubate for a defined period (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., 5 µM arachidonic acid).[7]
-
Record the change in light transmittance through the sample for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
The maximum aggregation is measured and compared to the vehicle control.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of platelet aggregation).
Drug Discovery and Screening Workflow
The process of developing new aspirin derivatives follows a logical workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for the discovery of novel aspirin derivatives.
Data Presentation: Biological Activities of Aspirin Derivatives
The modification of aspirin's structure can lead to derivatives with varied biological profiles. The following tables summarize representative quantitative data for different classes of derivatives.
Table 1: Antiplatelet Activity of Lipid-Aspirin Anhydride Conjugates
These derivatives were synthesized to improve membrane permeability and combine the antiplatelet effects of aspirin and omega fatty acids.[7] Aggregation was induced by 5 µM Arachidonic Acid (AA).
| Compound | Derivative Structure | Concentration | % Inhibition of Platelet Aggregation |
| C1 | Aspirin-Linoleic Acid Anhydride | 10 µM | ~60% |
| C2 | Aspirin-Eicosapentaenoic Acid (EPA) Anhydride | 10 µM | ~80% |
| C3 | Aspirin-Docosahexaenoic Acid (DHA) Anhydride | 10 µM | ~95% |
| Aspirin | Parent Drug | 10 µM | ~98% |
Data are estimated from graphical representations in the cited source.[7]
Table 2: Antibacterial Activity of Aspirin-Azo Derivatives
A series of aspirin-azo derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria.
| Compound | Modification | MIC vs. E. coli (ppm) | MIC vs. S. aureus (ppm) |
| 36k | Azo-coupling with ortho-iodoaniline | 75 | 64 |
| Ampicillin | Standard Antibiotic | 93 | 124 |
| Aspirin | Parent Drug | No antibacterial activity | No antibacterial activity |
MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of Aspirin Amide Derivatives
Amide derivatives were synthesized to mask the free carboxylic acid group and potentially reduce gastric side effects.[9] Anti-inflammatory activity was assessed by measuring the prevention of hemoglobin leakage from red blood cells.
| Compound | Derivative Structure | % Anti-inflammatory Activity |
| AM1 | Aspirin-Amide Conjugate 1 | 67.34% |
| AM2 | Aspirin-Amide Conjugate 2 | 27.88% |
| Aspirin | Parent Drug | 64.56% |
Data are from the cited source.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and medicinal activity of structurally diverse aspirin analogs - American Chemical Society [acs.digitellinc.com]
- 3. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 6. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]
- 7. Development of Poly Unsaturated Fatty Acid Derivatives of Aspirin for Inhibition of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aspirin as a Covalent Chemical Probe for Cyclooxygenase-2 (COX-2) Activity
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is typically induced by inflammatory stimuli, making it a critical target for anti-inflammatory drugs.[2] Aspirin (B1665792) (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) that uniquely and irreversibly inhibits both COX isoforms.[2][3] Its mechanism of action—covalent acetylation of a key serine residue in the enzyme's active site—allows aspirin to be used not just as a therapeutic agent, but also as a chemical probe to investigate COX-2 activity and target engagement in various experimental systems.[4][5]
Aspirin's interaction with COX-2 is distinct from its effect on COX-1. While acetylation completely inactivates COX-1, the acetylation of Serine-516 in human COX-2 modifies, rather than ablates, its catalytic function.[5][6] This altered enzyme, aspirin-acetylated COX-2, gains a new lipoxygenase-like activity, producing 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and 15R-prostaglandins instead of the canonical pro-inflammatory prostaglandins.[4][7] This unique product profile serves as a specific biomarker for the presence and activity of aspirin-modified COX-2.
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for utilizing aspirin as a chemical probe to measure COX-2 activity, quantify target engagement, and explore its downstream signaling consequences.
Mechanism of Action: Probing COX-2 with Aspirin
Aspirin functions as a chemical probe through its irreversible covalent modification of COX-2.[3]
-
Covalent Acetylation : Aspirin transfers its acetyl group to the hydroxyl moiety of a specific serine residue within the cyclooxygenase active site—Serine-516 in human COX-2.[5][8] This is a permanent modification, effectively creating a new enzyme entity.
-
Altered Catalytic Activity : The bulky acetyl group on Ser-516 partially obstructs the active site. This prevents the normal cyclization of arachidonic acid to form prostaglandin (B15479496) G2 (PGG2), the precursor to most pro-inflammatory prostaglandins.[6]
-
Shift in Product Profile : While prostaglandin synthesis is inhibited, the modified enzyme gains the ability to convert arachidonic acid into alternative products. The primary product becomes 15(R)-HETE, with a smaller fraction of 15R-prostaglandins (e.g., 15R-PGE₂ and 15R-PGD₂) also being formed.[4]
-
Biomarker Generation : The detection of 15R-HETE or 15R-PGs is a direct and specific indicator of the presence of aspirin-acetylated COX-2. This allows researchers to confirm that aspirin has engaged with its target and to study the downstream effects of this specific enzymatic activity.
This unique mechanism allows for two primary applications of aspirin as a probe:
-
Assessing Target Engagement : By measuring the extent of Ser-516 acetylation, one can directly quantify the proportion of the COX-2 enzyme pool that has been modified by aspirin.[5]
-
Monitoring Altered Activity : By measuring the production of 15R-HETE and the reduction of canonical prostaglandins (e.g., PGE₂), one can assess the functional consequence of aspirin's binding to COX-2.[4]
Data Presentation
Quantitative data from in vitro and cellular assays are summarized below to provide a reference for expected outcomes when using aspirin to probe COX-2.
Table 1: Potency of Aspirin on COX-2 Activity and Acetylation
| Assay Type | System | Parameter | Value | Reference |
| Recombinant Enzyme | Human COX-2 | IC₅₀ (PGE₂ Inhibition) | ~50 µM | [4] |
| Recombinant Enzyme | Human COX-2 | IC₅₀ (15R-PGE₂ Formation) | ~50 µM | [4] |
| Recombinant Enzyme | Human COX-2 | IC₅₀ | ~30 µM | [9] |
| Cellular Assay | HCA-7 Cells, Monocytes, Epithelial Cells | EC₅₀ (PGE₂ Reduction & Acetylation) | Low µM Range | [5][8] |
Table 2: Maximal Effect of Aspirin on COX-2 in Cellular Systems
| Aspirin Concentration | System | Max. COX-2 Acetylation | Max. PGE₂ Inhibition | Reference |
| 1000 µM | HCA-7, Monocytes, Epithelial Cells | ~80% | ~97% | [5][8] |
| Excess (in vitro) | Recombinant Human COX-2 | ~40-50% | ~80-90% | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for using aspirin as a chemical probe in common experimental setups.
Protocol 1: In Vitro Assay for COX-2 Inhibition and Altered Product Formation
This protocol is designed to measure the effect of aspirin on the activity of purified, recombinant COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay Buffer: 100 mM Ammonium Acetate (NH₄OAc), pH 8.0, containing 500 µM phenol (B47542) and 2 µM hematin
-
Aspirin (Acetylsalicylic Acid) stock solution (e.g., 100 mM in ethanol (B145695) or DMSO)
-
Arachidonic Acid (substrate) stock solution (e.g., 10 mM in ethanol)
-
d₄-PGE₂ (internal standard for LC-MS)
-
Reaction termination solution (e.g., methanol (B129727) or other organic solvent)
-
LC-MS/MS system for product analysis
Procedure:
-
Enzyme Preparation : Dilute recombinant COX-2 to a final concentration of 75-100 nM in the assay buffer in a microcentrifuge tube. Prepare enough for all planned reactions.
-
Aspirin Incubation : Add aspirin from the stock solution to the enzyme preparation to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (ethanol or DMSO).
-
Pre-incubation : Incubate the enzyme-aspirin mixtures for 1 hour at 37°C. This allows for the time-dependent acetylation of COX-2.[4]
-
Reaction Initiation : Start the enzymatic reaction by adding arachidonic acid to a final concentration of 30 µM.
-
Reaction Time : Allow the reaction to proceed for 15 minutes at 37°C.
-
Reaction Termination : Stop the reaction by adding an appropriate volume of organic solvent and the internal standard (d₄-PGE₂).
-
Sample Preparation for LC-MS : Vortex the samples, centrifuge to pellet the precipitated protein, and transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis : Analyze the samples to quantify the levels of PGE₂ (marker of canonical activity) and 15R-HETE or 15R-PGE₂ (markers of altered activity).[4] Use the data to calculate IC₅₀ values for inhibition and EC₅₀ values for the formation of altered products.
Protocol 2: Quantification of COX-2 Acetylation by Mass Spectrometry
This protocol provides a method to directly measure the percentage of COX-2 that is acetylated at Serine-516 in cellular systems.[5][10]
Materials:
-
Cells expressing COX-2 (e.g., LPS-stimulated human monocytes or HCA-7 colon cancer cells)
-
Aspirin
-
Lysis Buffer with protease inhibitors
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Sequencing-grade trypsin and/or GluC
-
AQUA (Absolute QUAntification) synthetic peptides corresponding to the acetylated and unacetylated COX-2 active site (optional, for absolute quantification)
-
LC-MS/MS system
Procedure:
-
Cell Treatment : Culture cells and treat with a dose-range of aspirin (or vehicle) for a defined period (e.g., 60 minutes) at 37°C.[10]
-
Cell Lysis : Harvest and wash the cells, then lyse them in a suitable buffer to extract total protein.
-
Protein Digestion :
-
Quantify the total protein concentration in the lysate.
-
Take a fixed amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Perform in-solution or in-gel digestion of the proteins overnight using trypsin and/or GluC.[10]
-
-
Sample Cleanup : Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis :
-
Analyze the peptide mixture by LC-MS/MS.
-
Develop a targeted method to specifically monitor the ion transitions for the native peptide containing Ser-516 and the acetylated version of the same peptide.
-
The peptide sequence to monitor in human COX-2 is typically derived from the region around Ser-516.[5][8]
-
-
Data Analysis :
-
Integrate the peak areas for both the acetylated and unacetylated peptides.
-
Calculate the percentage of COX-2 acetylation using the formula: % Acetylation = [Area(acetylated peptide) / (Area(acetylated peptide) + Area(unacetylated peptide))] * 100
-
If using AQUA peptides, generate a standard curve to determine the absolute amount of each peptide.
-
References
- 1. Aspirin-based PROTACs as COX-2 degraders for anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 4. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspirin's Role in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aspirin (B1665792) in neuroinflammation research. This document details the molecular mechanisms of aspirin's action, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for essential experimental procedures.
Introduction to Aspirin in Neuroinflammation
Aspirin (acetylsalicylic acid) is a widely used non-steroidal anti-inflammatory drug (NSAID) with well-established anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes, key mediators of inflammation.[1][2] In the context of the central nervous system (CNS), neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][3] Aspirin's ability to modulate inflammatory pathways has made it a subject of intense research for its potential therapeutic benefits in these conditions.[4][5]
Aspirin exerts its effects through both COX-dependent and COX-independent mechanisms. It irreversibly inhibits COX-1 and modifies the enzymatic activity of COX-2.[6] This modification of COX-2 leads to the production of specialized pro-resolving mediators (SPMs), such as aspirin-triggered lipoxins (ATLs), which actively dampen inflammation.[4][6][7] Furthermore, aspirin and its primary metabolite, salicylate (B1505791), can inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[8][9]
Key Signaling Pathways Modulated by Aspirin in Neuroinflammation
Aspirin's anti-inflammatory effects in the brain are mediated through several key signaling pathways. Understanding these pathways is crucial for designing and interpreting studies on aspirin's role in neuroinflammation.
Cyclooxygenase (COX) Pathway Inhibition
Aspirin's classical mechanism involves the irreversible acetylation of a serine residue in the active site of COX-1 and COX-2 enzymes.[1][2] This blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs), which are potent pro-inflammatory mediators.[1][7]
Aspirin's inhibition of the COX pathway.
NF-κB Signaling Pathway Inhibition
Aspirin and salicylate can inhibit the activation of NF-κB.[8][9] NF-κB is a key transcription factor that, when activated, translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][10] By preventing the degradation of IκB, the inhibitory protein of NF-κB, aspirin keeps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade.[9]
Aspirin's inhibition of the NF-κB pathway.
Production of Aspirin-Triggered Lipoxins (ATLs)
A unique action of aspirin is the acetylation of COX-2, which alters its enzymatic activity.[6] Instead of producing pro-inflammatory prostaglandins, the aspirin-modified COX-2 enzyme generates 15-epi-lipoxin A4 (an aspirin-triggered lipoxin or ATL).[6][7] ATLs are potent anti-inflammatory mediators that promote the resolution of inflammation.[11][12]
Aspirin-triggered lipoxin (ATL) synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from selected preclinical and clinical studies on the use of aspirin in neuroinflammation.
Table 1: Preclinical Studies of Aspirin in Neuroinflammation Models
| Model System | Aspirin Dosage | Treatment Duration | Key Findings | Reference |
| LPS-induced neuroinflammation in mice | 3 mg/kg and 30 mg/kg (oral) | 30 days | Significantly alleviated disease severity and reduced infiltration of CD4+ T cells into the CNS.[13] | [13] |
| Primary rat astrocytes with Aβ1-42 | 10⁻⁷ M | Not specified | Decreased IL-1β and TNF-α secretion; inhibited COX-2 and iNOS expression.[14] | [14] |
| BV-2 microglial cells with LPS | Not specified | Not specified | Suppressed the phosphorylation of P65(NF-κB).[7] | [7] |
| Experimental ageing mice | Not specified | Not specified | Improved working memory and reduced the number of microglial cells in the hippocampus.[15] | [15] |
Table 2: Clinical Studies of Aspirin and Inflammatory Biomarkers
| Study Population | Aspirin Dosage | Treatment Duration | Key Findings | Reference |
| Patients with subcortical silent brain infarcts | 100 mg/day | 3 months | Significantly decreased plasma visfatin levels. No significant changes in MIF and MMP-9.[16][17] | [16][17] |
| Human whole blood stimulated with TLR ligands | 0.02 and 0.2 mg/ml | Not applicable (in vitro) | Increased TLR-stimulated production of IL-1β, IL-10, and IL-6.[18] | [18] |
Experimental Protocols
Detailed protocols for key experiments in the study of aspirin and neuroinflammation are provided below.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes a widely used method to induce neuroinflammation in mice, providing a model to test the effects of aspirin.[1][3]
References
- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. biocare.net [biocare.net]
- 6. Aspirin-triggered lipoxin A4 attenuates LPS-induced pro-inflammatory responses by inhibiting activation of NF-κB and MAPKs in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aspirin-triggered lipoxin A4 stimulates alternative activation of microglia and reduces Alzheimer disease-like pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 12. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Action of low doses of Aspirin in Inflammation and Oxidative Stress induced by aβ1-42 on Astrocytes in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mild Dose of Aspirin Promotes Hippocampal Neurogenesis and Working Memory in Experimental Ageing Mice | MDPI [mdpi.com]
- 16. Frontiers | Aspirin modulates inflammatory biomarkers in patients with subcortical silent brain infarcts [frontiersin.org]
- 17. Aspirin modulates inflammatory biomarkers in patients with subcortical silent brain infarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aspirin Instability in Aqueous Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the inherent instability of acetylsalicylic acid (aspirin) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my aspirin (B1665792) solution degrading?
A1: Aspirin, an ester, is susceptible to hydrolysis in the presence of water, breaking down into salicylic (B10762653) acid and acetic acid.[1][2][3] This is the primary degradation pathway. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of certain excipients.[2][3][4]
Q2: What is the optimal pH for a stable aqueous aspirin solution?
A2: Aspirin exhibits its greatest stability in a mildly acidic environment, typically within a pH range of 2-3.[5] In highly acidic (pH < 2) and neutral to alkaline (pH > 8) conditions, the rate of hydrolysis increases considerably.[6] For most experimental applications, using a buffered solution is recommended to maintain a stable pH.[7]
Q3: How does temperature impact the stability of aspirin solutions?
A3: The degradation rate of aspirin is directly proportional to temperature.[4][8] An increase in temperature accelerates the hydrolysis reaction. For instance, a more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[4] For long-term storage of aqueous solutions, refrigeration or freezing is often necessary.
Q4: What are the primary degradation products of aspirin?
A4: The main degradation products from the hydrolysis of aspirin are salicylic acid and acetic acid.[1][3] Under certain conditions, further degradation products might be observed.
Q5: Can I use co-solvents to improve the stability of my aspirin solution?
A5: Yes, co-solvents can enhance aspirin stability by reducing the activity of water. A solution of water and polyethylene (B3416737) glycol (4:1, v/v) has been shown to be a highly stable aqueous-based system for aspirin.[4] Propylene glycol and polyethylene glycol are also suggested as alternative solvents to water to prevent hydrolysis.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of aspirin in solution | - Inappropriate pH: The pH of the solution is outside the optimal stability range of 2-3. - High temperature: The solution is being stored or used at an elevated temperature. - Presence of catalytic agents: Certain buffer ions (e.g., phosphate (B84403) buffer) can catalyze hydrolysis.[4] | - Adjust the pH of the solution to 2-3 using a suitable buffer. - Store the solution at a lower temperature (e.g., 2-8°C). - Consider using a non-catalytic buffer system if possible. |
| Inconsistent analytical results for aspirin stability | - Sample degradation during analysis: Aspirin may be degrading in the HPLC mobile phase or during sample preparation. - Inadequate analytical method: The method may not be stability-indicating, meaning it cannot separate aspirin from its degradation products. | - Prepare samples immediately before analysis. - Use a mobile phase with a pH in the stable range for aspirin (e.g., pH 2.5). - Develop and validate a stability-indicating HPLC method. |
| Precipitation in the aspirin solution | - Low solubility: Aspirin has limited solubility in water, especially at lower pH. - Formation of less soluble degradation products. | - Increase the proportion of co-solvent (e.g., ethanol, polyethylene glycol). - Consider forming an inclusion complex with cyclodextrins to enhance solubility. |
Data Presentation
Table 1: Effect of pH on the Half-life of Aspirin in Aqueous Solution
| pH | Temperature (°C) | Half-life (hours) |
| 1.0 | 26 | ~300 |
| 7.0 | 22.5 | 75.30 |
| 7.4 | 26 | 537.21 ± 8.42 |
| 7.4 | 37 | 15.40 |
| 10.4 | 26 | 256.67 ± 2.35 |
| Data compiled from multiple sources. Note: Half-life values are approximate and can vary based on buffer composition and ionic strength.[1] |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) of Aspirin Hydrolysis at pH 7.4
| Temperature (°C) | Temperature (K) | k (s⁻¹) |
| 25 | 298 | 7.0 x 10⁻⁶ |
| 37 | 310 | 1.0 x 10⁻⁵ |
| 50 | 323 | 4.0 x 10⁻⁵ |
| 75 | 348 | 3.0 x 10⁻⁴ |
| 85 | 358 | 4.0 x 10⁻⁴ |
| Data from a study on the kinetics of aspirin hydrolysis.[10] |
Table 3: Comparison of Solvents/Co-solvents for Aspirin Stability
| Solvent System | Observation |
| Water-Polyethylene Glycol (4:1, v/v) | Found to be one of the most stable aqueous-based systems in a study.[4] |
| Phosphate Buffer (0.1 M, pH 7.4) | Aspirin was most stable in this buffer compared to other polar solvents in one study.[1] |
| Glycerol/Water System | Aspirin was least stable in this system in the same study.[1] |
| Acetonitrile and 1,4-Dioxane | Demonstrated to be stable organic solvents for aspirin, with over 80% of the initial concentration remaining after 12 hours. |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of Aspirin Hydrolysis
This method monitors the formation of salicylic acid, which forms a colored complex with iron(III) ions.
Materials:
-
Aspirin
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
1 M NaOH
-
0.02 M Iron(III) chloride solution (buffered)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Aspirin Solution:
-
Accurately weigh 400 mg of acetylsalicylic acid and place it in a 125 mL Erlenmeyer flask.
-
Add 10 mL of 1 M NaOH solution and heat to boiling to completely hydrolyze the aspirin to salicylate.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.[8]
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions of the standard hydrolyzed aspirin solution (now containing salicylate).
-
To each dilution, add the buffered 0.02 M iron(III) chloride solution to a final volume of 10 mL.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-salicylate complex (typically around 530 nm).
-
Plot a calibration curve of absorbance versus the known concentration of salicylic acid.
-
-
Kinetic Run:
-
Prepare a solution of aspirin in the desired buffer at a known concentration.
-
Maintain the solution at a constant temperature in a water bath.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to the iron(III) chloride solution and measure the absorbance.
-
Use the calibration curve to determine the concentration of salicylic acid formed at each time point.
-
-
Data Analysis:
-
Calculate the concentration of aspirin remaining at each time point.
-
The degradation of aspirin often follows pseudo-first-order kinetics. A plot of ln[Aspirin] versus time should yield a straight line with a slope equal to -k (the pseudo-first-order rate constant).[7]
-
Protocol 2: Stability-Indicating HPLC Method for Aspirin and Salicylic Acid
This method allows for the simultaneous quantification of aspirin and its primary degradation product, salicylic acid.
Materials and Reagents:
-
Aspirin and Salicylic Acid reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v/v), with the pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve known amounts of aspirin and salicylic acid reference standards in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For a solution under study, take an aliquot and dilute it with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for aspirin and salicylic acid based on their retention times compared to the standards.
-
Quantify the amount of aspirin and salicylic acid in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
-
Protocol 3: Preparation of Aspirin-β-Cyclodextrin Inclusion Complex
This method aims to improve aspirin's stability and solubility by forming an inclusion complex.
Materials:
-
Aspirin
-
β-Cyclodextrin
-
Mortar and pestle
-
Deionized water
Procedure (Grinding Method):
-
Determine the desired molar ratio of aspirin to β-cyclodextrin (e.g., 1:3).
-
Accurately weigh the calculated amounts of aspirin and β-cyclodextrin.
-
Add the β-cyclodextrin to a mortar.
-
Add a small amount of deionized water to the mortar and grind to form a uniform paste.
-
Add the aspirin to the paste and continue grinding for a specified time (e.g., 60 minutes).
-
The resulting mixture is the inclusion complex. Further processing, such as drying, may be required depending on the intended application.
Visualizations
Caption: The primary degradation pathway of aspirin in aqueous solution is hydrolysis, yielding salicylic acid and acetic acid.
Caption: A general experimental workflow for assessing the stability of aspirin in an aqueous solution.
Caption: A logical troubleshooting guide for addressing aspirin instability in aqueous solutions.
References
- 1. scispace.com [scispace.com]
- 2. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [file.scirp.org]
- 3. protmed.uoradea.ro [protmed.uoradea.ro]
- 4. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemiagila.wordpress.com [chemiagila.wordpress.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Gastrointestinal Side Effects of Aspirin in Lab Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing the gastrointestinal (GI) side effects of aspirin (B1665792) in laboratory animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of aspirin-induced gastrointestinal damage?
A1: Aspirin induces GI damage through both direct and indirect mechanisms.[1]
-
Direct Topical Injury: Aspirin can directly irritate the gastric mucosa. This is particularly relevant in the stomach where the acidic environment keeps aspirin in a non-ionized form, allowing it to diffuse across cell membranes and cause local damage.[1]
-
Systemic Effects (Indirect Injury): The primary systemic mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1.[2][3] This leads to a deficiency in prostaglandins, which are crucial for maintaining the integrity of the GI mucosa by:
Q2: What are the most common animal models for studying aspirin-induced gastric ulcers?
A2: The most frequently used models involve the oral administration of aspirin to rats or mice.[4][5][6] Doses can range from 100 mg/kg to 500 mg/kg, administered as a single dose or repeated over several days to induce acute or chronic ulcer models, respectively.[5][6][7] Animals are typically fasted before aspirin administration to ensure an empty stomach, which can enhance the ulcerogenic effect.[5]
Q3: How can I assess the severity of gastric damage in my animal model?
A3: Gastric damage is commonly assessed using the following methods:
-
Macroscopic Evaluation (Ulcer Index): After euthanasia, the stomach is removed, opened along the greater curvature, and visually inspected for lesions. The severity is quantified using an ulcer index, which is a scoring system based on the number, size, and severity of the ulcers.[8]
-
Histopathological Examination: Gastric tissue samples are fixed, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E) to observe microscopic changes such as epithelial cell loss, inflammation, erosion, and hemorrhage.[9][10]
-
Biochemical Assays: Gastric tissue homogenates can be analyzed for markers of oxidative stress (e.g., malondialdehyde - MDA), antioxidant enzyme activity, and levels of inflammatory mediators (e.g., cytokines).[2][11]
Troubleshooting Guides
Problem 1: High variability in the severity of aspirin-induced gastric ulcers between animals in the same group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Aspirin Dosing | Ensure accurate and consistent oral gavage technique. For suspensions, ensure the mixture is homogenous before each administration. Consider using a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) to create a stable suspension. |
| Variable Food Intake Before Dosing | Standardize the fasting period before aspirin administration. A 12 to 24-hour fast is common. Ensure free access to water during fasting. |
| Coprophagy (animals eating their feces) | House animals in cages with wire mesh floors to prevent coprophagy, as this can affect gastric contents and drug absorption. |
| Stress | Handle animals gently and consistently to minimize stress, which can independently affect gastric health. Acclimatize animals to the experimental procedures before starting the study. |
Problem 2: Difficulty in preparing and administering modified aspirin formulations.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Aspirin | For oral gavage, aspirin can be suspended in a vehicle like 1% carboxymethyl cellulose.[12] Prepare fresh suspensions daily to ensure stability. |
| Inaccurate Dosing of Suspensions | Vigorously vortex the suspension before drawing each dose to ensure a uniform concentration. Use calibrated oral gavage needles appropriate for the animal's size. |
| Animal Stress During Administration | Habituate the animals to the gavage procedure for several days before the experiment begins. Use proper restraint techniques to minimize stress and risk of injury.[13] |
Problem 3: Inconsistent or difficult-to-interpret histological findings.
| Possible Cause | Troubleshooting Step |
| Post-mortem Autolysis | Immediately after euthanasia, perfuse the animal with saline and then fix the stomach tissue with 10% neutral buffered formalin to prevent degradation. |
| Improper Tissue Orientation | When embedding the tissue in paraffin (B1166041), ensure the correct orientation to obtain cross-sections that include all layers of the gastric wall. |
| Staining Artifacts | Follow standardized staining protocols carefully. Ensure all reagents are fresh and filtered. Be aware of common artifacts like folds, wrinkles, and stain precipitates.[6][14][15] |
Experimental Protocols
Aspirin-Induced Gastric Ulcer Model in Rats
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Housing: House the animals in cages with raised wire mesh bottoms to prevent coprophagy.
-
Fasting: Fast the rats for 24 hours before aspirin administration, with free access to water.
-
Aspirin Administration: Prepare a suspension of aspirin in 1% carboxymethyl cellulose. Administer a single oral dose of 200 mg/kg body weight via oral gavage.[16]
-
Observation Period: After aspirin administration, continue to withhold food but allow free access to water for 4 hours.
-
Euthanasia and Tissue Collection: Euthanize the rats and immediately collect the stomachs.
-
Evaluation:
-
Macroscopic: Open the stomach along the greater curvature, rinse with saline, and calculate the ulcer index.
-
Histological: Fix a portion of the gastric tissue in 10% buffered formalin for histological processing.
-
Biochemical: Immediately freeze another portion of the gastric tissue in liquid nitrogen and store at -80°C for biochemical analysis.
-
Ulcer Index Scoring
A common method for calculating the ulcer index is as follows:
-
The stomach is examined for lesions in the glandular region.
-
The length of each lesion is measured in millimeters.
-
The ulcer index is the sum of the lengths of all lesions for each stomach.[8]
Alternative Scoring System:
-
Score 0: No visible lesion.
-
Score 1: Small, round hemorrhagic erosions.
-
Score 2: Hemorrhagic erosions with a length less than 5 mm.
-
Score 3: Hemorrhagic erosions with a length greater than 5 mm.
-
The ulcer index is the mean of the scores for all animals in a group.[17]
Histological Evaluation
-
Fixation: Fix gastric tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the slides under a light microscope for evidence of mucosal damage, including epithelial cell loss, edema, inflammation, and hemorrhage.
Biochemical Analysis of Oxidative Stress
-
Tissue Homogenization: Homogenize a weighed portion of the frozen gastric tissue in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.[3]
-
Antioxidant Enzyme Assays: Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available kits or established spectrophotometric methods.
Data on Gastroprotective Strategies
| Intervention | Animal Model | Aspirin Dose | Key Findings | Reference |
| Probiotic Mixture | Rats | 200 mg/kg | Reduced gastric damage scores from 4.50 ± 0.43 to 2.60 ± 0.40.[2][11] | [2][11] |
| Nitric Oxide-Donating Aspirin (NO-Aspirin) | Human Volunteers | Equimolar to 200 mg and 420 mg aspirin | Reduced gastric damage score by approximately 90% compared to equimolar doses of aspirin. | [13] |
| Phosphatidylcholine-Associated Aspirin (PC-Aspirin) | Human Volunteers | 325 mg/day for 7 days | Gastroduodenal ulcers observed in 5.1% of subjects treated with PC-aspirin compared to 17.6% with regular aspirin. | [18] |
| Anisomeles indica Fractions | Mice | 500 mg/kg | Fraction 1 significantly reduced the ulcer area and ulcer index compared to the aspirin-only group.[5][18] | [5][18] |
Signaling Pathways and Experimental Workflows
Aspirin's Inhibition of Prostaglandin (B15479496) Synthesis
Caption: Aspirin inhibits COX enzymes, leading to reduced prostaglandin synthesis and impaired gastric mucosal protection.
Experimental Workflow for Evaluating Gastroprotective Agents
Caption: A typical experimental workflow for assessing the efficacy of gastroprotective agents against aspirin-induced gastric injury.
NF-κB Signaling in Aspirin-Induced Gastric Inflammation
Caption: Aspirin-induced mucosal damage can activate the NF-κB signaling pathway, leading to the expression of pro-inflammatory genes.
References
- 1. clearh2o.com [clearh2o.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. youtube.com [youtube.com]
- 6. scirp.org [scirp.org]
- 7. Phosphatidylcholine-associated aspirin accelerates healing of gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.r-project.org [journal.r-project.org]
- 12. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 15. jcmimagescasereports.org [jcmimagescasereports.org]
- 16. Gastrointestinal ulcers, role of aspirin, and clinical outcomes: pathobiology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aspirin's ability to induce intestinal injury in rats is dependent on bile and can be reversed if pre-associated with phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastroprotective Effect of Anisomeles indica on Aspirin-Induced Gastric Ulcer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acetylsalicylic Acid Solubility for Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with acetylsalicylic acid (ASA) solubility in cell-based assays. Given that ASA is a sparingly soluble weak acid, achieving appropriate concentrations in aqueous cell culture media without precipitation or degradation can be challenging. This resource offers practical solutions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of acetylsalicylic acid for cell-based assays?
A1: For cell-based assays, it is recommended to prepare a concentrated stock solution of acetylsalicylic acid in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used due to their high solvating capacity for ASA and miscibility with cell culture media.[1][2] Organic stock solutions are also more stable than aqueous solutions, especially for long-term storage at -20°C.[1] When preparing the working solution, the stock is diluted into the cell culture medium, ensuring the final organic solvent concentration is minimal (typically below 0.1%) to prevent cellular toxicity.[1]
Q2: I'm observing precipitation when I add my acetylsalicylic acid stock solution to the cell culture medium. What can I do to prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like acetylsalicylic acid. Here are several troubleshooting steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, ideally below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.[1] This may require preparing a more concentrated stock solution.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the ASA stock solution. Adding a cold solution to warm media can decrease the solubility of the compound.[3]
-
Gradual Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[1][3] This gradual dilution helps to prevent the compound from crashing out of solution.
-
Consider Serum Content: The presence of proteins like albumin in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation.[3]
Q3: How does pH affect the solubility and stability of acetylsalicylic acid in my experiments?
A3: Acetylsalicylic acid is a weak acid, and its solubility is pH-dependent. In more basic (higher pH) solutions, ASA becomes ionized, which increases its solubility in aqueous media.[4][5][6] Conversely, in acidic (lower pH) solutions, it exists in its less soluble, non-ionized form.[4][6]
However, it is crucial to note that the stability of ASA decreases at higher pH. In solutions with a pH greater than 7.4, ASA is susceptible to hydrolysis, breaking down into salicylic (B10762653) acid and acetic acid.[1][2] This degradation is accelerated at higher temperatures.[1][7] Therefore, for cell-based assays, it is a balancing act between improving solubility and maintaining the integrity of the compound. It is recommended to prepare aqueous solutions of ASA fresh and use them within 30 minutes, keeping them on ice during use.[1]
Q4: Can the acidity of acetylsalicylic acid affect my cell culture?
A4: Yes, adding acetylsalicylic acid to your cell culture medium can lower the pH, which may impact cell viability and proliferation.[8][9] It is important to monitor the pH of your culture medium after adding ASA, especially at higher concentrations. If a significant drop in pH is observed, you may need to adjust the pH of your stock solution or the final culture medium. However, be cautious when adjusting the pH of an ASA solution, as a pH above 7.4 can lead to rapid hydrolysis.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in stock solution | - The concentration of acetylsalicylic acid exceeds its solubility limit in the chosen solvent.- The solvent quality is poor. | - Refer to the solubility data table below to ensure you are not exceeding the solubility limit.- Use high-purity, anhydrous solvents.- Gentle warming and vortexing may help to dissolve the compound.[1] |
| Precipitation in cell culture medium | - The final concentration of the organic solvent is too high.- The acetylsalicylic acid concentration is above its solubility in the aqueous medium.- Rapid addition of the stock solution to the medium. | - Keep the final solvent concentration below 0.1%.[1]- Pre-warm the medium to 37°C.[3]- Add the stock solution slowly while gently mixing.[3]- Consider the use of solubilizing agents or different formulation strategies for poorly soluble drugs.[10][11] |
| Inconsistent experimental results | - Degradation of acetylsalicylic acid in the stock solution or culture medium. | - Prepare fresh aqueous solutions of ASA for each experiment and use them promptly.[1]- Store organic stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]- Protect solutions from light, as it can contribute to degradation.[12] |
| Cell toxicity or death | - Cytotoxicity from the organic solvent.- A significant drop in the pH of the cell culture medium.- Inherent cytotoxicity of acetylsalicylic acid at high concentrations. | - Perform a solvent toxicity control to determine the maximum tolerable solvent concentration for your cell line.- Monitor and, if necessary, adjust the pH of the culture medium after adding ASA.- Determine the IC50 of ASA for your specific cell line to establish appropriate working concentrations.[13] |
Data Presentation
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~200 mg/mL (~80 mg/mL also reported) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2.7 mg/mL | [1][2] |
| Water | ~3.3 mg/mL | [1] |
Note: Solubility values can vary slightly between different sources and batches of compounds.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Acetylsalicylic Acid Stock Solution in DMSO
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of acetylsalicylic acid powder (Molecular Weight: 180.16 g/mol ). For 1 mL of a 100 mM stock solution, you will need 18.016 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortexing: Vortex the tube thoroughly until the solid is completely dissolved.[1] Gentle warming in a water bath may be required to facilitate dissolution.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a vial of the frozen stock solution at room temperature.
-
Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium. For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock, you would need 10 µL of the stock solution.
-
Dilution: Pre-warm your cell culture medium to 37°C. Add the calculated volume of the stock solution to the medium and mix well by gentle inversion or pipetting.[1]
-
Final Solvent Concentration Check: Ensure the final concentration of the organic solvent in the medium is low (e.g., for the example above, the final DMSO concentration would be 0.1%).
Mandatory Visualizations
Caption: Experimental workflow for preparing and using acetylsalicylic acid in cell-based assays.
Caption: Troubleshooting guide for acetylsalicylic acid precipitation in cell culture medium.
Caption: Simplified signaling pathway showing the inhibitory action of acetylsalicylic acid on COX enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sciforum : Event management platform [sciforum.net]
- 8. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Aspirin Quantification in Mass Spectrometry
Welcome to the technical support center for the quantification of aspirin (B1665792) (acetylsalicylic acid, ASA) and its primary metabolite, salicylic (B10762653) acid (SA), using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my aspirin sample degrading during preparation?
A1: Aspirin is highly susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[1] This degradation is accelerated by:
-
Presence of moisture: Aqueous environments promote hydrolysis.
-
Non-ideal pH: Basic or neutral pH conditions can increase the rate of degradation. Aspirin is most stable at a pH of 2-3.[2]
-
Elevated temperatures: Higher temperatures can speed up the hydrolysis process.[1]
-
Enzymatic activity: Esterases present in biological samples, such as plasma, can rapidly hydrolyze aspirin.[3]
To minimize degradation, it is crucial to prepare samples fresh just before analysis, use a slightly acidic diluent, and keep samples in an ice bath during processing.[1][3] For plasma samples, the addition of an esterase inhibitor like potassium fluoride (B91410) is recommended.[4][5]
Q2: I am observing a significant salicylic acid peak even when analyzing a pure aspirin standard. What is the cause?
A2: This is likely due to in-source fragmentation, a common issue in the mass spectrometry analysis of aspirin.[3] A substantial portion of the aspirin molecule can fragment into salicylic acid within the ion source of the mass spectrometer.[3] It is critical to distinguish between salicylic acid generated in the ion source and salicylic acid present as a metabolite in the sample. This is best achieved through effective chromatographic separation of aspirin and salicylic acid.[3]
Q3: My chromatographic peak for aspirin is tailing or has a poor shape. How can I improve it?
A3: Poor peak shape for aspirin can be caused by several factors:
-
Column Overload: Injecting a sample with too high a concentration of aspirin.[1]
-
Secondary Interactions: The carboxyl group of aspirin can interact with free silanol (B1196071) groups on the silica (B1680970) backbone of the column.[1]
-
Column Contamination or Age: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.[1]
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal.[1]
To address this, you can try reducing the sample concentration, using a mobile phase with a pH modifier (e.g., formic or acetic acid) to suppress silanol interactions, using a guard column, and regularly flushing the column.[1]
Q4: How can I minimize matrix effects in my plasma samples?
A4: Matrix effects, which cause ion suppression or enhancement, are a significant concern in quantitative LC-MS analysis of biological samples.[6][7] To mitigate these effects:
-
Optimize Sample Preparation: Employ efficient extraction techniques like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[6]
-
Chromatographic Separation: Ensure good chromatographic separation of aspirin and salicylic acid from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both aspirin (e.g., ASA-d4) and salicylic acid (e.g., SA-d4) is highly recommended.[3] These internal standards co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during data processing.[7]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[6]
Troubleshooting Guides
Issue 1: Low Aspirin Recovery During Sample Extraction
If you are experiencing low recovery of aspirin from plasma samples, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting low aspirin recovery.
Quantitative Data Summary: Extraction Recovery
| Analyte | Quality Control Level | Mean Recovery (%) | Reference |
| Aspirin | Low (3 ng/mL) | 88.4 ± 6.5 | [8] |
| Aspirin | High (400 ng/mL) | 91.1 ± 3.7 | [8] |
| Salicylic Acid | Low (240 ng/mL) | 70.1 ± 6.2 | [8] |
| Salicylic Acid | High (6,400 ng/mL) | 82.3 ± 4.2 | [8] |
Issue 2: Inconsistent Quantification and High Variability
High variability in quantitative results can often be traced back to issues with in-source fragmentation and the stability of the analyte.
Logical Relationship Diagram
Caption: Factors contributing to quantification variability.
Recommended LC-MS/MS Parameters
Proper chromatographic separation is key to resolving aspirin from salicylic acid, thus allowing for the accurate quantification of both by accounting for any in-source fragmentation.
| Parameter | Aspirin (ASA) | Salicylic Acid (SA) | Internal Standard (IS) | Reference |
| Precursor Ion (m/z) | 179.0 | 137.0 | ASA-d4: 183.0; SA-d4: 141.0 | [8] |
| Product Ion (m/z) | 137.0 | 93.0 | ASA-d4: 141.0; SA-d4: 97.0 | [8] |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI | [3] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of aspirin and salicylic acid from human plasma.
Experimental Workflow
Caption: Plasma sample preparation workflow.
Detailed Methodology:
-
Place 250 µL of human plasma in an Eppendorf tube and keep it in an ice bath to prevent enzymatic degradation of aspirin.[3]
-
Add 25 µL of ASA-d4 (4 µg/mL) and 25 µL of SA-d4 (10 µg/mL) as internal standards.[3]
-
Add 700 µL of acetonitrile (B52724) with 0.1% formic acid for protein precipitation.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 14,000g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an analytical vial.[3]
-
Inject 10 µL into the LC-MS/MS system.[3]
Disclaimer: These are generalized protocols and may require optimization for your specific instrumentation and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. KR20120014736A - Analysis of Aspirin in Plasma Using Liquid Chromatography-Mass Spectrometry - Google Patents [patents.google.com]
- 3. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of acetylsalicylic acid in human blood collected using volumetric absorptive microsampling (VAMS) under various drying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of acetylsalicylic acid in human blood using volumetric absorptive microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing Aspirin Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize aspirin (B1665792) dosage and mitigate toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for aspirin in cell culture?
A1: The effective concentration of aspirin is highly cell-type dependent and can range from low micromolar (µM) to high millimolar (mM) concentrations. It is crucial to perform a dose-response experiment for your specific cell line. For example, some studies have shown cytotoxic effects in the range of 1.25-10 mM in human colonic tumor cells and 1-5 mM in lymphocytes.[1] In contrast, some cancer cell lines may show anti-proliferative effects at lower concentrations.
Q2: How should I prepare an aspirin stock solution for my cell culture experiments?
A2: Aspirin has limited solubility in water. A common method is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2][3] It is recommended to keep the final concentration of the solvent in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[4] For example, you can prepare a 1 M stock solution in DMSO and then dilute it in your culture medium to the desired final concentrations. Always prepare fresh dilutions for each experiment as aspirin can hydrolyze in aqueous solutions.[3] Some researchers have also reported dissolving aspirin in Tris-HCl buffer.[2]
Q3: My cells are dying even at low concentrations of aspirin. What could be the reason?
A3: There are several potential reasons for unexpected cytotoxicity at low aspirin concentrations:
-
pH shift in culture medium: Aspirin is an acidic compound and can lower the pH of your culture medium, especially at higher concentrations. This pH shift can be toxic to cells.[1] It is advisable to check the pH of your medium after adding aspirin and adjust it if necessary.
-
Solvent toxicity: If you are using a solvent like DMSO to dissolve aspirin, ensure the final concentration in your wells is not toxic to your cells. A solvent control (cells treated with the highest concentration of the solvent used) should always be included in your experiments.[4]
-
Cell sensitivity: Your specific cell line might be particularly sensitive to aspirin.
-
Contamination: Microbial contamination can cause cell death and may be mistaken for drug-induced toxicity.[4]
Q4: I am not observing any effect of aspirin on my cells. What should I check?
A4: If you do not observe an effect, consider the following:
-
Aspirin degradation: Aspirin can hydrolyze in aqueous solutions. Ensure your stock solution is fresh and properly stored.
-
Insufficient concentration or incubation time: The concentration of aspirin may be too low, or the incubation time may be too short to induce a response. A time-course experiment in addition to a dose-response experiment is recommended.
-
Cell resistance: Your cell line may be resistant to the effects of aspirin.
-
Assay sensitivity: The assay you are using to measure the effect (e.g., MTT) may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple assays to confirm your results.
Q5: What are the common mechanisms of aspirin-induced cell toxicity?
A5: Aspirin can induce cell toxicity through various mechanisms, which can be cell-type specific. Common mechanisms include:
-
Apoptosis (Programmed Cell Death): Aspirin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
Necrosis: At higher concentrations, aspirin can cause necrotic cell death.
-
Cell Cycle Arrest: Aspirin can arrest the cell cycle at different phases, preventing cell proliferation.[6][7]
-
Inhibition of Cyclooxygenase (COX) enzymes: While a primary mechanism in vivo, its role in in vitro cytotoxicity can vary depending on the cell type's reliance on prostaglandins.[8]
-
Modulation of Signaling Pathways: Aspirin is known to affect multiple signaling pathways involved in cell survival and proliferation, such as NF-κB, JAK/STAT, and Wnt/β-catenin.[9][10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Variation in cell seeding density, passage number, or health of the cells.[4]
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform single-cell suspension before seeding.
-
Perform a cell count for each experiment to ensure consistent seeding density.
-
Regularly check for mycoplasma contamination.
-
Problem 2: High background or false-positive signals in viability assays.
-
Possible Cause:
-
Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[4]
-
Bacterial or yeast contamination can metabolize the assay reagents.[4]
-
Aspirin may directly interact with the assay reagent.
-
-
Solution:
-
Use phenol red-free medium for the duration of the assay.
-
Visually inspect cultures for contamination before performing the assay.
-
Include a control with aspirin in cell-free medium to check for direct interaction with the assay reagent.
-
Problem 3: Difficulty dissolving aspirin or precipitation in the media.
-
Possible Cause: Aspirin's low solubility in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2]
-
Warm the media slightly before adding the diluted aspirin stock solution.
-
Ensure the final concentration of aspirin does not exceed its solubility limit in the culture medium.
-
Data Presentation
Table 1: IC50 Values of Aspirin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 Value |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 | ~15 µmol/ml[13] |
| Hep-2 | Laryngeal Carcinoma | MTT | 48 | 91.2 µg/ml[5] |
| MCF7 | Breast Cancer | MTT | Not Specified | 465 µg/ml[14] |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | 1.48 mM[15] |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified | 1.98 mM[15] |
| DLD-1 | Colorectal Cancer | Not Specified | Not Specified | 2.92 mM[15] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | 5 mM |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Aspirin Treatment: The next day, replace the medium with fresh medium containing various concentrations of aspirin or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with aspirin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI- cells are viable.
-
Annexin V+ / PI- cells are in early apoptosis.
-
Annexin V+ / PI+ cells are in late apoptosis or necrosis.
-
Annexin V- / PI+ cells are necrotic.
-
Visualizations
Signaling Pathways
Caption: Aspirin's impact on key signaling pathways.
Experimental Workflow
Caption: General workflow for assessing aspirin cytotoxicity.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting experiments.
References
- 1. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin inhibits proliferation and promotes differentiation of neuroblastoma cells via p21Waf1 protein up‐regulation and Rb1 pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin is Involved in the Cell Cycle Arrest, Apoptosis, Cell Migration, and Invasion of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aspirin induces apoptosis in mesenchymal stem cells requiring Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth inhibition of mesenchymal stem cells by aspirin: involvement of the WNT/beta-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-dependent cytotoxicity effect of Aspirin on MCF7 cell line proliferation | Tikrit Journal of Veterinary Science [tjvs.tu.edu.iq]
- 15. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial Aspirin Batch-to-Batch Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues related to the batch-to-batch variability of commercial aspirin (B1665792).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in commercial aspirin?
A1: Batch-to-batch variability in commercial aspirin can stem from several factors throughout the manufacturing process and shelf-life of the product. Key contributors include:
-
Active Pharmaceutical Ingredient (API) Purity: The percentage of acetylsalicylic acid can vary between batches. According to the United States Pharmacopeia (USP), aspirin should contain not less than 99.5% and not more than 100.5% of C₉H₈O₄.[1][2][3]
-
Presence of Impurities: The most common impurity is salicylic (B10762653) acid, a product of aspirin hydrolysis.[4] Its presence can indicate degradation due to exposure to moisture and heat.[5][6][7] Other potential impurities include chloride, sulfate, and heavy metals.[1][2]
-
Polymorphism: Aspirin can exist in different crystalline forms, known as polymorphs (Form I and Form II).[8] These forms can have different dissolution rates and bioavailability, contributing to variability in experimental outcomes.[9][10]
-
Excipients in Formulations: In tablets, inactive ingredients (excipients) can differ between manufacturers or even batches, potentially affecting the dissolution profile and stability of the aspirin.
-
Storage and Handling: Aspirin is susceptible to hydrolysis, which is accelerated by moisture, high temperatures, and high or low pH conditions.[5][7] Improper storage can lead to degradation and an increase in salicylic acid content.
Q2: How can I assess the quality of a new batch of commercial aspirin before starting my experiments?
A2: It is highly recommended to perform in-house quality control on new batches of commercial aspirin. A comprehensive approach includes:
-
Review the Certificate of Analysis (CoA): The CoA from the supplier provides initial data on the purity, impurity levels, and other quality parameters for that specific batch.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method to quantify the aspirin content and determine the percentage of free salicylic acid.[11][12][13]
-
Dissolution Testing: Particularly for tablet formulations, this test can reveal differences in how quickly the aspirin becomes available in solution, which can be critical for many experimental setups.
-
Melting Point Analysis: While less specific than HPLC, a melting point determination can be a quick check for gross impurities. Pure aspirin has a melting range of 135-136°C. Significant deviations may suggest the presence of contaminants.
Q3: What are the acceptable limits for salicylic acid in commercial aspirin?
A3: The acceptable limit for free salicylic acid can vary depending on the pharmacopeia and the specific product. The USP monograph for aspirin generally specifies a limit of not more than 0.1%.[2][7] For some tablet formulations, this limit might be higher.[4] The Chinese Pharmacopeia also sets a limit of 0.3%.[14] Levels exceeding these limits suggest product degradation.
Q4: Can different batches of aspirin affect the results of my in vitro platelet aggregation assays?
A4: Yes, absolutely. Inconsistent results in platelet aggregation assays are a common problem when dealing with variable aspirin batches.[15] The effectiveness of aspirin in these assays is dependent on its ability to inhibit the COX-1 enzyme. If a batch has lower purity, higher levels of impurities, or a different dissolution profile, the concentration of active aspirin reaching the platelets can vary, leading to inconsistent inhibition of aggregation.[16][17][18]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Experiments (e.g., cell-based assays, enzyme inhibition)
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable dose-response curves between batches. | Difference in API Purity/Potency: One batch may contain less active aspirin than another. | 1. Quantify the aspirin content of each batch using HPLC.[19] 2. Prepare stock solutions based on the measured concentration, not just the weight from the container. 3. If possible, purchase USP/BP grade aspirin to ensure a minimum purity of 99.5%.[3] |
| Unexpectedly high cell death at "standard" concentrations. | Presence of Toxic Impurities: Higher than normal levels of salicylic acid or other impurities could be causing cytotoxicity. | 1. Analyze the impurity profile of the aspirin batch using HPLC. 2. Compare the impurity levels to the specifications in the USP monograph. 3. Run a toxicity assay with salicylic acid alone to determine its cytotoxic concentration in your experimental system. |
| Reduced or no effect of aspirin treatment. | Aspirin Degradation: The aspirin may have hydrolyzed to salicylic acid, which has a much weaker inhibitory effect on COX-1. | 1. Check for a vinegary smell (acetic acid), which indicates hydrolysis.[7] 2. Quantify the salicylic acid content via HPLC. 3. Ensure proper storage of aspirin in a cool, dry place, tightly sealed from moisture.[5] 4. Prepare fresh stock solutions for each experiment. |
Issue 2: Inconsistent Platelet Aggregation Assay Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete or variable inhibition of platelet aggregation. | Poor Dissolution of Aspirin Tablet: If using tablets, the aspirin may not be fully dissolving, leading to a lower effective concentration. | 1. Ensure the tablet is fully disintegrated and dissolved in the appropriate buffer before use. 2. Consider using pure aspirin powder instead of tablets to eliminate the variable of excipients. 3. Perform a formal dissolution test to compare batches.[20] |
| No inhibition of platelet aggregation. | Aspirin stock solution degradation: Aspirin is unstable in many solvents and can rapidly hydrolyze. | 1. Prepare fresh aspirin stock solutions immediately before each experiment. 2. Avoid using alkaline solutions to dissolve aspirin as this will cause rapid hydrolysis.[7] |
| High variability between replicates. | Pre-analytical variables in blood sample handling. | 1. Ensure a consistent rest period for platelets (at least 30 minutes) after collection and before testing.[15] 2. Standardize venipuncture technique to avoid platelet activation.[15] 3. Use the correct anticoagulant (e.g., 3.2% sodium citrate) at the proper blood-to-anticoagulant ratio.[15] |
Data Presentation
Table 1: USP Quality Control Specifications for Aspirin API
| Parameter | Specification | Significance |
| Assay (C₉H₈O₄) | 99.5% - 100.5% | Measures the purity and potency of the active ingredient.[1][2] |
| Loss on Drying | Not more than 0.5% | Indicates the amount of volatile matter (e.g., water). High moisture can promote hydrolysis.[1][2] |
| Residue on Ignition | Not more than 0.05% | Measures the amount of inorganic impurities.[1][2] |
| Free Salicylic Acid | Not more than 0.1% | Key indicator of aspirin degradation.[2][7] |
| Heavy Metals | Not more than 10 µg/g | Limits the content of potentially toxic metal impurities.[2] |
Table 2: Forced Degradation Studies of Aspirin
| Stress Condition | Typical Conditions | Primary Degradation Product |
| Acid Hydrolysis | 0.1 N HCl, 80°C | Salicylic Acid[7][21] |
| Base Hydrolysis | 0.1 N NaOH, 80°C | Salicylic Acid (rapid degradation)[7][21] |
| Oxidative Degradation | 3% H₂O₂ | Salicylic Acid and other minor products[7][21] |
| Thermal Degradation | Dry heat, 80°C | Salicylic Acid[5][21] |
| Photolytic Degradation | UV light exposure | Salicylic Acid[5] |
Experimental Protocols
Protocol 1: HPLC Analysis of Aspirin and Salicylic Acid
This protocol provides a general method for the simultaneous determination of aspirin and the quantification of salicylic acid impurity.
1. Materials and Reagents:
-
Aspirin reference standard
-
Salicylic acid reference standard
-
Commercial aspirin batch to be tested
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Phosphoric acid or Formic acid
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[13]
2. Preparation of Mobile Phase:
-
Prepare a mixture of acetonitrile and water (e.g., a 15:85 or 45:55 ratio).[12][13]
-
Adjust the pH to approximately 3.0-3.4 with a small amount of phosphoric or glacial acetic acid.[13][22]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Aspirin Stock Solution: Accurately weigh about 10 mg of aspirin reference standard and dissolve in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Salicylic Acid Stock Solution: Accurately weigh about 10 mg of salicylic acid reference standard and dissolve in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed standard by diluting the stock solutions to a final concentration of approximately 50 µg/mL for aspirin and 0.5 µg/mL for salicylic acid.
4. Preparation of Sample Solution:
-
Weigh and finely powder at least 20 aspirin tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of aspirin.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[13]
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30°C
6. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for salicylic acid and aspirin based on their retention times from the standard chromatogram. The relative retention time for salicylic acid is typically around 0.7 compared to aspirin at 1.0.[22]
-
Calculate the percentage of aspirin and salicylic acid in the sample by comparing the peak areas with those of the standards.
Mandatory Visualization
References
- 1. scribd.com [scribd.com]
- 2. uspbpep.com [uspbpep.com]
- 3. nbinno.com [nbinno.com]
- 4. Detection and determination of salicylic acid impurity in aspirin tablet formulations' by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin & Salicylic Acid Analyzed with HPLC- AppNote [mtc-usa.com]
- 12. lcms.cz [lcms.cz]
- 13. rjptonline.org [rjptonline.org]
- 14. Frontiers | Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. The impact of some processing and formulation on dissolution rate of aspirin in different dosage form [healthsciencesbulletin.com]
- 21. emergingstandards.usp.org [emergingstandards.usp.org]
- 22. phenomenex.com [phenomenex.com]
Technical Support Center: Acetylsalicylic Acid (Aspirin) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylsalicylic Acid (Aspirin). The primary focus is on preventing hydrolysis during experimental sample preparation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My aspirin (B1665792) solution seems to be degrading rapidly. What are the common causes?
A1: Rapid degradation of aspirin in solution is most commonly due to hydrolysis, where it breaks down into salicylic (B10762653) acid and acetic acid.[1][2][3] Several factors can accelerate this process:
-
Presence of Moisture: Aspirin is highly susceptible to hydrolysis in aqueous solutions and can even degrade in the presence of atmospheric moisture when in solid form.[1][2][4]
-
High Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[1][2] A more than fivefold increase in hydrolysis has been observed when the temperature is raised from 22.5°C to 37°C.[2]
-
pH of the Solution: Aspirin's stability is highly pH-dependent. The hydrolysis is catalyzed by both strongly acidic (pH < 2.4) and, most significantly, alkaline conditions (pH > 8.5).[2] It is particularly unstable in solutions containing alkali hydroxides or carbonates.[2]
-
Solvent Composition: The choice of solvent impacts stability. For instance, the degradation rate in ethanol-water mixtures increases with a higher ethanol (B145695) fraction and temperature.[2][5]
Q2: I noticed a faint vinegar-like smell from my solid aspirin reagent. What does this signify?
A2: A vinegar-like odor is a definitive sign of aspirin degradation.[6] The smell comes from acetic acid, one of the byproducts of hydrolysis.[6] This indicates the compound has been exposed to moisture and has begun to break down, even in its solid state.[6] Using this reagent may compromise the integrity of your experimental results.
Q3: What are the optimal storage conditions for solid aspirin and its solutions?
A3:
-
Solid Aspirin: Store in a tightly sealed container in a dry, dark place to minimize exposure to atmospheric moisture.[2][6] A desiccator can be used for optimal storage.[4]
-
Organic Stock Solutions: For maximum stability, prepare stock solutions in a high-quality, anhydrous organic solvent such as acetonitrile (B52724) or DMSO.[2][5][6] Store these solutions in small aliquots at -20°C to prevent degradation.[6]
-
Aqueous Solutions: These are highly unstable and should not be stored for long periods. It is critical to prepare them fresh immediately before use, ideally within 30 minutes.[6]
Q4: How can I quantitatively confirm the extent of aspirin degradation in my sample?
A4: You can use several analytical techniques to quantify aspirin and its primary degradation product, salicylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is the most precise method to separate and quantify both aspirin and salicylic acid.[7][8][9] A common method uses a C18 column with UV detection.[7][9]
-
UV-Vis Spectrophotometry: This is a simpler and faster method that involves complexing the salicylic acid byproduct with an iron(III) chloride solution. This reaction forms a distinct purple-colored complex that can be measured (around 530 nm), with the color intensity being proportional to the amount of salicylic acid present.[6][10]
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram when analyzing aspirin.
-
Probable Cause: The most likely unexpected peak is salicylic acid, the primary hydrolysis product.[2] Depending on the stress conditions (e.g., heat, oxidation), other minor degradation products might also form.[7] It is also possible that impurities were present in the initial aspirin sample.
-
Troubleshooting Steps:
-
Run a Standard: Analyze a freshly prepared standard of pure salicylic acid to confirm the retention time of the unexpected peak.
-
Review Sample Preparation: Ensure that sample preparation minimizes degradation. Use cold, appropriate solvents (e.g., acetonitrile/water with 0.1% formic acid), and analyze the sample immediately after preparation. A refrigerated autosampler can also help prevent degradation during an analytical run.[11]
-
Check Reagent Purity: If possible, test the purity of the solid aspirin reagent, for example, using the ferric chloride test described in Protocol 2.
-
Issue 2: My assay results show a lower than expected concentration of aspirin.
-
Probable Cause: This is a classic symptom of aspirin hydrolysis during sample preparation or storage. The parent compound has degraded, leading to a lower measured concentration.
-
Troubleshooting Steps:
-
Optimize Solvent: If using aqueous media, switch to a more stable solvent system. Diluents containing 40-50% acetonitrile with 0.1% formic acid have been shown to be effective.
-
Control Temperature: Prepare all solutions on ice or at a reduced temperature (<8°C).[2][6] If solutions must be stored, even for a short time, keep them at -20°C.
-
Minimize Time in Solution: Reduce the time between dissolving the aspirin and analyzing it. Aqueous solutions should be used within 30 minutes of preparation.[6]
-
Data Presentation: Factors Influencing Aspirin Stability
The stability of aspirin is highly dependent on experimental conditions. The following tables summarize quantitative data on its degradation.
Table 1: Effect of pH and Temperature on Aspirin Hydrolysis Rate
| pH | Temperature (°C) | Half-life (hours) | Stability Condition |
| 2.4 | 25 | ~800 | Maximum Stability |
| 7.4 | 37 | ~537 | Moderate Stability |
| 10.4 | Not Specified | ~257 | Unstable |
| < 2.4 | Not Specified | Decreases | Acid-catalyzed |
| > 8.5 | Not Specified | Decreases Rapidly | Base-catalyzed |
Data compiled from multiple sources.[3][6]
Table 2: Stability of Aspirin in Various Solvents
| Solvent System | Temperature (°C) | Stability Notes |
| Acetonitrile | Room Temp | High stability, >80% of initial concentration after 12h.[5] |
| 1,4-Dioxane | Room Temp | High stability, >80% of initial concentration after 12h.[5] |
| 60:40 Water/Acetonitrile with 0.1% Formic Acid | -20 | Recommended for HPLC sample prep to minimize degradation. |
| Water/Methanol Mixtures | Room Temp | Greater degradation compared to water/acetonitrile. |
| Aqueous Buffers (Neutral/Alkaline) | Room Temp | Highly unstable, prepare immediately before use.[6][11] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Aspirin and Salicylic Acid
This method allows for the separation and quantification of aspirin and its primary degradation product, salicylic acid.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a diluent of 60:40 water/acetonitrile with 0.1% formic acid.[8]
-
Accurately weigh and dissolve the aspirin sample in the diluent to a known concentration (e.g., 0.1 mg/mL). Use sonication for 10 minutes if necessary to dissolve.[8]
-
If the sample is from a tablet, centrifuge the solution for 10 minutes at 3000 rpm and filter the supernatant through a 0.2 µm filter prior to injection.[8]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Quantify aspirin and salicylic acid by comparing peak areas to those of freshly prepared standards of known concentrations.
-
Protocol 2: Spectrophotometric Test for Salicylic Acid Impurity
This colorimetric method provides a rapid, qualitative or semi-quantitative assessment of aspirin degradation.[6]
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of iron(III) chloride (FeCl₃) in distilled water.
-
-
Sample Preparation:
-
Dissolve a small, weighed amount of the solid aspirin sample in a few mL of ethanol.
-
In a separate tube, dissolve a similar amount of a high-purity aspirin standard as a negative control.
-
In a third tube, dissolve a small amount of pure salicylic acid as a positive control.
-
-
Procedure:
-
Add a few drops of the 1% iron(III) chloride solution to each tube.
-
Observe any color change.
-
-
Interpretation:
-
No color change (remains pale yellow): Indicates a pure sample with negligible salicylic acid.
-
Development of a purple color: Indicates the presence of salicylic acid due to hydrolysis. The intensity of the color is proportional to the concentration of the impurity.[6]
-
Visualizations
Caption: The hydrolysis pathway of aspirin into its degradation products.
Caption: A logical workflow for troubleshooting inaccurate aspirin analysis results.
Caption: Recommended workflow for preparing aspirin samples to minimize hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. purdue.edu [purdue.edu]
- 11. Aspirin in Dissolution Media - Chromatography Forum [chromforum.org]
- 12. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
Technical Support Center: Navigating Confounding Factors in Aspirin Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aspirin (B1665792). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, address, and control for common confounding factors in your experiments, ensuring the validity and accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common categories of confounding factors in aspirin research?
A1: Confounding factors in aspirin research can be broadly categorized into four main areas:
-
Genetic Factors: Variations in genes that code for enzymes and receptors involved in aspirin's mechanism of action can lead to inter-individual differences in response.[1][2][3][4]
-
Co-medications: Concurrent use of other drugs can interfere with aspirin's efficacy or increase the risk of adverse effects.[5][6][7]
-
Patient-Related Factors: These include underlying diseases, lifestyle choices, and adherence to the prescribed aspirin regimen.[8][9][10][11]
-
Methodological Factors: The choice of assay to measure aspirin's effect and the formulation of the aspirin itself can influence outcomes.[8][12]
Q2: My results show a high variability in patient response to aspirin. How can I determine if this is due to "aspirin resistance" or other confounding factors?
A2: The term "aspirin resistance" is often used to describe a reduced effectiveness of aspirin, but it's crucial to systematically investigate the cause. True pharmacological resistance is rare[12]. Start by assessing patient compliance, as poor adherence is a primary contributor to apparent resistance[1]. Next, review co-medications, especially other non-steroidal anti-inflammatory drugs (NSAIDs) that can compete with aspirin for its binding site on cyclooxygenase-1 (COX-1)[5]. Finally, consider genetic predispositions and underlying conditions like diabetes that can alter platelet reactivity[10][13].
Q3: Can the formulation of aspirin I'm using in my study act as a confounder?
A3: Yes. Enteric-coated aspirin, designed to reduce gastrointestinal side effects, can lead to variable and delayed absorption. This can result in insufficient platelet inhibition, mimicking a "resistant" phenotype[12]. If your study design allows, consider using immediate-release aspirin to ensure consistent and rapid bioavailability. If using enteric-coated formulations, be aware of this potential confounder when analyzing your data.
Q4: What are the best practices for controlling for confounding factors during the study design phase?
A4: Proactive control of confounding factors during the design phase is the most effective approach. Key strategies include:
-
Randomization: Randomly assigning participants to treatment and control groups helps to evenly distribute both known and unknown confounders.[14][15]
-
Restriction: Limiting your study population to subjects with specific characteristics (e.g., non-smokers, patients not taking NSAIDs) can eliminate certain confounders.[16][17]
-
Matching: For each participant in the treatment group, select one or more participants for the control group with similar characteristics (e.g., age, sex, comorbidities).[14][17]
Troubleshooting Guides
Issue 1: Inconsistent Platelet Aggregation Results
You are observing high variability in platelet aggregation assays (e.g., Light Transmission Aggregometry) among subjects in the aspirin treatment group.
Possible Causes and Troubleshooting Steps:
-
Non-compliance: Patients may not be adhering to the aspirin regimen.
-
Solution: Implement adherence monitoring, such as pill counts or biomarker analysis (e.g., measuring serum thromboxane (B8750289) B2 levels).
-
-
Interaction with NSAIDs: Concomitant use of NSAIDs like ibuprofen (B1674241) can interfere with aspirin's antiplatelet effect.[5]
-
Solution: Exclude subjects taking other NSAIDs or implement a strict washout period before the study.
-
-
Genetic Polymorphisms: Variations in genes like PTGS1 (COX-1) or those for platelet glycoprotein (B1211001) receptors can affect aspirin's efficacy.[3]
-
Solution: If feasible, perform genotyping for common polymorphisms associated with aspirin response. Use statistical methods to adjust for genetic variations during data analysis.
-
-
Underlying Conditions: Diseases such as diabetes mellitus are associated with increased platelet turnover and reactivity, potentially diminishing aspirin's effect.[10][18]
-
Solution: Record all comorbidities and use statistical techniques like stratification or multivariate regression to analyze their impact.
-
Issue 2: Unexpectedly High Incidence of Bleeding Events
Your study is showing a higher-than-expected rate of gastrointestinal bleeding in the aspirin group.
Possible Causes and Troubleshooting Steps:
-
Concomitant Medications: Use of other drugs that increase bleeding risk, such as other antiplatelet agents, anticoagulants, or selective serotonin (B10506) reuptake inhibitors (SSRIs), can potentiate aspirin's effects.[5][7]
-
Solution: Carefully document all co-medications. Stratify analysis based on the use of these drugs to assess their contribution to the bleeding risk.
-
-
Lifestyle Factors: Regular alcohol consumption can increase the risk of aspirin-induced stomach bleeding.[11]
-
Solution: Collect data on participants' alcohol intake and incorporate it as a variable in your statistical analysis.
-
-
Underlying Comorbidities: A history of peptic ulcer disease, Helicobacter pylori infection, or chronic kidney disease are independent risk factors for upper gastrointestinal bleeding in aspirin users.[9]
-
Solution: Screen for these conditions at baseline and consider them as exclusion criteria or control for them in the analysis.
-
Data on Common Confounding Factors
The following tables summarize quantitative data on the impact of various confounding factors on aspirin's efficacy and safety.
Table 1: Impact of Genetic Factors on Aspirin Response
| Genetic Marker | Gene | Effect on Aspirin Response | Odds Ratio (95% CI) | Citation |
| PlA1/A2 Polymorphism | ITGA2B (GPIIIa) | Associated with aspirin resistance in healthy subjects. | 2.36 (1.24, 4.49) | [1] |
| CC Genotype | TBXA2R | Associated with low aspirin responsiveness. | Patients with the CC genotype had an 81.8% rate of low responsiveness compared to 62.4% in non-CC genotypes. | [3] |
Table 2: Influence of Co-medications on Aspirin Therapy
| Co-medication | Effect | Prevalence of Concomitant Use (Primary Prevention) | Citation |
| NSAIDs | Competitively inhibits COX-1, potentially reducing aspirin's antiplatelet effect and increasing bleeding risk. | 7.1% (in 2018) | [5][7] |
| SSRIs | Increases risk of gastrointestinal bleeding when used with aspirin. | 4.8% (in 2018) | [7] |
| Other Antiplatelet Drugs | Synergistic effect, increasing the risk of bleeding. | 5.7% (in 2018) | [6][7] |
| Oral Anticoagulants | Significantly increases the risk of major bleeding when added to aspirin therapy. | 4.1% (in 2018) | [7][19] |
Table 3: Association of Comorbidities with Aspirin Response and Risk
| Comorbidity | Effect | Hazard Ratio (95% CI) for UGIB* | Citation |
| Diabetes Mellitus | Associated with higher baseline platelet reactivity and increased incidence of biochemical aspirin resistance.[10][13] | 1.48 (1.28-1.72) | [9] |
| Chronic Kidney Disease | Independent risk factor for upper gastrointestinal bleeding in aspirin users. | 1.48 (1.28-1.72) | [9] |
| History of Peptic Ulcer Disease | Strong independent risk factor for upper gastrointestinal bleeding in aspirin users. | 1.48 (1.28-1.72) | [9] |
| Helicobacter pylori Infection | Independent risk factor for upper gastrointestinal bleeding in aspirin users. | 1.48 (1.28-1.72) | [9] |
*UGIB: Upper Gastrointestinal Bleeding
Experimental Protocols
Protocol 1: Assessing Platelet Inhibition via Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma sample in response to an agonist.
Methodology:
-
Sample Collection: Collect whole blood in tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood sample at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Assay:
-
Warm PRP and PPP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and add a stir bar.
-
Add an agonist (e.g., arachidonic acid to specifically assess the COX-1 pathway) to the PRP.
-
Record the change in light transmission for a defined period (typically 5-10 minutes).
-
-
Interpretation: Aspirin's effect is demonstrated by a reduced aggregation response to arachidonic acid. "Aspirin resistance" may be defined as a certain threshold of aggregation (e.g., >20%) in response to arachidonic acid.
Protocol 2: Quantifying Thromboxane B2 (TXB2) Metabolites
Measuring urinary 11-dehydrothromboxane B2 (11-dhTxB2), a stable metabolite of TXB2, provides a non-invasive way to assess whole-body thromboxane biosynthesis and aspirin's effect.
Methodology:
-
Sample Collection: Collect a urine sample from the subject.
-
Sample Preparation: Centrifuge the urine sample to remove sediment. The supernatant can be stored at -80°C until analysis.
-
Analysis (ELISA/Mass Spectrometry):
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.
-
Follow the manufacturer's instructions for the ELISA kit, which typically involves incubating the urine sample in a pre-coated plate and measuring the colorimetric change.
-
For LC-MS, develop a method for the separation and detection of 11-dhTxB2.
-
-
Normalization: Normalize the 11-dhTxB2 concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Interpretation: Adequate aspirin response is indicated by a significant suppression of urinary 11-dhTxB2 levels. Biochemical aspirin resistance can be defined as levels remaining above a specific cutoff (e.g., ≥ 1500 pg/mg creatinine) after aspirin administration[10].
Visualizations
Caption: Workflow for addressing confounding factors in aspirin research.
Caption: Aspirin's signaling pathway and key confounding influences.
References
- 1. Pharmacogenetics of aspirin resistance: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genetics of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxidase inhibitor-aspirin resistance and the relationship with genetic polymorphisms: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergent phenomenon of aspirin resistance: insights from genetic association studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin, stroke and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Significance and Patterns of Potential Drug–Drug Interactions in Cardiovascular Patients: Focus on Low-Dose Aspirin and Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin resistance: effect of clinical, biochemical and genetic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors associated with aspirin resistance in diabetic patients: A metabolic and inflammatory profile analysis | PLOS One [journals.plos.org]
- 11. Daily aspirin therapy: Understand the benefits and risks - Mayo Clinic [mayoclinic.org]
- 12. Drug Resistance and Pseudoresistance: An Unintended Consequence of Enteric Coating Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prevalence and factors associated with aspirin resistance in patients premedicated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quantifyinghealth.com [quantifyinghealth.com]
- 15. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 18. [Aspirin response and related factors in aged patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
improving the efficiency of aspirin synthesis in a lab setting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of aspirin (B1665792) (acetylsalicylic acid) synthesis in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized aspirin and how can they be identified?
A1: The most common impurity is unreacted salicylic (B10762653) acid, which indicates an incomplete reaction.[1] Other potential impurities include acetic anhydride (B1165640) (reactant), acetic acid (byproduct), and polymeric byproducts.[1] The presence of unreacted salicylic acid can be detected using a ferric chloride (FeCl₃) test; a purple color indicates the presence of a phenol (B47542) group, which is present in salicylic acid but not in aspirin.[1][2]
Q2: My final aspirin product has a distinct vinegar-like smell. What is the cause?
A2: A vinegar-like odor is indicative of the presence of acetic acid.[1] Acetic acid is a byproduct of the synthesis reaction and is also formed from the hydrolysis of excess acetic anhydride.[1] This suggests that the purification and washing steps were insufficient to completely remove the acetic acid.
Q3: Why are my aspirin crystals discolored instead of pure white?
A3: Discoloration (such as a light tan) in the aspirin product suggests the presence of impurities.[1] These can be from unreacted starting materials, byproducts, or contaminants from the reaction setup.[1] Purification through methods like recrystallization is necessary to remove these colored impurities.[1]
Q4: What is the role of the acid catalyst (sulfuric or phosphoric acid) in aspirin synthesis?
A4: An acid catalyst, such as concentrated sulfuric or phosphoric acid, is used to speed up the esterification reaction between salicylic acid and acetic anhydride by lowering the activation energy.[3][4] Strong acids are preferred because the water in dilute acids would react with acetic anhydride, reducing its effectiveness.[5][6]
Q5: How does reaction temperature affect the yield and purity of aspirin?
A5: The reaction temperature directly impacts both the yield and purity of the synthesized aspirin.[7] Increasing the temperature generally accelerates the reaction rate, leading to a higher yield within a specific timeframe.[5][7] One study showed a linear increase in both yield and purity when the temperature was raised from 50°C to 80°C.[5] However, excessively high temperatures can lead to the formation of byproducts and degradation of the final product.[7]
Troubleshooting Guides
Issue 1: Low Yield of Aspirin
-
Symptom: The actual yield of the synthesized aspirin is significantly lower than the theoretical yield.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is heated at the optimal temperature and for a sufficient duration to drive the esterification to completion.[7] Consider extending the reaction time if necessary.[8] |
| Procedural Losses | Minimize product loss during transfers between glassware and during filtration.[7][9] Ensure all crystals are carefully scraped from the reaction flask and filter paper. |
| Inefficient Crystallization | After the reaction, cool the mixture in an ice bath to ensure complete crystallization of the aspirin before filtration.[7][10] If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate crystallization.[11][12] |
| Side Reactions | Maintain the reaction temperature within the optimal range to minimize the formation of unintended byproducts.[7] Ensure the correct amount and concentration of the acid catalyst are used.[3] |
| Hydrolysis of Product | Aspirin can hydrolyze back to salicylic acid and acetic acid in the presence of moisture, especially at elevated temperatures.[1][7] Ensure the product is thoroughly dried after filtration and stored in a dry, airtight container.[1] |
Issue 2: Presence of Unreacted Salicylic Acid
-
Symptom: A purple color is observed when the final product is tested with a ferric chloride solution.[1]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Esterification | Verify that the reaction was heated for the recommended time and at the correct temperature.[1] Ensure the molar ratio of acetic anhydride to salicylic acid is appropriate; acetic anhydride is typically used in excess.[4][11] |
| Insufficient Catalyst | Check that the proper amount of concentrated sulfuric or phosphoric acid was added to catalyze the reaction effectively.[3] |
| Ineffective Purification | If unreacted salicylic acid is present in the crude product, it must be removed through purification. Recrystallization is a common and effective method for this.[2][11] |
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Aspirin Yield and Purity
| Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| 50 | 20 | ~68 | ~76 |
| 60 | 20 | ~75 | ~82 |
| 70 | 20 | ~82 | ~88 |
| 80 | 20 | ~87 | ~95 |
Data adapted from a study on the effect of temperature on aspirin synthesis.[5]
Experimental Protocols
Protocol 1: Synthesis of Aspirin
-
Preparation: Weigh approximately 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[10][12]
-
Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated (85%) phosphoric acid or concentrated sulfuric acid to act as a catalyst.[10][12]
-
Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 60-80°C) for approximately 15-20 minutes.[11][13]
-
Hydrolysis of Excess Acetic Anhydride: Cautiously add 2 mL of deionized water to the warm flask to decompose any excess acetic anhydride.[12]
-
Crystallization: Remove the flask from the water bath and add 20 mL of cold water.[12] Cool the mixture in an ice bath to induce the crystallization of aspirin.[10][12] If crystals are slow to form, scratch the inner wall of the flask with a glass rod.[11]
-
Filtration: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with small portions of ice-cold water to remove soluble impurities.[10]
-
Drying: Leave the crystals on the filter paper with the vacuum running for several minutes to help them dry.[11] For complete drying, the product can be left in a desiccator.
Protocol 2: Recrystallization of Aspirin
-
Dissolving the Crude Product: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimum amount of a hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.[2][14]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, place the flask in an ice bath to maximize the formation of pure aspirin crystals.[1][11]
-
Filtration: Collect the purified aspirin crystals by vacuum filtration.[11]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.[1]
Protocol 3: Ferric Chloride Test for Purity
-
Preparation: Take three test tubes. In the first, place a few crystals of pure salicylic acid. In the second, place a few crystals of your synthesized aspirin. The third will serve as a control.
-
Procedure: Add about 5 mL of water and 10 drops of 1% ferric chloride solution to each test tube.[10]
-
Observation: Observe the color of the solutions. A purple or violet color indicates the presence of salicylic acid, signifying an impure product.[2][10]
Visualizations
Caption: Workflow for Aspirin Synthesis and Purification.
Caption: Factors Influencing Aspirin Synthesis Efficiency.
Caption: Troubleshooting Decision Tree for Low Aspirin Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. savemyexams.com [savemyexams.com]
- 14. OCR exam board - Tips for recrystallization of Aspirin for chemistry PAG? | UK Science Technician Community [community.preproom.org]
Technical Support Center: Long-Term Aspirin Treatment In Vivo
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for conducting long-term in vivo studies using aspirin (B1665792).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I determine the correct aspirin dose for my mouse model?
A1: The appropriate dose depends on your research question and the desired effect. For anti-inflammatory or chemopreventive studies mimicking human low-dose therapy, a common starting point is 15-25 mg/kg/day in mice.[1][2] This dosage has been shown to have a similar pharmacodynamic effect to a 100 mg/day dose in humans, achieving an 85-95% reduction in plasma and serum Thromboxane B2 (TXB2), a key indicator of platelet inhibition.[1][3][4] Higher doses (up to 100 mg/kg) have been used in cancer xenograft models to achieve more pronounced anti-tumor effects.[2] Always conduct a pilot study to determine the optimal dose for your specific model and experimental goals.
Q2: What is the best method for long-term aspirin administration in mice?
A2: The two most common methods are oral gavage and administration via drinking water.
-
Oral Gavage: Allows for precise daily dosing. A dose of 20 mg/kg administered daily by oral gavage has been used to study the effects on metastasis.[5]
-
Drinking Water: This method is less stressful for the animals over a long period. A concentration is calculated based on an estimated daily water consumption of 0.15 L/kg of body weight.[1] This method has been shown to provide stable inhibition of platelet activity.[3] The choice depends on the required dosing precision and the duration of the study.
Q3: My animals are experiencing weight loss and lethargy. What could be the cause?
A3: These are common signs of gastrointestinal (GI) distress, a known side effect of long-term aspirin use.[6] Aspirin can induce gastric ulcers and bleeding by inhibiting the production of cytoprotective prostaglandins (B1171923) in the stomach lining.[7][8] You should immediately:
-
Monitor the animals closely for signs of GI bleeding, such as black, tarry stools.
-
Consider reducing the aspirin dose.
-
Ensure the formulation is appropriate; enteric-coated or buffered formulations can sometimes reduce direct gastric irritation, though systemic effects still pose a risk.[7][9]
-
In some models, co-administration with a proton pump inhibitor (PPI) may be considered to prevent ulcer formation, though this could be a confounding variable.[10][11][12]
Q4: How can I confirm that the aspirin is biologically active in my animals?
A4: The most reliable method is to measure the downstream effects of Cyclooxygenase (COX) inhibition. A significant reduction (85-95%) in plasma or serum Thromboxane B2 (TXB2), a metabolite of Thromboxane A2 (TXA2), indicates effective platelet COX-1 inhibition.[1][4] This confirms the drug is being absorbed and is exerting its expected anti-platelet effect.
Q5: I am administering aspirin in the drinking water. How can I ensure its stability?
A5: Aspirin (acetylsalicylic acid) is susceptible to hydrolysis, breaking down into salicylic (B10762653) acid and acetic acid, especially in aqueous solutions.[13] The rate of hydrolysis increases with higher temperatures and pH.[13] To maintain stability:
-
Prepare fresh aspirin solutions frequently, at least every 2-3 days.
-
Store stock solutions and medicated water at a reduced temperature (<8°C) to slow degradation.
-
Protect the solution from direct light.
-
Be aware that phosphate (B84403) buffers can significantly accelerate aspirin hydrolysis.[13]
Q6: I am not seeing the expected therapeutic effect in my experiment. What are the possible reasons?
A6: If you have confirmed drug stability and administration, a lack of efficacy could be due to:
-
Inadequate Dosing: The dose may be too low for your specific model or disease state. Some effects are dose-dependent.[2][14]
-
"Aspirin Resistance": In clinical settings, some individuals show an inadequate response to aspirin.[15][16] While less characterized in animal models, biological variability could lead to a diminished response.
-
Non-compliance (Drinking Water): Animals may drink less due to taste aversion, leading to under-dosing. Monitor water intake, especially at the beginning of the study.
-
Aspirin-Independent Pathways: The biological process you are studying may be driven by pathways that are not inhibited by aspirin.[17] Aspirin primarily blocks COX-dependent pathways, leaving others unaffected.[17]
Quantitative Data Summary
Table 1: In Vivo Aspirin Dosage and Corresponding Effects
| Species | Dose (mg/kg/day) | Administration Route | Human Equivalent Dose (approx.) | Observed Effect | Reference(s) |
| Mouse | 10 | Oral Gavage | 60 mg | Reduced tumor burden in neuroblastoma model. | [18] |
| Mouse | 15 | Not Specified | 100 mg | Reduced tumor volume in CRC xenograft model. | [2] |
| Mouse | 20 | Oral Gavage | 150 mg | Prevented colorectal cancer metastasis. | [5] |
| Mouse | 25 | Drinking Water/Gavage | 100 mg | ~90% reduction in plasma TXB2; suppressed intestinal tumorigenesis. | [1][4] |
| Mouse | 50 | Not Specified | 300 mg | Significant reduction in CRC xenograft volume. | [2] |
| Mouse | 100 | Not Specified | 600 mg | Most pronounced reduction in CRC xenograft volume. | [2] |
Table 2: Common Adverse Effects of Long-Term Aspirin Use
| Adverse Effect | Mechanism | Clinical Signs in Animals | Mitigation Strategies | Reference(s) |
| Gastric Ulceration | Inhibition of COX-1, leading to reduced protective prostaglandins.[7] | Weight loss, lethargy, hunched posture, black/tarry feces (melena). | Dose reduction, use of enteric-coated or buffered forms, co-administration with PPIs.[11][12] | |
| GI Bleeding | Impaired platelet function and direct mucosal damage.[6][14] | Anemia (pale paws/ears), melena, hematemesis (rare). | Use lowest effective dose, monitor for signs of bleeding. | [14] |
| Kidney Injury (less common) | Inhibition of COX enzymes reduces prostaglandins that regulate renal blood flow.[8] | Changes in urine output, elevated serum creatinine/BUN. | Ensure adequate hydration, use with caution in models with pre-existing renal compromise. | [8] |
Experimental Protocols
Protocol 1: Long-Term Aspirin Administration via Drinking Water
-
Dose Calculation:
-
Assume an average daily water consumption for a mouse is 0.15 L per kg of body weight.[1]
-
Formula: Concentration (mg/L) = [Desired Dose (mg/kg) / 0.15 (L/kg)]
-
Example for 25 mg/kg dose: [25 mg/kg / 0.15 L/kg] = 166.7 mg/L.
-
-
Preparation of Aspirin Solution:
-
Weigh the required amount of acetylsalicylic acid.
-
Dissolve in a small amount of a suitable solvent like polyethylene (B3416737) glycol 400 if needed for stability, before diluting with drinking water.[13] Aspirin has limited solubility in water.
-
Prepare the solution fresh every 2-3 days to minimize hydrolysis.
-
-
Administration and Monitoring:
-
Replace the water bottles in the animal cages with the aspirin-containing solution. Use opaque bottles to protect from light.
-
For the first week, measure daily water consumption per cage to ensure animals are not avoiding the water and are receiving the intended dose.
-
Monitor animal weight and general health status daily for the first week, then 2-3 times per week thereafter.
-
Protocol 2: Assessment of Gastrointestinal Injury
-
Endpoint Collection: At the end of the study, euthanize the animal via an approved method.
-
Tissue Dissection: Immediately dissect the stomach and the proximal small intestine (duodenum).
-
Gross Examination:
-
Open the stomach along the greater curvature and rinse gently with cold saline to remove contents.
-
Pin the stomach flat on a solid surface (e.g., corkboard) with the mucosal side up.
-
Examine the gastric mucosa for lesions, erosions, or ulcers under a dissecting microscope.
-
Quantify the injury by measuring the total area of lesions (in mm²) or by using a scoring system (e.g., 0=no lesions, 1=minor erosion, 5=severe ulceration).[19]
-
-
Histological Analysis:
-
Fix a portion of the stomach tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine slides for mucosal damage, inflammatory cell infiltration, and submucosal edema.
-
Protocol 3: Measurement of Plasma Thromboxane B2 (TXB2)
-
Blood Collection:
-
Collect blood from animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Aspirin hydrolysis in whole blood is rapid (half-life ~13 minutes in rats), so process samples immediately.[13]
-
-
Plasma Preparation:
-
Centrifuge the blood at ~2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, clean tube.
-
Store plasma at -80°C until analysis.
-
-
TXB2 Quantification:
-
Use a commercially available TXB2 ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Follow the manufacturer's instructions precisely for sample dilution, standard curve preparation, and assay procedure.
-
Measure the absorbance using a microplate reader and calculate the TXB2 concentration based on the standard curve.
-
Compare TXB2 levels between control and aspirin-treated groups. A significant decrease in the treated group confirms the pharmacodynamic effect of aspirin.[1][4]
-
Visualizations
Caption: Aspirin's mechanism of irreversible COX-1/2 inhibition.
Caption: Workflow for a long-term in vivo aspirin study.
Caption: Troubleshooting common issues in aspirin studies.
References
- 1. Effects of chronic low‐dose aspirin treatment on tumor prevention in three mouse models of intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chronic low-dose aspirin treatment on tumor prevention in three mouse models of intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of gastric bleeding induced by dual antiplatelet therapy using aspirin and clopidogrel--prophylactic effect of antiulcer drugs [pubmed.ncbi.nlm.nih.gov]
- 11. Peptic ulcer disease - Wikipedia [en.wikipedia.org]
- 12. [Prevention and treatment of low-dose aspirin induced gastric ulcer in coronary artery disease after coronary intervention] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long Term Use of Aspirin and the Risk of Gastrointestinal Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aspirin Resistance: A Clinical Review Focused on the Most Common Cause, Noncompliance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aspirin Resistance: Current Status and Role of Tailored Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A perspective on the potential problems with aspirin as an antithrombotic agent: a comparison of studies in an animal model with clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Gastroprotective Effect of Anisomeles indica on Aspirin-Induced Gastric Ulcer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Aspirin's Effects on Non-Platelet COX
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the nuanced effects of aspirin (B1665792) on non-platelet cyclooxygenase (COX) enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to measure aspirin's effects specifically on non-platelet COX enzymes?
A1: Measuring aspirin's impact on non-platelet COX is complex due to several overlapping factors:
-
Systemic vs. Local Effects: Aspirin irreversibly inhibits COX-1 in platelets within the portal circulation before it is rapidly deacetylated to salicylate, which is a weak, reversible COX inhibitor.[1][2] This "presystemic" effect makes it difficult to distinguish between the potent, localized inhibition in platelets and the more modest effects on COX enzymes in peripheral tissues.[3]
-
Cell-Type Specificity: Tissues are a heterogeneous mix of cells, each with potentially different levels of COX-1 and COX-2 expression and varying sensitivity to aspirin. For example, endothelial cells express COX-2, which is less sensitive to aspirin than COX-1.[4]
-
Biomarker Selection: The most common biomarker for aspirin's effect, thromboxane (B8750289) A2 (TXA2), is almost exclusively produced by platelets.[5] Measuring non-platelet specific prostanoids like prostaglandin (B15479496) E2 (PGE2) or prostacyclin (PGI2) is necessary, but their levels can be influenced by many factors other than aspirin.[3]
-
Irreversible Inhibition: Aspirin's irreversible acetylation of COX means that the duration of its effect depends on the enzyme's turnover rate in a specific tissue, not on the drug's short half-life. This can take several days in some tissues.[6]
Q2: What is the fundamental difference in how aspirin affects COX-1 versus COX-2?
A2: Aspirin's interaction with the two COX isoforms is distinct. It irreversibly inhibits COX-1 by acetylating a serine residue (Ser530) in the active site, which physically blocks the substrate (arachidonic acid) from binding.[7][8] While it also acetylates the corresponding serine in COX-2, this does not completely abolish its enzymatic activity. Instead, aspirin-acetylated COX-2 gains a new function, producing anti-inflammatory lipid mediators like 15R-HETE and 15R-prostaglandins, rather than the pro-inflammatory prostaglandins (B1171923).[8][9]
Q3: Which biomarkers are best for assessing non-platelet COX-1 and COX-2 activity after aspirin administration?
A3: Choosing the right biomarker is critical.
-
For Systemic COX-2 Inhibition: The urinary metabolite of prostacyclin (PGI2), such as 2,3-dinor-6-keto-PGF1α, is often used as an indicator of systemic (predominantly endothelial) COX-2 activity. Aspirin inhibits this in a dose-dependent manner.[3]
-
For Localized Inflammation (COX-2): In specific tissues or cell types (e.g., monocytes, synovial fluid), direct measurement of prostaglandin E2 (PGE2) is a common and effective marker of localized COX-2 activity, especially after stimulation with an inflammatory agent like lipopolysaccharide (LPS).[10]
-
For Non-Platelet COX-1: This is the most challenging to measure directly. One approach is to measure PGE2 production in cells that predominantly express COX-1, such as gastric mucosal cells, though this is invasive.[10] Often, the inhibition of non-platelet COX-1 is inferred from dose-dependent reductions in systemic prostanoids beyond what is seen with low-dose, platelet-specific aspirin regimens.
Troubleshooting Guides
Issue 1: High variability in ex vivo prostanoid measurements from tissue or cell samples.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Prostanoid Formation | Immediately after sample collection, add a COX inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo enzymatic and non-enzymatic prostaglandin formation.[11][12] |
| Inconsistent Pipetting | Calibrate pipettes regularly. When working with small volumes, pre-rinse the pipette tip with the reagent. Use fresh tips for each sample and reagent to avoid cross-contamination.[13] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature. Avoid placing plates on surfaces with temperature variations.[13] |
| Repeated Freeze-Thaw Cycles | Aliquot samples upon collection and store them at -80°C. Use a fresh aliquot for each experiment to prevent degradation of prostaglandins.[11] |
| Inconsistent Cell Stimulation | If using cell-based assays (e.g., LPS-stimulated monocytes), ensure uniform cell seeding density and consistent concentration and incubation time of the stimulating agent.[14] |
Issue 2: A known COX inhibitor (positive control) is not showing the expected inhibition in my assay.
| Potential Cause | Troubleshooting Steps |
| Degraded Inhibitor | Aliquot the positive control upon receipt and store it at the recommended temperature (-20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.[13] |
| Incorrect Concentration | Verify the calculations for your dilutions. Ensure the final concentration is appropriate to see a significant inhibitory effect. |
| Enzyme Concentration Too High | The amount of COX enzyme in the assay may be too high, requiring a higher concentration of the inhibitor to see an effect. Optimize the enzyme concentration for your specific assay conditions.[13] |
| Poor Solubility | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO). Gentle sonication or brief warming to 37°C can help. Ensure the final solvent concentration is low and consistent across all wells.[14] |
Quantitative Data Summary
The inhibitory potency of aspirin varies significantly between COX-1 and COX-2 and can differ based on the cell type or assay system used.
| Inhibitor | Target | System | IC50 (µM) | Reference |
| Aspirin | COX-1 | Human Articular Chondrocytes | 3.57 | [10] |
| Aspirin | COX-2 | Human Articular Chondrocytes | 29.3 | [10] |
| Aspirin | COX-1 | Washed Human Platelets | 1.3 | [15] |
| Celecoxib | COX-1 | Washed Human Platelets | 2.2 | [15] |
| Ibuprofen | COX-1 | Washed Human Platelets | 1.4 | [15] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Assay for COX-1 and COX-2 Activity
This assay measures the capacity of blood cells to produce Thromboxane B2 (TXB2, for COX-1) and Prostaglandin E2 (PGE2, for COX-2) after stimulation. It is a robust method that closely mimics in vivo conditions.[16]
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquoting: Immediately aliquot 1 mL of whole blood into separate tubes.
-
Inhibitor Addition: Add the test compound (e.g., aspirin dissolved in DMSO) or vehicle control to the blood samples.
-
COX-1 Activity (Platelets): Allow blood to clot naturally at 37°C for 1 hour to induce maximal platelet activation and TXB2 production.
-
COX-2 Activity (Monocytes): To a separate aliquot, add lipopolysaccharide (LPS, 10 µg/mL final concentration) and incubate for 24 hours at 37°C to induce COX-2 expression and PGE2 production.
-
Sample Processing: Centrifuge the tubes at 2,000 x g for 15 minutes to separate serum (for COX-1) or plasma (for COX-2).
-
Quantification: Measure TXB2 and PGE2 concentrations in the serum/plasma using validated ELISA or LC-MS/MS methods.
Protocol 2: Solid-Phase Extraction (SPE) for Prostanoid Analysis from Plasma
This protocol is a crucial clean-up step before quantification by LC-MS/MS, removing interfering substances and concentrating the analytes.[11][12]
-
Sample Preparation: Thaw 1 mL of plasma on ice. Add an internal standard (e.g., PGE2-d4). Acidify the sample to pH ~3.5 with formic acid.[12]
-
Cartridge Conditioning: Use a C18 reverse-phase SPE cartridge. Condition it by sequentially washing with 10 mL of ethanol (B145695) and then 10 mL of deionized water. Do not allow the cartridge to dry out.[12]
-
Sample Loading: Slowly apply the acidified plasma sample to the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove lipids and other interferences.[12]
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]
Visualizations
Caption: Aspirin's differential effect on COX-1 and COX-2 pathways.
Caption: Workflow for measuring non-platelet COX inhibition ex vivo.
Caption: Key challenges in assessing aspirin's non-platelet COX effects.
References
- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional testing methods for the antiplatelet effects of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Methods for Detecting Aspirin Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of aspirin (B1665792) and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of aspirin and its metabolites.
Issue 1: Poor Peak Shape (Tailing) for Salicylic (B10762653) Acid in HPLC
Symptom: The salicylic acid peak in your chromatogram has a tailing factor significantly greater than 1.2, leading to inaccurate integration and quantification.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The free silanol (B1196071) groups on a C18 column can interact with the polar functional groups of salicylic acid, causing peak tailing.[2] Solution: Use a column with end-capping to block the silanol groups or an alternative stationary phase like a phenyl column. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of salicylic acid (~3.0), both the ionized and non-ionized forms will be present, leading to peak tailing.[1] Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of salicylic acid (e.g., pH 2.5-3.0) to ensure it is in a single, non-ionized form.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Solution: Reduce the injection volume or dilute the sample. |
| Contaminated Guard Column or Column Frit | Particulate matter from the sample or mobile phase can accumulate, affecting the chromatography. Solution: Replace the guard column and/or column frit. If the problem persists, reverse-flush the analytical column (without connecting it to the detector). |
Issue 2: Inconsistent Results or Loss of Aspirin During Analysis
Symptom: You observe lower than expected concentrations of aspirin and a corresponding increase in salicylic acid concentration, especially in samples that have been prepared and left for some time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Aspirin | Aspirin (acetylsalicylic acid) is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, particularly in aqueous solutions and at non-ideal pH.[4][5] Solution: Prepare samples fresh and analyze them immediately.[6] If samples must be stored, keep them at a low temperature (e.g., 4°C for short-term, -80°C for long-term) and at an acidic pH (pH 3-4) to improve stability.[7] |
| Temperature-Induced Degradation | Elevated temperatures during sample preparation or analysis can accelerate the degradation of aspirin.[8] Solution: Avoid heating samples containing aspirin. If a column oven is used, ensure the temperature is not excessively high. |
| Inappropriate Sample Solvent | The solvent used to dissolve the sample can affect aspirin stability. Solution: Use a diluent that minimizes degradation, such as a mixture of acetonitrile (B52724) and water with a slightly acidic pH.[4] |
Issue 3: Low Sensitivity or Signal Intensity in LC-MS
Symptom: The signal for your target aspirin metabolites is weak, leading to a poor signal-to-noise ratio and difficulty in quantification, especially for low-concentration metabolites like gentisic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ion Suppression from Matrix Components | Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes in the MS source.[9][10] Solution: Improve sample preparation to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation.[10] Also, optimize the chromatography to separate the analytes from the regions of significant ion suppression. |
| Suboptimal Mobile Phase Composition | The choice of mobile phase additives can significantly impact ionization efficiency. Solution: Use mobile phase additives that enhance ionization. Formic acid is often a good choice for positive ion mode, while ammonium (B1175870) acetate (B1210297) can be used for negative ion mode.[11] Avoid additives known to cause ion suppression, such as trifluoroacetic acid (TFA).[12] |
| Inefficient Ionization | The MS source parameters may not be optimal for your analytes. Solution: Optimize MS source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific metabolites.[13] |
Issue 4: No or Poor Detection of Salicylic Acid in GC-MS
Symptom: You are unable to detect salicylic acid, or the peak is broad and tailing when using GC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Volatility of Salicylic Acid | Due to its polar nature, salicylic acid has low volatility and is not well-suited for direct GC-MS analysis.[14] Solution: Derivatize the salicylic acid to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[14][15] This process replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.[14] |
| Incomplete Derivatization | If the derivatization reaction is not complete, you will see poor peak shape and low response. Solution: Ensure the reaction goes to completion by using an excess of the derivatization reagent and optimizing the reaction time and temperature (e.g., heating at 60-70°C for 15-60 minutes).[14][15] |
| Adsorption in the GC System | The polar nature of underivatized salicylic acid can lead to adsorption on active sites in the injector or column. Solution: In addition to derivatization, ensure the use of a deactivated inlet liner and a properly maintained GC column.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of aspirin, and what should I be looking for?
A1: Aspirin (acetylsalicylic acid) is rapidly hydrolyzed in the body to its primary active metabolite, salicylic acid (SA) .[16] Salicylic acid is further metabolized into several other compounds, including:
-
Salicyluric acid (SUA): Formed by conjugation with glycine.[17]
-
Salicyl phenolic glucuronide (SPG): Formed by conjugation with glucuronic acid at the phenolic hydroxyl group.[17]
-
Salicyl acyl glucuronide (SAG): Formed by conjugation with glucuronic acid at the carboxyl group.[7]
-
Gentisic acid (GA): A minor metabolite formed by hydroxylation of salicylic acid.[17]
Q2: Which analytical technique is best for analyzing aspirin metabolites?
A2: The choice of technique depends on the specific requirements of your study:
-
HPLC with UV detection is a robust and widely available technique suitable for quantifying the major metabolites like salicylic acid and salicyluric acid, especially at higher concentrations.[18]
-
LC-MS/MS is the preferred method for high sensitivity and selectivity, particularly for detecting low-concentration metabolites or when analyzing complex biological matrices like plasma.[19] It is also essential for the analysis of glucuronide conjugates.
-
GC-MS can be used for the analysis of salicylic acid but requires a derivatization step to make the analyte volatile.[14]
Q3: How can I prevent the breakdown of aspirin in my samples during preparation and storage?
A3: To minimize the hydrolysis of aspirin to salicylic acid, it is crucial to:
-
Prepare your samples fresh whenever possible and analyze them immediately.[6]
-
If storage is necessary, keep samples at a low temperature (4°C for short-term, -80°C for long-term).
-
Acidify the sample to a pH of 3-4, as aspirin is more stable under acidic conditions.[7]
-
Use a suitable sample diluent, such as an acetonitrile/water mixture with a small amount of acid.[4]
Q4: I am having trouble detecting the glucuronide metabolites of salicylic acid. Any suggestions?
A4: The analysis of glucuronide metabolites can be challenging. Here are some tips:
-
LC-MS/MS is essential for the sensitive and specific detection of these conjugates.
-
Salicyl acyl glucuronide (SAG) is unstable , especially at neutral or basic pH.[7] Ensure your samples are acidified immediately after collection to prevent its degradation.
-
Optimize your chromatography to achieve good separation of the different glucuronide isomers and other metabolites.
-
Direct standards for glucuronide metabolites may not be commercially available. In such cases, indirect quantification can be performed by treating the sample with β-glucuronidase to hydrolyze the conjugates back to salicylic acid and then measuring the increase in salicylic acid concentration.
Q5: What are the key parameters to consider for method validation when analyzing aspirin and its metabolites?
A5: For method validation, you should assess the following parameters according to ICH guidelines:[20]
-
Specificity: The ability to detect the analytes without interference from other components in the sample.[21]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[22]
-
Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.[20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[21]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[21]
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.[23]
Data Presentation
Table 1: HPLC Method Parameters for Aspirin and Salicylic Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[24] |
| Mobile Phase | Water (pH 3.0 with 0.1% orthophosphoric acid) : Acetonitrile (45:55 v/v)[24] |
| Flow Rate | 1.0 mL/min[24] |
| Detection | UV at 227 nm[20] |
| Column Temperature | 30°C[20] |
| Retention Time (Aspirin) | ~5.37 min[20] |
| Retention Time (Salicylic Acid) | Varies depending on exact conditions |
Table 2: LC-MS/MS Method Parameters for Aspirin and Salicylic Acid in Plasma
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 75 mm, 3 µm)[19] |
| Mobile Phase A | 0.2% Formic Acid in Water[19] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[19] |
| Flow Rate | Gradient elution |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for salicylic acid and positive for aspirin |
| MRM Transition (Aspirin) | m/z 179.0 -> 137.0[19] |
| MRM Transition (Salicylic Acid) | m/z 136.9 -> 93.0[19] |
| LLOQ (Aspirin) | 1 ng/mL[19] |
| LLOQ (Salicylic Acid) | 80 ng/mL[19] |
Table 3: GC-MS Method Parameters for Salicylic Acid (after derivatization)
| Parameter | Condition |
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS[14] |
| Reaction Conditions | Heat at 60-70°C for 60 minutes[14] |
| Column | Capillary column (e.g., 25 m x 0.2 mm ID) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| SIM Ions for TMS-SA (m/z) | 267 (M-15), 208, 179[14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is based on a liquid-liquid extraction (LLE) method, which provides a cleaner sample extract compared to protein precipitation.
-
Sample Collection and Stabilization: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA). Immediately centrifuge to obtain plasma. To stabilize aspirin, acidify the plasma to pH 3-4 with a small volume of 1M HCl.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution (e.g., a deuterated analog of salicylic acid).
-
Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and diethyl ether).[19]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes to ensure thorough mixing, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Derivatization of Salicylic Acid for GC-MS Analysis
This protocol describes the silylation of salicylic acid to prepare it for GC-MS analysis.
-
Sample Preparation: Prepare a dried extract of your sample containing salicylic acid (e.g., from a plasma or urine extraction).
-
Reagent Addition: To the dried extract, add 100 µL of a derivatization reagent such as BSTFA with 1% TMCS.[14]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-70°C for 60 minutes to ensure the reaction goes to completion.[14]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
Visualizations
Caption: Metabolic pathway of aspirin.
Caption: Troubleshooting decision tree for aspirin metabolite analysis.
Caption: General sample preparation workflow for plasma analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspirin in Dissolution Media - Chromatography Forum [chromforum.org]
- 6. scielo.br [scielo.br]
- 7. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.com [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspirin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. real.mtak.hu [real.mtak.hu]
- 20. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Storage Conditions for Aspirin Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage, preparation, and troubleshooting of aspirin (B1665792) (acetylsalicylic acid) stock solutions to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of aspirin stock solutions.
Q1: My experimental results are inconsistent. Could degradation of my aspirin stock solution be the cause?
A: Yes, inconsistent results are a primary indicator of aspirin degradation. Aspirin readily hydrolyzes in the presence of moisture to form salicylic (B10762653) acid and acetic acid.[1] This process can be rapid, especially in aqueous solutions, leading to a decrease in the concentration of the parent compound and a subsequent loss of its intended specific activity in your experiment.
Q2: I noticed a faint vinegar-like smell from my solid aspirin reagent or prepared solutions. What does this signify?
A: A vinegar-like odor is a definitive sign of aspirin degradation.[1] The smell is from acetic acid, one of the byproducts of aspirin hydrolysis.[1][2] If you detect this, it indicates that the compound has been exposed to moisture and has begun to break down, even in its solid state.[1][3] Using this reagent may compromise your results.
Q3: My aqueous aspirin solution for a cell culture experiment seems to lose activity very quickly. How can I improve its stability during the experiment?
A: Aqueous solutions of aspirin are notoriously unstable.[1] For biological experiments, it is critical to:
-
Prepare the aqueous solution immediately before use.[1]
-
Dissolve the aspirin in the aqueous buffer or cell culture medium on ice.[1]
-
Use the prepared solution within 30 minutes to minimize hydrolysis.[1]
-
Avoid preparing large batches of aqueous solutions for future use.[1]
Q4: I am using a buffered solution to control pH, but I am still observing significant degradation. Why is this happening?
A: While pH is a critical factor, some buffer salts can catalyze the hydrolysis of aspirin. For instance, phosphate (B84403) buffers have been shown to significantly catalyze aspirin hydrolysis.[4] Aspirin is most stable in a moderately acidic environment (around pH 2.4).[1] Its degradation rate increases significantly in neutral and alkaline conditions (pH > 7.4).[1]
Q5: How can I quantitatively confirm if, and to what extent, my aspirin solution has degraded?
A: You can use analytical techniques to quantify aspirin and its primary degradation product, salicylic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a precise method to separate and quantify aspirin and salicylic acid. A common approach uses a C18 column with a UV detector.[1][5]
-
UV-Vis Spectrophotometry: A simpler, faster method involves complexing the salicylic acid byproduct with an iron (III) chloride solution. This reaction produces a distinct purple-colored complex that can be measured at approximately 520-530 nm.[1][6] The intensity of the color is proportional to the amount of salicylic acid present, indicating the extent of degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aspirin?
A: The primary degradation pathway for aspirin is hydrolysis.[1][7] The ester linkage in the aspirin molecule is susceptible to cleavage by water, breaking it down into salicylic acid and acetic acid.[1][7] This reaction is catalyzed by acids, bases, and certain buffer salts.[1][8]
Q2: What are the optimal storage conditions for solid aspirin?
A: Solid aspirin should be stored in a tightly sealed container at room temperature in a dry, dark place.[1][9] Minimizing exposure to atmospheric moisture is the most critical factor for long-term stability.[1][3]
Q3: What is the best solvent for preparing a stable aspirin stock solution?
A: For short-term use, especially in biological assays, preparing the solution fresh in the experimental buffer is common, though degradation is rapid.[1][10] For applications requiring higher stability, consider the following:
-
A mixture of acetonitrile (B52724) and 1% formic acid has been shown to result in insignificant hydrolysis.[11]
-
A solution of water and polyethylene (B3416737) glycol (4:1, v/v) has also been reported to provide excellent stability.[4]
-
For cell culture, some researchers recommend a 500-1,000X stock in 70% ethanol (B145695) with a sodium carbonate buffer, stored at -70°C in aliquots.[10]
Q4: How does temperature impact the rate of aspirin degradation?
A: Higher temperatures dramatically accelerate the rate of hydrolysis.[1][12] The rate of degradation can increase more than fivefold when the temperature is raised from 22.5°C to 37°C.[4] Therefore, it is crucial to store stock solutions at appropriate low temperatures and to minimize the time they are kept at room temperature or in an incubator.
Data Presentation
Table 1: Stability of Aspirin Under Various Conditions
| Solvent System | Temperature | pH | Half-life (t½) | Reference |
| Phosphate buffer | Not Specified | 7.4 | 537.21 hours | [5] |
| Glycerol/water system | Not Specified | Not Specified | 155.31 hours | [5] |
| Aqueous solution | 22.5°C | Not Specified | > 5x longer than at 37°C | [4] |
| Aqueous solution | 37°C | Not Specified | Significantly shorter than at 22.5°C | [4] |
| Distilled Water | 25°C | Not Specified | Significant degradation by day 7 | [13] |
| Distilled Water | 4°C | Not Specified | Minimal degradation by day 7 | [13] |
| Distilled Water | -20°C | Not Specified | Negligible degradation by day 7 | [13] |
| Acetonitrile/1% Formic Acid | Room Temperature | Acidic | Insignificant hydrolysis over several hours | [11] |
| 10% Ethanol in Water | Room Temperature | Not Specified | >3% degradation within 8 hours | [11] |
Experimental Protocols
Protocol: Analysis of Aspirin Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for quantifying the degradation of aspirin in a stock solution by measuring the decrease in aspirin and the increase in salicylic acid.
1. Materials and Reagents:
-
Aspirin reference standard
-
Salicylic acid reference standard
-
Aspirin stock solution to be tested
-
HPLC grade acetonitrile, methanol, and water[5]
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
2. Preparation of Standard Solutions:
-
Aspirin Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspirin reference standard in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).[5]
-
Salicylic Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of salicylic acid reference standard in 10 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours) after preparing the aspirin stock solution, withdraw an aliquot.
-
Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]
4. HPLC Conditions (Example):
-
Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile (e.g., 50:50 v/v).[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: Ambient or controlled at 25°C[5]
-
Injection Volume: 20 µL[5]
5. Data Analysis:
-
Inject the standard solutions to generate a calibration curve for both aspirin and salicylic acid.
-
Inject the prepared samples from each time point.
-
Quantify the concentration of aspirin and salicylic acid in the samples by comparing their peak areas to the respective calibration curves.
-
Calculate the percentage of aspirin remaining and the percentage of salicylic acid formed at each time point to determine the degradation rate.
Mandatory Visualization
Caption: The primary degradation pathway of aspirin via hydrolysis.
Caption: A troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in aspirin-related assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise (S/N) ratio in aspirin (B1665792) assays?
A low S/N ratio can stem from several factors, broadly categorized as issues that decrease the signal or increase the noise. Common culprits include:
-
Low Signal:
-
Suboptimal Reagent Concentration: Incorrect concentrations of antibodies, enzymes, or substrates can lead to a weaker signal.
-
Degraded Reagents: Improper storage or handling of reagents can reduce their efficacy.
-
Inefficient Binding: Suboptimal pH, temperature, or incubation times can hinder the binding of aspirin or its derivatives to antibodies or other detection molecules.
-
Sample Degradation: Aspirin (acetylsalicylic acid) is prone to hydrolysis into salicylic (B10762653) acid and acetic acid, which can affect assay results if the assay is specific for the parent compound.
-
-
High Noise (Background):
-
Non-specific Binding: Antibodies or other detection molecules may bind to unintended targets in the sample or on the assay plate.
-
Contaminated Reagents or Buffers: Microbial or chemical contamination can lead to a high background signal.
-
Insufficient Washing: Inadequate washing steps in immunoassays can leave unbound reagents behind, contributing to background noise.[1][2]
-
Matrix Effects: Components in the sample matrix (e.g., serum proteins, lipids) can interfere with the assay and increase background.[3][4]
-
Q2: How can I troubleshoot high background noise in my aspirin ELISA?
High background in an ELISA is a frequent issue that can mask the true signal. Here are some troubleshooting steps:
-
Optimize Blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or casein).
-
Increase the blocking incubation time.
-
Consider using a different blocking agent.[2]
-
-
Improve Washing Steps:
-
Adjust Antibody Concentrations:
-
Titrate your primary and secondary antibodies to find the optimal concentrations that provide a good signal without excessive background.
-
-
Check Reagents for Contamination:
-
Prepare fresh buffers and substrate solutions.
-
Ensure all reagents are within their expiration dates and have been stored correctly.
-
Q3: My aspirin peak is fronting in my HPLC analysis. What could be the cause and solution?
Peak fronting in HPLC is often caused by the sample being dissolved in a solvent that is stronger than the mobile phase.[5] Here are some potential solutions:
-
Change Sample Solvent: If possible, dissolve your sample in the mobile phase or a weaker solvent.
-
Reduce Injection Volume: Injecting a smaller volume of a concentrated sample can mitigate the solvent effect.[5]
-
Modify Mobile Phase: Adjusting the mobile phase composition might improve peak shape.
Quantitative Data Summary
The following tables provide a summary of performance characteristics for various aspirin and salicylate (B1505791) assay methods. Note that direct signal-to-noise ratio comparisons are often dependent on specific experimental conditions and are not always reported consistently in the literature. However, parameters like the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are indicative of an assay's sensitivity and are closely related to the S/N ratio.
Table 1: HPLC Method Performance for Aspirin and Salicylic Acid
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Aspirin | RP-HPLC | 10-50 | 3.08 | 9.24 | [6] |
| Salicylic Acid | RP-HPLC | 0.1 - 100 | 0.03 | 0.1 | [7] |
| Aspirin | RP-HPLC | 50-300 | 0.84 | 2.55 | [8] |
| Aspirin | RP-HPLC | 15-150 | 0.374 | 1.13 | [9] |
Table 2: Immunoassay Performance for Salicylate
| Method | Analyte | Effective Range (µg/mL) | Key Features | Reference |
| FPIA | Salicylate | 50 - 800 | Rapid analysis, less interference from bilirubin (B190676) compared to colorimetric methods.[10][11] | [10] |
| Competitive ELISA | Salicylate | Varies by kit | High throughput, suitable for screening large numbers of samples. | [12] |
Experimental Protocols
Protocol 1: HPLC Analysis of Aspirin in Tablets
This protocol outlines a general procedure for the quantification of acetylsalicylic acid in pharmaceutical tablets using reverse-phase HPLC (RP-HPLC).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common ratio is 60:40 (water:acetonitrile).[13] Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of aspirin reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[14]
-
-
Sample Preparation:
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a specific amount of aspirin (e.g., 100 mg).
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate the mixture for approximately 10 minutes to ensure complete dissolution of the aspirin.[13]
-
Dilute to the mark with the mobile phase and mix well.
-
Centrifuge a portion of the solution to remove any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[14]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (e.g., 25°C).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of aspirin in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Competitive ELISA for Salicylate Detection
This protocol provides a general outline for a competitive ELISA to detect salicylate in biological samples.
-
Plate Coating:
-
Coat the wells of a microtiter plate with an anti-salicylate antibody.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition Reaction:
-
Add your standards or samples to the appropriate wells.
-
Add a fixed amount of salicylate-enzyme conjugate (e.g., salicylate-HRP) to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free salicylate in the sample will compete with the salicylate-enzyme conjugate for binding to the coated antibody.
-
-
Washing: Wash the plate thoroughly to remove any unbound reagents.
-
Substrate Addition:
-
Add the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color change is observed.
-
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop). The signal intensity will be inversely proportional to the amount of salicylate in the sample.
Protocol 3: Fluorescence Polarization Immunoassay (FPIA) for Salicylate
FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescent light.
-
Reagent Preparation: Prepare the salicylate tracer (fluorescently labeled salicylate) and the anti-salicylate antibody solution according to the manufacturer's instructions.
-
Assay Procedure:
-
Add a specific volume of the sample or standard to a reaction tube or well.
-
Add the anti-salicylate antibody solution and incubate briefly to allow for binding.
-
Add the salicylate tracer solution. This will compete with any salicylate in the sample for binding to the antibody.
-
Incubate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using an FPIA instrument.
-
The degree of polarization is inversely related to the concentration of salicylate in the sample. A higher concentration of salicylate in the sample will result in less tracer binding to the antibody, leading to a lower polarization value.
-
Visualizations
Caption: Workflow for HPLC analysis of aspirin.
Caption: Troubleshooting high background in ELISA.
Caption: Relationship between signal, noise, and S/N ratio.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. eijppr.com [eijppr.com]
- 5. Peak fronting in acetylsalicylic acid assay - Chromatography Forum [chromforum.org]
- 6. ujpronline.com [ujpronline.com]
- 7. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of fluorescence polarization immunoassay for quantitation of serum salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of fluorescence polarization immunoassay for salicylate to avoid positive/negative interference by bilirubin in the Trinder salicylate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. rjptonline.org [rjptonline.org]
Validation & Comparative
Aspirin vs. Other NSAIDs: A Comparative Efficacy Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of aspirin (B1665792) against other common non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241), naproxen (B1676952), diclofenac, and the COX-2 selective inhibitor, celecoxib (B62257). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their anti-inflammatory, analgesic, and antiplatelet effects, offering a detailed examination of their mechanisms of action and clinical outcomes.
Executive Summary
Aspirin, a foundational NSAID, distinguishes itself through its irreversible inhibition of cyclooxygenase (COX) enzymes, leading to a unique antiplatelet profile. While other NSAIDs offer reversible COX inhibition with varying degrees of selectivity for COX-1 and COX-2, their efficacy and safety profiles present a complex landscape. This guide dissects these differences through quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in informed research and development decisions.
Mechanism of Action: COX Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[1][2] COX-2 is inducible and is primarily involved in inflammation and pain.[2]
Aspirin is unique in that it irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their permanent inactivation for the life of the enzyme.[3] Other NSAIDs, in contrast, are reversible inhibitors.[1] The degree of selectivity for COX-1 versus COX-2 varies among NSAIDs and is a key determinant of their efficacy and side-effect profiles.
Below is a diagram illustrating the COX signaling pathway and the points of inhibition by aspirin and other NSAIDs.
Quantitative Comparison of COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the approximate IC50 values for COX-1 and COX-2 for aspirin and other common NSAIDs. A lower IC50 value indicates greater potency. The COX-2/COX-1 selectivity ratio indicates the drug's preference for inhibiting COX-2 over COX-1.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio |
| Aspirin | ~1.3 | ~98.7 | ~76 |
| Ibuprofen | ~1.4 | ~95.1 | ~68 |
| Naproxen | ~88.7% inhibition | ~71.5% inhibition | - |
| Diclofenac | ~49.5% inhibition | ~93.9% inhibition | - |
| Celecoxib | ~2.2 | ~0.21 | ~0.1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.[3][4] For naproxen and diclofenac, percentage inhibition at therapeutic concentrations is provided from a comparative study.[4]
Comparative Analgesic Efficacy
The analgesic efficacy of NSAIDs has been extensively studied in various pain models. A common metric for comparing analgesics is the Number Needed to Treat (NNT), which represents the number of patients who need to be treated with the drug for one patient to experience at least 50% pain relief compared to a placebo. A lower NNT indicates greater efficacy.
| Drug & Dose | NNT for at least 50% pain relief (vs. Placebo) |
| Aspirin 600/650 mg | 4.4[5] |
| Ibuprofen 200 mg | 2.9 |
| Ibuprofen 400 mg | 2.4[5] |
| Naproxen 500/550 mg | 2.7 |
| Diclofenac 50 mg | 2.1 |
| Celecoxib 200 mg | 2.5 |
Data synthesized from systematic reviews of acute pain studies.[5]
Clinical studies directly comparing aspirin and ibuprofen have shown that ibuprofen is as effective as, or in some cases more effective than, aspirin for treating mild to moderate pain, often with a lower risk of gastrointestinal side effects.[6] For instance, in a study on dental pain, ibuprofen demonstrated a significantly greater mean effect than aspirin.[7] Similarly, a study on acute pain in an industrial setting found that naproxen sodium provided statistically significantly earlier and better analgesia than both aspirin and placebo.[8]
Anti-Inflammatory Efficacy
While differences in analgesic efficacy between NSAIDs are often small, their anti-inflammatory properties are a key therapeutic aspect.[9] In patients with rheumatoid arthritis and osteoarthritis, ibuprofen has been shown to be comparable to aspirin in controlling pain and inflammation, with a statistically significant reduction in milder gastrointestinal side effects.[6] A review of 103 controlled clinical trials indicated no statistically significant difference in anti-arthritic efficacy between aspirin and the NSAID class as a group.[9]
Antiplatelet Effects
Aspirin's irreversible inhibition of platelet COX-1 is central to its cardioprotective effects. This permanently blocks the formation of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, for the entire lifespan of the platelet (about 8-10 days).[3]
Other, reversibly-binding NSAIDs can interfere with aspirin's antiplatelet effect. If another NSAID is taken before aspirin, it can occupy the COX-1 active site, preventing aspirin from binding and acetylating it. This interaction can diminish the cardioprotective benefits of low-dose aspirin therapy.
The following diagram illustrates the logical relationship of this interaction.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of NSAIDs for COX-1 and COX-2.
Objective: To measure the concentration of an NSAID required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[10]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.[10]
-
Arachidonic acid (substrate).[10]
-
NSAID test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin (B15479496) E2 (PGE2) or a chemiluminescent or fluorometric detection system.[11]
-
96-well microplate.
-
Incubator.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer. Keep on ice.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and the diluted enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the NSAID test compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using an ELISA kit or other detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
The following diagram provides a workflow for a typical in vitro COX inhibition assay.
Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of aspirin and other NSAIDs on platelet aggregation using light transmission aggregometry.
Objective: To measure the ability of an NSAID to inhibit platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.[12]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen).[12]
-
NSAID test compounds.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[12]
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Aggregometer Setup:
-
Set the 0% aggregation baseline using PRP.
-
Set the 100% aggregation baseline using PPP.
-
-
Inhibition Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the NSAID test compound or vehicle control and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.[13]
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).[13]
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
Calculate the percentage of inhibition of aggregation for each NSAID concentration compared to the vehicle control.
-
Determine the IC50 value if a dose-response curve is generated.
-
Conclusion
The choice between aspirin and other NSAIDs for therapeutic use is multifaceted, involving a trade-off between analgesic and anti-inflammatory efficacy and the risk of side effects, particularly gastrointestinal and cardiovascular events. Aspirin's unique irreversible inhibition of COX-1 provides a distinct and potent antiplatelet effect that is central to its role in cardiovascular disease prevention. However, this same mechanism contributes to a higher risk of gastrointestinal bleeding compared to some other NSAIDs.
For analgesic and anti-inflammatory effects, other NSAIDs such as ibuprofen and naproxen are often as effective as, and in some cases superior to, aspirin, with a generally better gastrointestinal safety profile at therapeutic doses.[6] The development of COX-2 selective inhibitors like celecoxib further refines the balance between efficacy and gastrointestinal safety, though concerns about cardiovascular risk with this class remain.
This guide provides a foundational overview for researchers. The provided experimental protocols serve as a starting point for the in-vitro characterization of novel compounds, while the comparative data highlights the key efficacy parameters to consider in drug development and clinical trial design. Further research should continue to explore the nuanced differences in the mechanisms and clinical outcomes of these widely used medications.
References
- 1. Aspirin vs. NSAIDS for Pain: Side Effects Differences, Uses & Interactions [medicinenet.com]
- 2. youtube.com [youtube.com]
- 3. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparative analgesic potency of aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analgesic effects of naproxen sodium, aspirin, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal antiinflammatory drugs and aspirin--analyzing the scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating New Biomarkers for Aspirin's Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Aspirin's efficacy as an antiplatelet agent is well-established, primarily through its irreversible inhibition of cyclooxygenase-1 (COX-1) and subsequent reduction of thromboxane (B8750289) A2 (TXA2) synthesis. However, the phenomenon of "aspirin resistance," where some individuals do not exhibit the expected antiplatelet response, necessitates reliable biomarkers to monitor its therapeutic effect. This guide provides a comparative overview of established and novel biomarkers for assessing aspirin's efficacy, complete with experimental data and detailed protocols to aid in the validation of new diagnostic and therapeutic monitoring tools.
Comparison of Key Biomarkers and Assays
The following table summarizes and compares various methods used to evaluate aspirin's antiplatelet effect. These range from traditional platelet function tests to modern genomic approaches.
| Biomarker/Assay | Principle | Sample Type | Key Metric | Advantages | Disadvantages |
| Urinary 11-dehydrothromboxane B2 (11-dTxB2) [1][2] | Measures a stable metabolite of thromboxane A2, reflecting in vivo platelet activation.[1] | Urine[2] | Concentration (e.g., pg/mg creatinine)[1] | Non-invasive, stable metabolite.[2] | Can be influenced by other cellular sources of TXA2.[3] |
| Serum Thromboxane B2 (sTXB2) [4][5] | Measures the capacity of platelets to produce TXA2 ex vivo.[5] | Serum[4] | Concentration (e.g., ng/mL)[4] | Specific for platelet COX-1 activity.[6] | Prone to pre-analytical variability.[4] |
| Light Transmission Aggregometry (LTA) [7][8] | Measures the change in light transmission through platelet-rich plasma upon agonist-induced aggregation.[7] | Platelet-Rich Plasma | Percent Aggregation | "Gold standard" for platelet function testing.[9] | Labor-intensive, poor standardization.[8] |
| Platelet Function Analyzer-100 (PFA-100) [6][10] | Simulates high-shear platelet function by measuring the time to occlude an aperture in a cartridge coated with collagen and epinephrine (B1671497).[11] | Whole Blood | Closure Time (seconds) | Point-of-care potential, easy to use.[6] | High frequency of "aspirin resistance" reported.[10] |
| VerifyNow Aspirin (B1665792) Test [12][13] | Measures platelet aggregation in whole blood in response to arachidonic acid.[13] | Whole Blood | Aspirin Reaction Units (ARU)[13] | Point-of-care test, rapid results.[14] | Not suitable for patients with certain platelet disorders.[15] |
| Aspirin Response Signature (ARS) [16][17] | A 60-gene expression profile in whole blood RNA that correlates with platelet response to aspirin.[16][17] | Whole Blood RNA | ARS Score | Novel, potential to predict cardiovascular risk.[16][17] | Requires specialized molecular biology techniques. |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of any new biomarker. Below are outlines of the experimental protocols for the key assays discussed.
Measurement of Urinary 11-dehydrothromboxane B2 (11-dTxB2) by ELISA
-
Sample Collection and Preparation: Collect a random urine sample. To avoid degradation, samples should be stored at -80°C if not analyzed immediately. Prior to the assay, thaw samples and centrifuge to remove any particulate matter.[18]
-
ELISA Procedure: This assay is a competitive enzyme-linked immunosorbent assay.
-
Add standards, controls, and urine samples to a microplate pre-coated with an anti-11-dTxB2 antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled 11-dTxB2 to each well. This will compete with the 11-dTxB2 in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The concentration of 11-dTxB2 in the samples is inversely proportional to the color intensity. Calculate the concentration based on a standard curve generated from the known concentrations of the standards. Results are often normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.[1]
Measurement of Serum Thromboxane B2 (sTXB2) by ELISA
-
Sample Collection and Preparation: Collect whole blood into a tube without anticoagulant. Allow the blood to clot at 37°C for 60 minutes to ensure complete platelet activation and thromboxane production. Centrifuge the clotted blood to separate the serum. Store the serum at -80°C until analysis.[4][5]
-
ELISA Procedure: The protocol is a competitive ELISA, similar to the urinary 11-dTxB2 assay.
-
Standards, controls, and serum samples are added to a microplate pre-coated with an anti-thromboxane B2 antibody.
-
HRP-labeled thromboxane B2 is added to each well.
-
The plate is incubated, allowing for competitive binding.
-
The plate is washed, and a substrate solution is added.
-
The reaction is stopped, and the absorbance is measured.
-
-
Data Analysis: A standard curve is used to determine the concentration of sTXB2 in the serum samples.
Light Transmission Aggregometry (LTA)
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (B86180). Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). Adjust the platelet count in the PRP using PPP if necessary.
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add an agonist, typically arachidonic acid (AA) for aspirin effect assessment, to the PRP sample.
-
Record the change in light transmission as platelets aggregate.
-
-
Data Analysis: The result is expressed as the maximum percentage of aggregation. A common cutoff for aspirin resistance is ≥20% aggregation with arachidonic acid.[19]
PFA-100 Assay
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube. The sample should be analyzed within 4 hours of collection.
-
Assay Procedure:
-
The PFA-100 instrument aspirates the blood sample through a capillary and into a test cartridge.
-
The cartridge contains a membrane coated with collagen and epinephrine (for aspirin assessment).
-
The instrument measures the time it takes for a platelet plug to form and occlude the aperture in the membrane.
-
-
Data Analysis: The result is reported as the closure time in seconds. A prolonged closure time indicates an antiplatelet effect.
VerifyNow Aspirin Test
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Assay Procedure:
-
The whole blood sample is added to a single-use cartridge containing arachidonic acid and fibrinogen-coated beads.
-
The cartridge is placed in the VerifyNow instrument, which measures the change in light transmission as platelets aggregate and bind to the beads.
-
-
Data Analysis: The instrument reports the result in Aspirin Reaction Units (ARU). A value of <550 ARU typically indicates an adequate response to aspirin.[15]
Aspirin Response Signature (ARS) Analysis
-
Sample Collection and RNA Extraction: Collect whole blood in a tube suitable for RNA stabilization (e.g., PAXgene Blood RNA Tube). Extract total RNA from the whole blood sample using a commercially available kit.
-
Gene Expression Profiling:
-
Microarray: Convert the RNA to cDNA, label it with a fluorescent dye, and hybridize it to a microarray chip containing probes for the 60 ARS genes. Scan the microarray and quantify the fluorescence intensity for each probe.
-
qPCR: Alternatively, use quantitative real-time PCR (qPCR) with specific primers and probes for the ARS genes to measure their expression levels.
-
-
Data Analysis: Normalize the gene expression data. Calculate the ARS score based on a weighted algorithm of the expression levels of the 60 genes. A higher ARS score is associated with a poorer response to aspirin and an increased risk of cardiovascular events.[16][17]
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Aspirin's mechanism of action via COX-1 inhibition.
Caption: General workflow for validating a new biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JCI - Aspirin blocks formation of metastatic intravascular niches by inhibiting platelet-derived COX-1/thromboxane A2 [jci.org]
- 5. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 6. Using the Platelet Function Analyzer-100 for monitoring aspirin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The assessment of aspirin resistance by using light transmission and multiple electrode aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Platelet Function Analyzer-100 for Laboratory Detection of Anti-Platelet Drug-Induced Platelet Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 13. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 14. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Personalization of Aspirin Therapy Ex Vivo in Patients with Atherosclerosis Using Light Transmission Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different methods for measuring platelet aggregation
For researchers, scientists, and professionals in drug development, accurately measuring platelet aggregation is critical for assessing platelet function, diagnosing bleeding disorders, and evaluating the efficacy of antiplatelet therapies.[1][2] A variety of methods exist, each with distinct principles, advantages, and limitations. This guide provides an objective comparison of common platelet aggregation assays, supported by experimental data, and offers detailed protocols to ensure reproducibility.
Core Methodologies in Platelet Aggregation Measurement
The primary methods for assessing platelet function can be broadly categorized based on their underlying principles: turbidimetric, impedance-based, and high-shear flow simulation.
-
Light Transmission Aggregometry (LTA): Long considered the "gold standard," LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[1][2][3][4] The formation of larger platelet clumps reduces the turbidity of the sample, allowing more light to pass through to a photocell.[5][6]
-
Whole Blood/Impedance Aggregometry: This method, also known as multiple electrode aggregometry (MEA), measures the change in electrical impedance between two electrodes in a whole blood sample.[7][8] As platelets are activated by an agonist, they adhere to the electrodes, impeding the electrical current.[3][8] This change in impedance is directly proportional to the extent of platelet aggregation.[3] Using whole blood provides a more physiologically relevant environment by including the influence of other blood cells.[7][9]
-
Platelet Function Analyzer (PFA-100/200): The PFA system simulates primary hemostasis under high-shear stress conditions.[10][11] Whole blood is aspirated through a microscopic aperture in a membrane coated with collagen and either epinephrine (B1671497) (CEPI) or adenosine (B11128) diphosphate (B83284) (CADP).[12][13] The instrument measures the "closure time" – the time it takes for a stable platelet plug to form and occlude the aperture.[11][13]
-
VerifyNow Assay: This is a point-of-care, turbidimetric-based optical detection system that uses whole blood.[14][15] The assay cartridge contains fibrinogen-coated microparticles and specific agonists.[15][16] When activated, platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured as an increase in light transmittance.[14][17] Specific cartridges are available to assess the effects of different antiplatelet drugs, such as aspirin (B1665792) and P2Y12 inhibitors.[14][18]
Comparative Performance of Platelet Aggregation Methods
The choice of assay can significantly impact experimental outcomes. The following tables provide a qualitative and quantitative comparison based on cross-validation studies.
Table 1: Qualitative Comparison of Platelet Aggregation Assays
| Feature | Light Transmission Aggregometry (LTA) | Whole Blood/Impedance Aggregometry (MEA) | Platelet Function Analyzer (PFA-100/200) | VerifyNow Assay |
| Principle | Turbidimetric | Electrical Impedance | High-Shear-Induced Platelet Plug Formation | Turbidimetric (Microbead Agglutination) |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood | Whole Blood | Whole Blood |
| Physiological Relevance | Lower (Lacks other blood cells) | Higher (Includes red and white blood cells) | High (Simulates high shear stress) | Moderate (Whole blood but artificial beads) |
| Throughput | Low, labor-intensive[1] | Moderate, semi-automated | High, automated[10] | High, fully automated point-of-care system[17] |
| Required Sample Volume | Large (up to 25 mL)[3] | Small | Small (800 µL)[13] | Small |
| Key Advantages | Gold standard, flexible agonist use[1] | Physiologically relevant, reduced pre-analytical steps[3][19] | Rapid, standardized, good for screening von Willebrand disease[10][13] | Rapid, easy to use, specific drug monitoring[16] |
| Key Limitations | Time-consuming, requires sample prep, potential for pre-analytical errors[3] | Dependent on platelet count and hematocrit[3] | Dependent on von Willebrand factor and hematocrit, less sensitive to mild defects[12][13] | Limited to specific agonists/drugs per cartridge |
Table 2: Quantitative Cross-Validation Data
| Comparison Metric | Agonist | Finding | Study Population |
| LTA vs. MEA Correlation | ADP | Significant correlation in prasugrel-treated patients (r=0.4).[20] No significant correlation in ticagrelor-treated patients (r=0.09).[20] | Acute coronary syndrome patients on dual antiplatelet therapy[20] |
| LTA vs. MEA Sensitivity/Specificity for High On-Treatment Residual Platelet Reactivity (HRPR) | ADP | Prasugrel (B1678051) patients: Sensitivity 25%, Specificity 99%.[20] Ticagrelor (B1683153) patients: Sensitivity 0%, Specificity 100%.[20] | Acute coronary syndrome patients on dual antiplatelet therapy[20] |
| LTA vs. MEA Sensitivity/Specificity for Qualitative Platelet Defects | ADP | Sensitivity 73.7% | Patients with abnormal bleeding symptoms[21] |
| LTA vs. MEA Sensitivity/Specificity for Qualitative Platelet Defects | Collagen | Specificity 97.9% | Patients with abnormal bleeding symptoms[21] |
| MEA vs. PFA-100 "Effect Size" | ADP (Clopidogrel) | MEA showed an 11-fold difference before/after treatment.[22][23] | Healthy volunteers after clopidogrel (B1663587) and aspirin loading[22] |
| MEA vs. PFA-100 "Effect Size" | - | PFA-100 showed a 2.0- to 2.6-fold change after treatment.[22][23] | Healthy volunteers after clopidogrel and aspirin loading[22] |
Platelet Activation Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting results from different agonists. Upon vascular injury, platelets are activated by agonists like ADP, collagen, and thrombin, which trigger distinct intracellular signaling cascades.[24] These pathways converge to activate the integrin αIIbβ3 (also known as GPIIb/IIIa), the receptor responsible for binding fibrinogen and mediating platelet-to-platelet aggregation.[24][25]
Caption: Key signaling pathways in platelet activation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for LTA and Whole Blood Impedance Aggregometry.
Light Transmission Aggregometry (LTA) Protocol
This protocol is based on established guidelines for LTA.[1][4]
-
Blood Collection:
-
Collect whole blood via venipuncture with minimal stasis into tubes containing 3.2% (0.109 M) sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[5]
-
Gently invert the tubes 3-5 times to mix. Do not shake.
-
Samples should be processed within 4 hours of collection and kept at room temperature.[5] Cooling can activate platelets.[5]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Allow the blood sample to rest for at least 30 minutes at room temperature before centrifugation.[3]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the supernatant (PRP) to a clean plastic tube using a plastic pipette.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000-2700 x g) for 15 minutes.[5][26] The PPP will be used to set the 100% transmission baseline.
-
-
Aggregation Assay:
-
Pre-warm the aggregometer to 37°C.[26]
-
Pipette an aliquot of PRP (typically 450 µL) into a cuvette with a magnetic stir bar.[26] Place it in the incubation well.
-
Calibrate the instrument by setting 0% light transmission with the PRP sample and 100% transmission with the PPP sample.[3][5]
-
Add the test compound or vehicle control and incubate for the desired time.
-
Add the platelet agonist (e.g., ADP, collagen, arachidonic acid) at a volume not exceeding 10% of the plasma sample to initiate aggregation.[3]
-
Record the change in light transmission for 5-10 minutes. The primary endpoint is the maximal aggregation (%).
-
Whole Blood Impedance Aggregometry Protocol
This protocol describes a general procedure for MEA.
-
Blood Collection:
-
Collect blood as described for LTA. Some systems may recommend specific anticoagulants like hirudin or heparin. Samples should be stored at room temperature.
-
-
Assay Procedure:
-
The procedure is typically automated or semi-automated.
-
Gently mix the whole blood sample by inversion.
-
Pipette the required volume of whole blood (e.g., 300 µL) into the test cuvette, often pre-filled with saline.
-
Add the test compound and incubate at 37°C according to the manufacturer's instructions.
-
Add the specific agonist to start the measurement.
-
The instrument records the change in electrical impedance over a set period (e.g., 6 minutes). The result is often expressed as the area under the curve (AUC) in aggregation units (AU*min) or in Ohms.[3]
-
Cross-Validation Experimental Workflow
A robust cross-validation study requires a systematic approach to compare the performance of different methods.
Caption: A typical workflow for a cross-validation study.
References
- 1. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. de-vhl.nl [de-vhl.nl]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. plateletservices.com [plateletservices.com]
- 10. siemens-healthineers.com [siemens-healthineers.com]
- 11. thebloodproject.com [thebloodproject.com]
- 12. PFA-100 - Wikipedia [en.wikipedia.org]
- 13. Platelet Function Testing: PFA-100 [practical-haemostasis.com]
- 14. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of prasugrel and ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bchcicu.org [bchcicu.org]
- 19. Whole Blood Platelet Aggregometry [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Cross validation of the Multiple Electrode Aggregometry. A prospective trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cross validation of the Multiple Electrode Aggregometry | Semantic Scholar [semanticscholar.org]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Different Aspirin Formulations: A Guide for Researchers
Aspirin (B1665792) (acetylsalicylic acid, ASA) is a cornerstone of therapy for pain management and cardiovascular disease prevention due to its analgesic, anti-inflammatory, and antiplatelet effects.[1] The clinical efficacy and onset of action of aspirin are significantly influenced by its pharmaceutical formulation, which governs its dissolution, absorption, and subsequent bioavailability.[1][2] Formulations range from standard immediate-release tablets to advanced enteric-coated and phospholipid-complex systems, each designed to optimize therapeutic outcomes or mitigate side effects.
This guide provides an objective, data-driven comparison of various aspirin formulations, intended to serve as a resource for researchers, scientists, and drug development professionals. It synthesizes pharmacokinetic and pharmacodynamic data from multiple studies and outlines the experimental protocols used to generate this data.
Data Presentation: Quantitative Comparison of Aspirin Formulations
The performance of an aspirin formulation is primarily assessed by its dissolution characteristics, pharmacokinetic profile (the rate and extent of drug absorption), and pharmacodynamic effect (the degree of platelet inhibition).
Dissolution Profiles
The dissolution rate is a critical first step for drug absorption. Studies comparing different formulations under simulated gastrointestinal conditions reveal significant variations. Micronized and soluble formulations exhibit rapid dissolution, whereas enteric-coated tablets are designed to delay release until they reach the higher pH of the small intestine.[3]
Table 1: Comparative In Vitro Dissolution of Aspirin Formulations
| Formulation Type | Dissolution Medium (pH) | Time (minutes) | Average % Dissolved | Reference |
|---|---|---|---|---|
| Standard Tablet | pH 4.5 | 15 | 78.9% | [3] |
| pH 6.8 | 15 | 82.8% | [3] | |
| Micronized Tablet | pH 4.5 | 15 | 98.8% | [3] |
| pH 6.8 | 15 | 100.9% | [3] | |
| Immediate-Release (Brand B) | pH 4.5 | 10 | ~70% | [4] |
| 45 | ~95% | [4] | ||
| Enteric-Coated (Cardio Aspirin®) | pH 1.2 (Acid Stage) | 120 | 1.79% | |
| pH 6.8 (Buffer Stage) | 20 | >80% | ||
| Enteric-Coated (Thrombo Aspilet®) | pH 1.2 (Acid Stage) | 120 | 6.92% |
| | pH 6.8 (Buffer Stage) | 90 | <75% (1 of 3 batches) | |
Pharmacokinetic Parameters
Pharmacokinetic studies measure the concentration of acetylsalicylic acid (ASA) and its active metabolite, salicylic (B10762653) acid (SA), in the plasma over time. Key parameters include the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the total drug exposure (Area Under the Curve, AUC).[5] Formulations that dissolve quickly, such as effervescent tablets, fast-release tablets, and granules in suspension, consistently demonstrate a shorter Tmax and higher Cmax compared to standard tablets.[2] However, the overall drug exposure (AUC) is often comparable across most 500 mg formulations, indicating similar total absorption.[2][5]
Table 2: Comparative Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) for Various 500 mg Aspirin Formulations
| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] | Reference |
|---|---|---|---|---|
| Aspirin Tablet | 5.23 ± 0.53 | 0.68 (0.50 - 1.00) | 6.49 ± 0.38 | [1] |
| Effervescent Tablet | 10.79 ± 1.06 | 0.26 (0.25 - 0.50) | 6.83 ± 0.56 | [1] |
| Granules in Suspension | 9.80 ± 3.45 | 0.42 (0.33 - 0.50) | 6.70 ± 1.98 | [1] |
| Fast Release Tablet | 12.10 ± 4.23 | 0.42 (0.33 - 0.58) | 7.90 ± 2.45 | [1] |
| Enteric-Coated (100 mg) | Slightly Lower vs. Plain | ~4-5 hours | Slightly Lower vs. Plain | [6] |
| Soluble Aspirin | Significantly Higher vs. Plain | Significantly Lower vs. Plain | Significantly Higher vs. Plain |[7][8] |
Pharmacodynamic Parameters
The primary pharmacodynamic effect of aspirin for cardiovascular prevention is the inhibition of platelet aggregation.[9] Studies show that formulations allowing for rapid absorption also lead to a faster onset of platelet inhibition.[10]
Table 3: Comparative Pharmacodynamic Performance of Aspirin Formulations
| Formulation Type (Dose) | Parameter | Result | Conclusion | Reference |
|---|---|---|---|---|
| Soluble Aspirin (325 mg) | Median Platelet Inhibition Time | 7.5 minutes | Faster inhibition than whole aspirin. | [10] |
| Chewed Baby Aspirin (324 mg) | Median Platelet Inhibition Time | 7.5 minutes | Faster inhibition than whole aspirin; no significant difference from soluble. | [10] |
| Whole Tablet (324 mg) | Median Platelet Inhibition Time | 10.0 minutes | Slower onset of action. | [10] |
| 100 mg Aspirin | Incomplete Platelet Inhibition (PFA-100) | 30.4% of patients | Higher rate of incomplete inhibition compared to 300 mg dose. | [11] |
| 300 mg Aspirin | Incomplete Platelet Inhibition (PFA-100) | 13.8% of patients | Lower rate of incomplete inhibition. |[11] |
Visualizing Mechanisms and Methodologies
Aspirin's Antiplatelet Signaling Pathway
Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[9][12] This action blocks the conversion of arachidonic acid into thromboxane (B8750289) A2 (TxA2), a potent platelet activator.[12] This permanent inhibition lasts for the entire lifespan of the platelet, which is about 7 to 10 days.[12]
Experimental Workflow for Comparative Bioavailability Studies
A robust experimental design is crucial for comparing the bioavailability of different formulations. The typical workflow involves a randomized, crossover study in healthy volunteers to minimize inter-individual variability.[7][8]
General Workflow for USP 2 Dissolution Testing
The paddle method, or USP Apparatus 2, is a standard in vitro test to assess the dissolution profile of solid dosage forms like aspirin tablets.[4]
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and comparable data on drug formulation performance.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
This protocol outlines a standard method for comparing the in vitro dissolution rates of different aspirin formulations.[3][4][13]
-
Apparatus : USP Dissolution Apparatus 2 (Paddle Method).[4]
-
Dissolution Medium : 900 mL of a specified buffer, deaerated prior to use. Common media include:
-
0.1 N Hydrochloric (HCl) acid (pH 1.2) to simulate gastric fluid.[3][13]
-
pH 4.5 acetate (B1210297) buffer to simulate the upper intestine.[3][4][13]
-
pH 6.8 phosphate (B84403) buffer to simulate the lower intestine.[3]
-
-
Temperature : Maintained at 37 ± 0.5 °C.[4]
-
Paddle Speed : 75 rpm.[4]
-
Procedure :
-
Analysis : Determine the concentration of dissolved aspirin in the filtrate using a validated UV-Vis spectrophotometric method at a predetermined wavelength (e.g., 265 nm).[4][13] Calculate the cumulative percentage of the labeled drug amount dissolved at each time point, correcting for previously removed samples.
Protocol 2: Comparative Bioavailability (Pharmacokinetic) Study
This protocol describes a typical single-dose, crossover study to determine key pharmacokinetic parameters.[8][14]
-
Study Design : A randomized, open-label, two-period crossover study in healthy, fasted volunteers.[14]
-
Procedure :
-
Subjects are randomly assigned to receive one of the aspirin formulations.
-
Collect blood samples at frequent intervals post-administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[15]
-
After a washout period of at least one week, subjects "cross over" to receive the alternate formulation.[10]
-
-
Sample Treatment : To prevent the enzymatic hydrolysis of aspirin to salicylate (B1505791) after collection, plasma samples should be immediately treated with an esterase inhibitor, such as physostigmine (B191203) sulphate.[7][8]
-
Analytical Method : A validated high-performance liquid chromatography (HPLC) method with UV detection is employed for the simultaneous quantification of acetylsalicylic acid and salicylic acid in plasma.[7][16]
-
Pharmacokinetic Analysis : Plasma concentration-time data are used to determine Tmax, Cmax, and AUC for both ASA and SA.[7]
Protocol 3: Pharmacodynamic Assessment (Platelet Aggregation)
Light Transmittance Aggregometry (LTA) is a widely used method to specifically measure the effect of aspirin on platelet function.[17]
-
Principle : LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Procedure :
-
Prepare platelet-rich plasma from citrated whole blood samples.
-
Add an agonist to the PRP to induce aggregation. For aspirin assessment, arachidonic acid (AA) is the most specific agonist, as its pathway is directly inhibited by aspirin's effect on COX-1.[17][18]
-
Measure the increase in light transmission as platelets clump together.
-
-
Data Analysis : The result is typically expressed as the maximum percentage of aggregation. A significant reduction in aggregation in response to arachidonic acid indicates an effective pharmacodynamic response to aspirin.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Differing Analgesic Formulations of Aspirin on Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin - Wikipedia [en.wikipedia.org]
- 10. Effects of different aspirin formulations on platelet aggregation times and on plasma salicylate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Three Aspirin Formulations in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of dosage form on aspirin kinetics: implications for acute cardiovascular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of different methods to evaluate the effect of aspirin on platelet function in high-risk patients with ischemic heart disease receiving dual antiplatelet treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
A Comparative Guide to Aspirin in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aspirin's role in cancer chemoprevention, evaluating its performance against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from preclinical and clinical studies, offering an objective resource for the scientific community.
Introduction
Aspirin (B1665792), a long-established anti-inflammatory and antiplatelet agent, has garnered significant attention for its potential as a cancer chemopreventive drug. A substantial body of evidence from epidemiological, preclinical, and clinical studies suggests that regular aspirin use can reduce the risk of developing several types of cancer, most notably colorectal cancer (CRC).[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory processes that can drive tumorigenesis. However, the decision to use aspirin for chemoprevention is nuanced, requiring a careful balance of its benefits against the risks of adverse effects, such as gastrointestinal bleeding. This guide aims to provide a detailed comparison of aspirin with other NSAIDs, supported by quantitative data and experimental methodologies, to aid in the informed assessment of its chemopreventive potential.
Comparative Efficacy of Aspirin and Other NSAIDs in Colorectal Cancer Prevention
Clinical trials have demonstrated the efficacy of aspirin and other NSAIDs, such as sulindac (B1681787) and celecoxib, in preventing the recurrence of colorectal adenomas, which are precursors to colorectal cancer. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of NSAIDs in Preventing Recurrent Colorectal Adenomas
| Drug/Agent | Dosage | Duration of Treatment | Relative Risk Reduction of Adenoma Recurrence (95% CI) | Number Needed to Treat (NNT) | Study Reference |
| Aspirin | 81 mg/day or 325 mg/day | 1-3 years | 23% (RR: 0.77, 95% CI: 0.61-0.96) | 12.5 | Combined results of three trials[2] |
| Sulindac | 150 mg twice daily | 9 months | Significant reduction in polyp number and diameter vs. placebo | Not Reported | Giardiello et al.[3] |
| Celecoxib | 400 mg once daily | ~14 months | No significant reduction during treatment (RR: 1.04, 95% CI: 0.90-1.21). Reduction observed post-treatment (RR: 0.69, 95% CI: 0.48-0.98) | Not Reported | Selenium and Celecoxib Trial[4] |
Table 2: Comparative Adverse Events of NSAIDs in Chemoprevention Trials
| Drug/Agent | Dosage | Common Adverse Events | Key Findings on Adverse Events | Study Reference |
| Aspirin | Low-dose (≤100 mg/day) | Gastrointestinal bleeding, hemorrhagic stroke | Increased risk of GI bleeding. Co-therapy with proton pump inhibitors (PPIs) may reduce this risk.[5][6] | Lanas et al.[5] |
| Sulindac | 150 mg twice daily | Rectal mucosal erosions | Common side effect observed in a trial on FAP patients.[3] | Giardiello et al.[3] |
| Celecoxib | 200 mg or 400 mg twice daily | Cardiovascular events (myocardial infarction, stroke) | Increased risk of cardiovascular events led to the early suspension of some trials.[7] | APC Trial[7] |
Mechanisms of Action: Signaling Pathways
Aspirin's chemopreventive effects are mediated through both COX-dependent and COX-independent pathways. Understanding these mechanisms is crucial for identifying biomarkers and developing targeted therapies.
The most well-established mechanism of aspirin's anticancer effect is the inhibition of COX-1 and COX-2 enzymes. This leads to a reduction in the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which is a potent promoter of cell proliferation, angiogenesis, and inflammation, and an inhibitor of apoptosis.
References
- 1. Aspirin and Familial Adenomatous Polyposis: Coming Full Circle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drugs and aspirin for the prevention of colorectal adenomas and cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprevention in familial adenomatous polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Treatment and chemoprevention of NSAID-associated gastrointestinal complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the COX-1/COX-2 Selectivity of Aspirin and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) selectivity of two widely known non-steroidal anti-inflammatory drugs (NSAIDs): aspirin (B1665792) and celecoxib (B62257). By examining their inhibitory activities against the two main COX isoforms, COX-1 and COX-2, this document aims to provide a clear, data-driven resource for professionals in drug development and biomedical research. The information presented is supported by experimental data from in vitro assays.
Introduction to COX Isoforms and Their Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[1]
-
COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.[1]
The therapeutic effects of NSAIDs are primarily derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2] This distinction has driven the development of COX-2 selective inhibitors.
Aspirin , a traditional NSAID, irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[3][4] In contrast, celecoxib is a selective inhibitor that specifically targets the COX-2 enzyme.[1][2]
Quantitative Comparison of Inhibitory Activity
The selectivity of an NSAID for COX-1 versus COX-2 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The COX-1/COX-2 IC50 ratio is often used as a selectivity index.
The following table summarizes the IC50 values for aspirin and celecoxib from various in vitro studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine) and the assay type (purified enzyme, whole blood).
| Drug | Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Aspirin | Washed Human Platelets | Human | 1.3 ± 0.5 | - | - | [5] |
| Purified Enzyme | Ovine | ~70 | - | - | [5] | |
| Human Whole Blood Assay | Human | - | 29.3 | - | ||
| Celecoxib | Washed Human Platelets | Human | 2.2 ± 0.3 | - | - | [5][6] |
| Purified Enzyme | Ovine | ~70 | - | - | [5] | |
| Purified Enzyme | Human | 8.3 | 15 | 0.55 | ||
| Human Whole Blood Assay | Human | 6.67 - 8.3 | 0.04 - 6.8 | 1.2 - 207.5 | [5] |
Mechanism of Action: The Arachidonic Acid Cascade
Both aspirin and celecoxib exert their effects by interrupting the arachidonic acid cascade, the metabolic pathway responsible for producing prostaglandins. Phospholipase A2 releases arachidonic acid from the cell membrane, which then serves as a substrate for the COX enzymes.
Aspirin's non-selective and irreversible inhibition blocks the production of prostaglandins by both COX-1 and COX-2.[3] Celecoxib's selective action primarily targets the inflammatory prostaglandins produced by COX-2, while having a minimal effect on the physiologically important prostaglandins generated by COX-1.[1]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of NSAIDs. Two common in vitro methods are the purified enzyme assay and the human whole blood assay.
Purified Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of isolated and purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Substrate (Arachidonic Acid)
-
Test compounds (Aspirin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader (fluorometric, colorimetric, or luminometric)
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound solution to each well.
-
Add the purified COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.[7]
-
Measure the enzyme activity by detecting the product formation over a set period using a plate reader. The detection method can be fluorometric, colorimetric, or luminometric depending on the assay kit.[8][9]
-
The reaction is stopped, often by the addition of an acid (e.g., HCl).[7]
-
The amount of prostaglandin (B15479496) produced is quantified, often by ELISA or LC-MS/MS.[7][10]
-
The percent inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures COX inhibition in a more physiologically relevant environment, using whole blood from healthy volunteers.
Materials:
-
Freshly drawn human whole blood (heparinized for COX-2 assay, no anticoagulant for COX-1 assay)
-
Test compounds (Aspirin, Celecoxib)
-
For COX-1 assay: Calcium ionophore A23187 to stimulate platelet COX-1 activity
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, and a COX-1 inhibitor (like low-dose aspirin) to block COX-1 activity.[11]
-
Centrifuge
-
ELISA or LC-MS/MS for prostaglandin or thromboxane (B8750289) measurement
Procedure:
For COX-1 Activity:
-
Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle (control).
-
After a pre-incubation period, blood clotting is allowed to proceed (e.g., for 1 hour at 37°C), which stimulates thromboxane B2 (TXB2) production via platelet COX-1.[11]
-
Alternatively, washed platelets can be stimulated with a calcium ionophore.[5]
-
The reaction is stopped, and serum or plasma is collected by centrifugation.
-
The concentration of TXB2, a stable metabolite of thromboxane A2, is measured as an index of COX-1 activity.
For COX-2 Activity:
-
Heparinized whole blood is pre-treated with a selective COX-1 inhibitor (e.g., a low concentration of aspirin) to inactivate platelet COX-1.[11]
-
The blood is then incubated with various concentrations of the test compound and LPS for an extended period (e.g., 24 hours) to induce COX-2 expression in monocytes.[12]
-
Plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2) is measured as an index of COX-2 activity.
Data Analysis (for both assays):
-
The percent inhibition of TXB2 or PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The experimental data clearly demonstrate the differing selectivity profiles of aspirin and celecoxib. Aspirin acts as a non-selective inhibitor of both COX-1 and COX-2, with a tendency to be more potent against COX-1 in many assay systems. This non-selectivity is responsible for both its therapeutic efficacy and its potential for gastrointestinal side effects.
In contrast, celecoxib exhibits significant selectivity for the COX-2 enzyme. This targeted inhibition allows for effective anti-inflammatory and analgesic effects while minimizing the disruption of the homeostatic functions of COX-1, thereby reducing the risk of certain side effects. The choice between these agents in a therapeutic or research context depends on the desired balance between efficacy and the potential for mechanism-based side effects.
References
- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERAPEUTIC TARGETING OF BRAIN ARACHIDONIC ACID CASCADE IN BIPOLAR DISORDER BY LOW DOSE ASPIRIN AND CELECOXIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Aspirin's Platelet Effects: A Comparative Analysis Between Humans and Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of aspirin (B1665792) on human and mouse platelets. Understanding the species-specific differences is crucial for translating findings from preclinical mouse models to human clinical applications. This document outlines key distinctions in signaling pathways, protein expression, and functional responses to aspirin, supported by experimental data and detailed methodologies.
Key Differences in Platelet Biology
Human and mouse platelets exhibit notable differences in their fundamental biology, which influences their response to antiplatelet agents like aspirin. Mouse platelets are generally more numerous and smaller than human platelets. Furthermore, there are significant variations in the expression levels of key receptors and signaling proteins involved in platelet activation and aggregation.
A systems biology analysis has revealed major differences in the central regulating signaling cascade of platelets between the two species. For instance, the ADP receptor P2Y12, a key target for antiplatelet drugs, shows higher mRNA and protein expression in mouse platelets compared to human platelets, where its protein levels are low and difficult to detect[1]. Conversely, other proteins like talin-1 (TLN1) and calmodulin-3 (CALM3) are more abundant in human platelets[1]. These molecular disparities contribute to the observed functional differences in platelet responses to various agonists.
Aspirin's Mechanism of Action: A Conserved Pathway
Aspirin's primary antiplatelet effect in both species is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[2][3] Aspirin acetylates a serine residue in the active site of COX-1, thereby blocking the synthesis of prostaglandin (B15479496) H2, the precursor for thromboxane (B8750289) A2 (TXA2).[2][4] TXA2 is a potent platelet agonist and vasoconstrictor that amplifies platelet activation and aggregation.[4][5] Since platelets lack a nucleus, they cannot synthesize new COX-1, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet (approximately 8-9 days in humans).[2][3]
Quantitative Comparison of Aspirin's Effects
While the fundamental mechanism of aspirin's action is conserved, the quantitative response can differ between species due to the aforementioned biological variations.
| Parameter | Human Platelets | Mouse Platelets | References |
| Aspirin IC50 for COX-1 | ~1.3 - 3.5 µM | Data not consistently reported, but generally considered sensitive. | [1][6] |
| Effect on Arachidonic Acid-Induced Aggregation | Highly sensitive; low doses of aspirin almost completely abolish aggregation. | Sensitive; aspirin inhibits aggregation, though higher concentrations of arachidonic acid can overcome this inhibition. | [3] |
| Effect on Collagen-Induced Aggregation | Inhibition is observed, but can be overcome at higher collagen concentrations. The response is dose-dependent. | Aspirin inhibits collagen-induced aggregation. | [7][8][9] |
| Effect on ADP-Induced Aggregation | Aspirin has a modest inhibitory effect on the secondary wave of ADP-induced aggregation, which is dependent on TXA2 synthesis. | Mouse platelets are more sensitive to ADP than human platelets. Aspirin's effect is dependent on the ADP concentration used. | [8][10][11] |
Experimental Protocols
Accurate and reproducible experimental design is paramount when comparing platelet function between species. The following are summarized protocols for key assays.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[6]
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection:
-
Human: Draw venous blood into tubes containing 3.2% sodium citrate (B86180). The first few milliliters should be discarded to avoid activation due to venipuncture.
-
Mouse: Collect blood via cardiac puncture or from the vena cava into tubes containing an anticoagulant (e.g., sodium citrate or acid-citrate-dextrose). Due to the smaller blood volume, pooling samples from multiple mice may be necessary.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature to separate PRP from red and white blood cells.
-
-
Platelet Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% light transmission.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL for human, 3.0 x 10^8 platelets/mL for mouse) using PPP.
-
-
Aggregation Assay:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the agonist of choice (e.g., arachidonic acid, ADP, collagen) and record the change in light transmission over time. For aspirin effect studies, platelets are pre-incubated with aspirin or vehicle control before adding the agonist.
-
Thromboxane B2 (TXB2) ELISA
This assay quantifies the stable metabolite of TXA2, providing an indirect measure of COX-1 activity.
Objective: To measure the concentration of TXB2 in plasma or serum.
Methodology:
-
Sample Collection: Collect blood and prepare plasma or serum according to standard procedures.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. A general workflow is as follows:
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the TXB2 concentration based on a standard curve.
-
Western Blot for COX-1
This technique is used to detect and quantify the amount of COX-1 protein in platelet lysates.
Objective: To determine the relative expression of COX-1 in human and mouse platelets.
Methodology:
-
Platelet Lysate Preparation:
-
Isolate platelets and lyse them in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE:
-
Separate the proteins in the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COX-1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin).
-
Summary and Conclusion
While aspirin's fundamental mechanism of irreversibly inhibiting COX-1 is consistent across humans and mice, significant differences in platelet biology lead to variations in their quantitative response. Mouse platelets exhibit higher expression of certain key receptors like P2Y12, potentially altering their sensitivity to various agonists and the overall impact of aspirin. Researchers must consider these species-specific differences when designing preclinical studies and interpreting data intended for translation to human applications. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate these important distinctions.
References
- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. High concentrations of arachidonic acid induce platelet aggregation and serotonin release independent of prostaglandin endoperoxides and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of platelet sensitivity to inhibitors of COX-1, P2Y1, and P2Y12 using a whole blood microfluidic flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the effects of aspirin and paracetamol (acetaminophen) on platelet aggregation and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 10. The sex-related differences in aspirin pharmacokinetics in rabbits and man and its relationship to antiplatelet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can we use adenosine diphosphate (ADP) to study "aspirin resistance"? The Janus faces of ADP-triggered platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating In Silico Predictions of Aspirin's Binding to Cyclooxygenase (COX)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico predictions and experimental data regarding the binding of aspirin (B1665792) to its primary targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the validation of computational models in drug discovery and development.
Data Presentation: Experimental vs. In Silico Predictions
The following tables summarize key quantitative data from both experimental assays and computational predictions, offering a direct comparison of aspirin's and other NSAIDs' interactions with COX-1 and COX-2.
Table 1: Experimental Inhibition Data (IC50) for Aspirin and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference(s) |
| Aspirin | 3.57 | 29.3 | 0.12 | [1] |
| Aspirin | 1.3 ± 0.5 | - | - | [2] |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Ibuprofen | 13 | 370 | 0.035 | [4][5] |
| Ibuprofen | 1.4 ± 0.4 | - | - | [2] |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Celecoxib | - | 0.04 | - | [6][7] |
| Celecoxib | 8.3 | 15 | 0.55 | [8] |
Table 2: Comparison of In Silico Binding Predictions and Experimental Data for Aspirin
| Parameter | COX-1 | COX-2 | Reference(s) |
| In Silico Predictions | |||
| Calculated Non-Covalent Binding Energy (kcal/mol) | -3.5 ± 0.4 | -3.8 ± 0.5 | [9] |
| Docking Score (kcal/mol) for Aspirin Derivatives | - | -5.59 (Aspirin-S1) | [10][11] |
| Docking Score (kcal/mol) for Glucose-Aspirin Derivatives | -5.3 to -8.2 | -5.8 to -8.3 | [12] |
| Experimental Data | |||
| Binding Free Energy (deduced from Ki) (kcal/mol) | -2.4 | - | [9] |
| Ki (mM) | ~20 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for a whole blood COX inhibition assay and a Surface Plasmon Resonance (SPR) binding assay.
Whole Blood COX Inhibition Assay
This ex vivo assay provides a physiologically relevant assessment of how a compound inhibits COX-1 and COX-2 activity.
Objective: To determine the concentration of a test compound (e.g., aspirin) required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood sample.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, a process primarily mediated by COX-1 in platelets.
-
COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) after stimulating whole blood with lipopolysaccharide (LPS), which induces the expression of COX-2 in monocytes.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
Test compound (aspirin) and vehicle control (e.g., DMSO).
-
Lipopolysaccharide (LPS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, and microplate reader.
Procedure:
For COX-1 Inhibition:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate the tubes at 37°C for a designated time (e.g., 60 minutes) to allow for drug-enzyme interaction.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using an ELISA kit according to the manufacturer's instructions.
For COX-2 Inhibition:
-
Aliquot whole blood into tubes.
-
Add LPS to each tube to induce COX-2 expression.
-
Add various concentrations of the test compound or vehicle.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an ELISA kit.
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% inhibition is observed) for both COX-1 and COX-2 from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Assay for Aspirin-COX Binding
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between molecules.
Objective: To determine the binding affinity and kinetics of aspirin to immobilized COX-1 and COX-2.
Principle: A sensor chip is coated with a ligand (COX enzyme), and an analyte (aspirin) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is proportional to the mass change and is recorded in a sensorgram.
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).
-
Purified recombinant human COX-1 and COX-2.
-
Aspirin.
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl).
Procedure:
1. Sensor Chip Preparation and Ligand Immobilization: a. Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC. b. Inject the COX enzyme (e.g., 20-50 µg/mL in an appropriate buffer) over the activated surface to achieve covalent immobilization via amine coupling. A target immobilization level should be optimized. c. Deactivate any remaining active esters by injecting ethanolamine-HCl. d. A reference flow cell should be prepared similarly but without the COX enzyme to subtract non-specific binding.
2. Analyte Preparation and Binding Measurement: a. Prepare a series of dilutions of aspirin in the running buffer. A concentration range spanning from well below to well above the expected dissociation constant (Kd) should be used. b. Inject the different concentrations of aspirin over the immobilized COX and reference surfaces at a constant flow rate. c. Record the association and dissociation phases for each concentration.
3. Regeneration: a. After each binding cycle, inject the regeneration solution to remove the bound aspirin and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
4. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. b. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Mandatory Visualizations
COX Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2, the key pathway inhibited by aspirin and other NSAIDs.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for Validating In Silico Predictions
This diagram outlines the logical flow for validating computational predictions of aspirin's binding to COX enzymes with experimental data.
Caption: Workflow for Validating In Silico Predictions.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Drug Design on Aspirin for Cyclooxygenase I and II, Target for Reduce the Effects of Inflammatory – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing the gene expression profiles of cells treated with aspirin vs. salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) (acetylsalicylic acid) and its primary metabolite, salicylate (B1505791), are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) with a broad range of therapeutic applications. While aspirin is rapidly deacetylated to salicylate in the body, the question of whether their effects on cellular function are identical remains a subject of investigation. Understanding the distinct and overlapping impacts of these two compounds on gene expression is crucial for elucidating their mechanisms of action and for the development of more targeted therapeutics. This guide provides a comparative overview of the gene expression profiles of cells treated with aspirin versus salicylate, supported by experimental data and detailed protocols.
Comparative Analysis of Gene Expression
Direct, comprehensive side-by-side studies comparing the global transcriptomic effects of aspirin and salicylate are limited in publicly available literature. However, by synthesizing data from various studies on different cell types and specific gene expression analyses, we can infer both shared and distinct molecular effects.
Quantitative Data Summary
The following table summarizes key findings on the differential gene expression induced by aspirin and salicylate. It is important to note that these results are compiled from different studies and experimental systems.
| Feature | Aspirin | Salicylate | Cell Type/System | Key Findings & References |
| Global Gene Expression | 208 differentially expressed genes identified in platelets.[1] | No equivalent global transcriptomic study available for direct comparison. | Human Platelets | Aspirin alters the platelet mRNA transcriptome, with no significant dose-dependent effect observed between 81 mg/day and 325 mg/day.[1] |
| 1,154 significantly differentially expressed genes in colon organoids.[2] | Not Reported | Human Colon Organoids | Aspirin treatment (50µM for 72 hours) leads to widespread transcriptomic changes, including a decrease in transit-amplifying cells.[3][2] | |
| Specific Gene Regulation | ||||
| PTGS2 (COX-2) | Suppression of mRNA expression.[4] | Suppression of mRNA expression (equipotent to aspirin).[4] | Human Umbilical Vein Endothelial Cells (HUVECs) and Foreskin Fibroblasts | Both aspirin and salicylate inhibit COX-2 transcription, suggesting a shared anti-inflammatory mechanism independent of aspirin's acetylation activity.[4] |
| NOS2 (iNOS) | Inhibition of mRNA induction in LPS-stimulated cells; Enhancement in IFN-γ-stimulated cells. | Inhibition of mRNA induction in LPS-stimulated cells; Enhancement in IFN-γ-stimulated cells (similar potency to aspirin). | Murine Macrophage Cell Line (RAW 264.7) | Aspirin and salicylate show complex, context-dependent, but similar effects on iNOS gene expression. |
| ABCC4 (MRP4) | Upregulation of mRNA and protein expression.[5] | No effect on mRNA or protein expression.[5] | Human Megakaryocytic Cell Line (DAMI) | This provides clear evidence of a distinct effect of aspirin, likely mediated by its acetyl group, that is not replicated by salicylate.[5] |
Experimental Protocols
The following are representative protocols for analyzing gene expression changes upon treatment with aspirin or salicylate. A direct comparative study should employ a consistent protocol for both compounds.
Cell Culture and Treatment
-
Cell Line: Human colon organoids, human umbilical vein endothelial cells (HUVECs), or other relevant cell lines.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment:
-
Prepare stock solutions of aspirin and sodium salicylate in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of aspirin or salicylate (e.g., 10 µM to 5 mM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours). The concentrations and duration should be determined based on the cell type and experimental goals. For example, a study on colon organoids used 50µM aspirin for 72 hours.[3][2]
-
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is > 8.0 for downstream applications.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the aspirin- or salicylate-treated groups and the control group. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify affected biological pathways.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Workflow for comparing gene expression profiles of cells treated with aspirin vs. salicylate.
Signaling Pathways Modulated by Aspirin and Salicylate
Both aspirin and salicylate are known to influence key inflammatory signaling pathways. While aspirin's acetylation of COX enzymes is a distinct mechanism, many downstream effects on gene expression are mediated by salicylate and are independent of COX inhibition.
Caption: Key signaling pathways modulated by aspirin and salicylate.
Conclusion
The available evidence indicates that while aspirin and salicylate share significant overlap in their effects on gene expression, particularly in the suppression of key inflammatory genes like PTGS2 (COX-2), they are not functionally identical. The differential regulation of genes such as ABCC4 (MRP4) highlights that the acetyl moiety of aspirin confers unique biological activities. This distinction is critical for understanding the full spectrum of aspirin's therapeutic and adverse effects. Future research employing direct, side-by-side transcriptomic and proteomic analyses will be invaluable in further dissecting the distinct and shared molecular impacts of these two important drugs.
References
- 1. Aspirin effects on platelet gene expression are associated with a paradoxical, increase in platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide In Vitro Effects of Aspirin on Patient-derived Normal Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome-wide in vitro effects of aspirin on patient-derived normal colon organoids: Impact of aspirin on colon epithelial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin influences megakaryocytic gene expression leading to up-regulation of multidrug resistance protein-4 in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Aspirin's Off-Target Landscape: A Comparative Proteomic Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a ubiquitous drug like aspirin (B1665792) is paramount for both elucidating its diverse therapeutic actions and anticipating potential adverse events. This guide provides an objective comparison of aspirin's impact on the cellular proteome, supported by experimental data from quantitative proteomic studies. We delve into the molecular intricacies of aspirin's off-target interactions, offering a comparative perspective with other non-steroidal anti-inflammatory drugs (NSAIDs) and detailing the experimental frameworks used to generate these insights.
Aspirin, or acetylsalicylic acid, is renowned for its irreversible inhibition of cyclooxygenase (COX) enzymes, the cornerstone of its anti-inflammatory, analgesic, and anti-platelet effects. However, a growing body of evidence from proteomic studies reveals that aspirin's pharmacological footprint extends far beyond COX inhibition, influencing a multitude of cellular proteins and pathways. This guide synthesizes findings from key proteomic analyses to provide a comprehensive overview of aspirin's off-target effects, offering a valuable resource for drug discovery and development.
Quantitative Proteomic Analysis: Aspirin's Impact on the Cellular Proteome
Recent advancements in mass spectrometry-based proteomics have enabled a global view of how aspirin perturbs the cellular proteome. The following tables summarize quantitative data from studies on human colon cancer cells and plasma, highlighting key proteins that are differentially expressed upon aspirin treatment.
Table 1: Differentially Expressed Proteins in HT29 Colon Cancer Cells Treated with Aspirin
| Protein | Regulation | Fold Change | Putative Function |
| p53 | Upregulated | 2.52 | Tumor suppressor, cell cycle regulation |
| CDK1 | Downregulated | 0.5 | Cell cycle progression |
| MCM6 | Downregulated | Not specified | DNA replication |
| RRM2 | Downregulated | Not specified | DNA synthesis and repair |
| ARFIP2 | Downregulated | Not specified | Actin cytoskeleton organization |
Data from a quantitative proteomic analysis of HT29 colon cancer cells treated with 10 mmol/L aspirin for 24 hours.
Table 2: Differentially Expressed Proteins in Plasma of Individuals Treated with Aspirin vs. Placebo
| Protein | Regulation | Fold Change (Aspirin vs. Placebo) | Putative Function |
| Succinate dehydrogenase subunit C (SDHC) | Downregulated | 0.66 | Mitochondrial respiration |
| Myosin-1 (MYH1) | Upregulated | 1.62 | DNA base excision repair |
| Forkhead box protein O1 (FOXO1) | Upregulated | Not specified | Transcription factor, apoptosis |
| NF-kappa-B inhibitor epsilon (NFKBIE) | Upregulated | Not specified | Inflammation, NF-κB signaling |
| Musashi-1 (MSI1) | Downregulated | 0.71 | RNA-binding protein, cell proliferation |
Data from an exploratory plasma proteomic analysis in a randomized crossover trial of aspirin (325 mg/day for 60 days).
Comparative Proteomics: Aspirin vs. Naproxen (B1676952)
To understand the unique off-target profile of aspirin, it is crucial to compare its effects with other NSAIDs. While comprehensive proteomic data comparing aspirin with a wide range of NSAIDs is still emerging, a study on a mouse model of prostate cancer provides a direct comparison with naproxen.
Table 3: Comparative Effects of Aspirin and Naproxen on Prostatic Protein Expression
| Protein | Effect of Aspirin | Effect of Naproxen | Putative Function |
| CCL12 | Decreased | More substantial decrease | Chemokine, inflammation |
| CXCL16 | Increased | Increased | Chemokine, immune response |
| MMP2 | Inhibited | Inhibited | Extracellular matrix remodeling |
| MMP9 | Inhibited | Inhibited | Extracellular matrix remodeling |
Data from a proteomic analysis of prostate tissue in a mouse model of prostate cancer treated with aspirin or naproxen.
This comparison suggests that while both aspirin and naproxen have overlapping effects on some inflammatory and tissue-remodeling proteins, the magnitude of these changes can differ, hinting at distinct off-target engagement.
Deciphering Aspirin's Acetylome: A Key Off-Target Mechanism
Beyond altering protein expression levels, aspirin's most prominent off-target effect is the acetylation of lysine (B10760008) residues on a vast number of proteins. This non-enzymatic modification can alter protein function, stability, and interaction networks. Proteomic studies using isotopically labeled aspirin have identified thousands of lysine acetylation sites, demonstrating the widespread nature of this off-target activity. While the functional consequences of the majority of these aspirin-induced acetylations are still under investigation, this widespread modification represents a significant aspect of aspirin's molecular mechanism of action that is distinct from other NSAIDs that do not possess an acetyl group.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to design and interpret proteomic studies on drug off-target effects.
Tandem Mass Tag (TMT) Based Quantitative Proteomics
This protocol outlines a typical workflow for TMT-based quantitative proteomic analysis of aspirin-treated cells.
-
Cell Culture and Treatment:
-
Culture human colon cancer cells (e.g., HT29) in appropriate media.
-
Treat cells with a defined concentration of aspirin (e.g., 10 mmol/L) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in a buffer containing detergents and protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptide digests from each condition (e.g., control and aspirin-treated) with different isobaric TMT reagents according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or downregulated proteins.
-
Chemical Proteomics for Aspirin Target Identification
This protocol describes a general workflow for identifying protein targets of aspirin using a chemical probe-based approach.
-
Synthesis of an Aspirin-based Chemical Probe:
-
Synthesize an aspirin analog containing a reactive group (e.g., an alkyne or a photo-activatable group) and a handle for enrichment (e.g., biotin).
-
-
Cell Treatment and Labeling:
-
Treat cells with the aspirin chemical probe.
-
If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.
-
-
Cell Lysis and Click Chemistry (for alkyne probes):
-
Lyse the cells to release the proteins.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin (B1667282) tag to the alkyne-modified proteins.
-
-
Enrichment of Probe-labeled Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins into peptides directly on the beads using trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were bound to the aspirin probe.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated sample compared to a control sample. These are considered potential targets of aspirin.
-
Visualizing Aspirin's Off-Target Signaling and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Aspirin's influence on the p53 and CDK1 signaling pathways.
Caption: Experimental workflow for TMT-based quantitative proteomics.
Conclusion
The validation of aspirin's off-target effects through proteomic studies has unveiled a complex and multifaceted mechanism of action that extends well beyond its well-established COX-inhibitory activity. The widespread protein acetylation and the significant alterations in protein expression profiles underscore the importance of a systems-level approach to understanding the full pharmacological impact of this historic drug. For researchers and drug development professionals, these insights not only provide a deeper understanding of aspirin's therapeutic benefits and potential side effects but also offer a roadmap for the discovery of novel drug targets and the development of safer, more effective therapies. The comparative data, though still evolving, highlights the unique properties of aspirin among NSAIDs and emphasizes the need for continued research into the off-target effects of widely used medications.
Aspirin's Multifaceted Impact on Cellular Signaling: A Comparative Analysis
For Immediate Release
Aspirin (B1665792), a long-established nonsteroidal anti-inflammatory drug (NSAID), continues to be a focal point of research due to its complex and varied effects on cellular signaling pathways. Beyond its well-documented inhibition of cyclooxygenase (COX) enzymes, aspirin modulates other critical pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. This guide provides a comparative analysis of aspirin's impact on these key signaling pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Summary: Aspirin's Quantitative Effects on Signaling Pathways
The following tables summarize the quantitative impact of aspirin on the COX, NF-κB, and MAPK signaling pathways as reported in various studies.
| Pathway | Target Protein | Cell Type | Aspirin Concentration | Observed Effect | Reference |
| COX | COX-1 | Platelets | Low-dose | Irreversible inhibition, blocking thromboxane (B8750289) A2 synthesis | [1],[2],[3] |
| COX-2 | Various | High-dose | Acetylates and modifies enzymatic activity to produce anti-inflammatory mediators | [1],[2] | |
| PGE2 Production | Human Skeletal Muscle | 975 mg (oral dose) | 50-97% reduction from baseline | [4] | |
| NF-κB | IKK-β | Various | Therapeutic concentrations | Specific inhibition, reducing ATP binding | [5],[6] |
| p-P65, p-P50, p-STAT3 | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 1, 2, 5, 10 mM | Dose-dependent decrease in phosphorylation | [7] | |
| IκB Degradation | Colorectal Cancer Cells | 0.5–5 mM | Stimulation of IκB degradation and nuclear translocation of RelA with prolonged exposure | [8] | |
| MAPK | p-JNK, p-MAPK | SW626 Ovarian Cancer Cells | 500 mM | 16-fold time-dependent increase in p-JNK and p-MAPK | [9] |
| p-JNK, p-ERK, p-p38 MAPK | PC-9 Lung Cancer Cells | <4 mM | Significant increase in phosphorylation | [10] | |
| ERK1/2 | Hypoxic/Reoxygenated Spinal Cord Neurons | 1-3 mM | Strong inhibition of sustained ERK1/2 activation | [11] | |
| MMP-9 Expression | RAW264.7 Macrophages | Dose-dependent | Reduction in TNF-α-induced MMP-9 protein levels | [12] |
Key Signaling Pathways Modulated by Aspirin
Aspirin's influence extends across several interconnected signaling pathways crucial for inflammation, cell proliferation, and apoptosis.
Cyclooxygenase (COX) Pathway
Aspirin's primary and most well-understood mechanism of action is the irreversible inhibition of COX enzymes.[2][13] It acetylates a serine residue in the active site of both COX-1 and COX-2, leading to the suppression of prostaglandin (B15479496) and thromboxane synthesis.[1][2][14] The irreversible nature of this inhibition is unique among NSAIDs and is responsible for the long-lasting antiplatelet effect of low-dose aspirin.[1][3]
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
- 6. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspirin inhibits p44/42 mitogen-activated protein kinase and is protective against hypoxia/reoxygenation neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspirin suppresses TNF-α-induced MMP-9 expression via NF-κB and MAPK signaling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. technikwissen.eu [technikwissen.eu]
- 14. proteopedia.org [proteopedia.org]
The Long-Term Safety and Efficacy of Low-Dose Aspirin: A Comparative Guide
For decades, low-dose aspirin (B1665792) has been a cornerstone of cardiovascular disease prevention. Its role, however, has been the subject of evolving research, leading to more nuanced recommendations. This guide provides a comprehensive comparison of the long-term safety and efficacy of low-dose aspirin, drawing on data from major clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the evidence.
Mechanism of Action: The Cyclooxygenase (COX) Signaling Pathway
Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes.[1][3][4] The key antiplatelet effect of low-dose aspirin is achieved through the inhibition of thromboxane (B8750289) A2 (TxA2) synthesis in platelets, which reduces platelet aggregation and the formation of blood clots.[1][5][6][7][8] While aspirin inhibits both COX-1 and COX-2, its impact on COX-1 in platelets is more pronounced at low doses.[1]
Comparative Efficacy: Key Clinical Trials
The efficacy of low-dose aspirin for the primary prevention of cardiovascular disease has been evaluated in several large-scale, randomized controlled trials. The results have highlighted a modest benefit that is often counterbalanced by an increased risk of bleeding, particularly in individuals without established cardiovascular disease.
| Trial | Participant Profile | N | Intervention | Follow-up (years) | Primary Efficacy Outcome | Key Finding |
| ASCEND [9][10][11][12][13] | Patients with diabetes without baseline cardiovascular disease | 15,480 | 100 mg aspirin daily vs. placebo | 7.4 | First serious vascular event (myocardial infarction, stroke, transient ischemic attack, or death from any vascular cause) | 12% relative risk reduction in serious vascular events (8.5% in aspirin group vs. 9.6% in placebo group).[9][11][13] |
| ARRIVE [14][15][16][17][18] | Individuals at moderate risk of a first cardiovascular event | 12,546 | 100 mg enteric-coated aspirin daily vs. placebo | 5 | Time to first occurrence of cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic attack | No significant difference between aspirin and placebo groups (4.29% vs 4.48%).[14][15] |
| ASPREE [19][20][21][22] | Healthy elderly individuals (≥70 years, or ≥65 for Black and Hispanic participants in the US) | 19,114 | 100 mg enteric-coated aspirin daily vs. placebo | 4.7 | Disability-free survival (death, dementia, or persistent physical disability) | No significant difference in disability-free survival between groups.[19] |
Comparative Safety: Major Bleeding Events
A significant safety concern with long-term low-dose aspirin use is the increased risk of major bleeding, primarily gastrointestinal bleeding and intracranial hemorrhage.[23][24][25][26]
| Trial | Primary Safety Outcome | Aspirin Group | Placebo Group | Key Finding |
| ASCEND [9][10][11][12][13] | First major bleeding event (intracranial hemorrhage, sight-threatening bleeding event in the eye, gastrointestinal bleeding, or other serious bleeding) | 4.1% | 3.2% | 29% relative increase in major bleeding events.[10][13] |
| ARRIVE [14][15][16][17][18] | Gastrointestinal bleeding | 0.97% | 0.46% | Statistically significant increase in gastrointestinal bleeds.[14][15] |
| ASPREE [19][27][20][21][22] | Major hemorrhage (hemorrhagic stroke, clinically significant bleeding) | 3.8% | 2.8% | Significant increase in major bleeding.[20] |
Low-Dose Aspirin and Cancer Prevention
The role of aspirin in cancer prevention is an area of active research. Some long-term observational studies suggest a reduced risk of certain cancers, particularly colorectal cancer, with prolonged aspirin use.[28][29] However, results from randomized controlled trials have been less consistent. For instance, the ASCEND and ARRIVE trials did not find a short-term reduction in cancer incidence.[9][16] The ASPREE trial unexpectedly found a higher risk of cancer-related death in the aspirin group, although this finding requires further investigation.[19][21][30] A 20-year longitudinal study showed that long-term aspirin use was associated with a reduced risk of cancer and cancer mortality, with stronger effects for use exceeding 10 years.[28][29]
Experimental Protocols: Key Clinical Trials
A generalized workflow for the large-scale clinical trials discussed is outlined below.
ASCEND Trial (A Study of Cardiovascular Events in Diabetes)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population: 15,480 patients with type 1 or type 2 diabetes and no history of cardiovascular disease.[12]
-
Intervention: 100 mg aspirin daily versus a matching placebo.[12]
-
Primary Efficacy Endpoint: The first occurrence of a serious vascular event (nonfatal myocardial infarction, nonfatal stroke or transient ischemic attack, or death from any vascular cause).[13]
-
Primary Safety Endpoint: The first occurrence of a major bleeding event (intracranial hemorrhage, sight-threatening bleeding in the eye, gastrointestinal bleeding, or other serious bleeding requiring transfusion or hospitalization).[13]
ARRIVE Trial (Aspirin to Reduce Risk of Initial Vascular Events)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[16]
-
Patient Population: 12,546 individuals without a history of cardiovascular disease or diabetes who were at moderate risk for a cardiovascular event.[15][16] Men were ≥55 years and women were ≥60 years with multiple cardiovascular risk factors.[15]
-
Intervention: 100 mg enteric-coated aspirin daily versus a matching placebo.[14]
-
Primary Efficacy Endpoint: Time to the first occurrence of a composite of cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic attack.[14][15]
-
Primary Safety Endpoint: Gastrointestinal bleeding.[15]
ASPREE Trial (Aspirin in Reducing Events in the Elderly)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[19][20]
-
Patient Population: 19,114 community-dwelling individuals aged ≥70 years (or ≥65 years for Black and Hispanic participants in the United States) who were free of cardiovascular disease, dementia, or physical disability at baseline.[27]
-
Intervention: 100 mg of enteric-coated aspirin daily versus a matching placebo.[27]
-
Primary Endpoint: A composite of death, dementia, or persistent major physical disability.[19]
-
Secondary Endpoints: All-cause mortality and major adverse cardiovascular events.[19]
Alternatives to Low-Dose Aspirin
For patients who are intolerant to aspirin or for whom the bleeding risk outweighs the cardiovascular benefit, several alternatives are available. These primarily include other antiplatelet agents and anticoagulants.
-
Clopidogrel (B1663587): An antiplatelet agent that inhibits the P2Y12 ADP receptor on platelets. A recent meta-analysis suggested that clopidogrel may be more effective than aspirin for long-term secondary prevention in patients with established coronary artery disease, without an increased risk of major bleeding.[31][32]
-
Other P2Y12 Inhibitors: Prasugrel and ticagrelor (B1683153) are other potent P2Y12 inhibitors used in specific cardiovascular settings, often in combination with aspirin (dual antiplatelet therapy), particularly after acute coronary syndromes or percutaneous coronary intervention.
-
Anticoagulants: For certain high-risk patients, particularly those with atrial fibrillation, direct oral anticoagulants (DOACs) or warfarin (B611796) are more effective than aspirin for stroke prevention.
-
Natural Alternatives: Some natural supplements like omega-3 fish oil, policosanol, and pycnogenol (B1171443) have been studied for their potential antiplatelet effects, but the evidence is not as robust as for prescribed medications.[33]
Conclusion
The long-term use of low-dose aspirin for the primary prevention of cardiovascular disease presents a delicate balance between a modest reduction in ischemic events and a significant increase in the risk of major bleeding. For secondary prevention in patients with established cardiovascular disease, the benefits of low-dose aspirin are more clearly defined and generally outweigh the risks.[34][35][36] The decision to initiate or continue low-dose aspirin, particularly for primary prevention, should be individualized, taking into account the patient's cardiovascular risk profile, bleeding risk, and age.[37] Ongoing research continues to refine our understanding of the role of aspirin in both cardiovascular disease and cancer prevention.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet function and biosynthesis of prostacyclin and thromboxane A2 in whole blood after aspirin administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin inhibits platelet function independent of the acetylation of cyclo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCEND trial results announced: bleeds and benefit with aspirin balanced in patients with diabetes and no effect on cancer — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 10. bhf.org.uk [bhf.org.uk]
- 11. ASCEND: Aspirin Doesn’t Look Good for Primary CV Prevention in Diabetic Patients | tctmd.com [tctmd.com]
- 12. ASCEND: A Study of Cardiovascular Events iN Diabetes — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 13. A Study of Cardiovascular Events in Diabetes - American College of Cardiology [acc.org]
- 14. Aspirin Fails to Prevent CV Events in People at ‘Moderate’ Risk of Disease: ARRIVE | tctmd.com [tctmd.com]
- 15. Aspirin to Reduce Risk of Initial Vascular Events - American College of Cardiology [acc.org]
- 16. crtonline.org [crtonline.org]
- 17. ahajournals.org [ahajournals.org]
- 18. medscape.com [medscape.com]
- 19. Aspirin in Reducing Events in the Elderly - American College of Cardiology [acc.org]
- 20. metagenicsinstitute.com [metagenicsinstitute.com]
- 21. The ASPREE Trial: An Unanticipated Stimulus for Greater Precision in Prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASPREE USA: Home - Studying the effect of aspirin and other factors on health and aging [aspree.org]
- 23. Bleeding Risk with Long-Term Low-Dose Aspirin: A Systematic Review of Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acpjournals.org [acpjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. uspreventiveservicestaskforce.org [uspreventiveservicestaskforce.org]
- 27. ASPREE: No Benefit of Aspirin in Primary Prevention [medscape.com]
- 28. Long-term use of low-dose aspirin for cancer prevention: A 20-year longitudinal cohort study of 1,506,525 Hong Kong residents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Aspirin and Cancer in Older People - NCI [cancer.gov]
- 31. More Effective and Safe Blood Thinning Drug May Soon Replace Low-Dose Aspirin | Discover Magazine [discovermagazine.com]
- 32. sciencealert.com [sciencealert.com]
- 33. medicinewithheart.com [medicinewithheart.com]
- 34. Ideal Aspirin Dose for Secondary Prevention in Patients With ASCVD - American College of Cardiology [acc.org]
- 35. Low-Dose Aspirin for Prevention of Atherosclerotic CVD - American College of Cardiology [acc.org]
- 36. Use of Low-dose Aspirin as Secondary Prevention of Atherosclerotic Cardiovascular Disease Among US Adults (From the National Health Interview Survey, 2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The Latest Daily Low-Dose Aspirin Guidelines [houstonmethodist.org]
comparing the metabolic profiles of aspirin-treated vs. control animals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles in aspirin-treated versus control animal models, supported by experimental data and detailed protocols. Understanding these metabolic shifts is crucial for elucidating aspirin's therapeutic mechanisms and potential side effects.
Quantitative Metabolic Data Summary
The following table summarizes the key quantitative metabolic changes observed in animal models following aspirin (B1665792) administration compared to control groups. These findings highlight aspirin's significant impact on lipid and glucose metabolism.
| Metabolic Parameter | Animal Model | Aspirin Treatment Details | Key Findings in Aspirin-Treated vs. Control Group | Reference |
| Lipid Metabolism | ||||
| Plasma Triglycerides (TG) | High-fat diet-fed APOC1 mice | Not specified | ↓ 32% reduction | [1][2][3][4] |
| Plasma Total Cholesterol (TC) | High-fat diet-fed APOC1 mice | Not specified | ↓ 33% reduction | [1] |
| VLDL-Triglyceride Production | High-fat diet-fed APOC1 mice | Not specified | ↓ 28% reduction | [2][3][4] |
| VLDL-Triglyceride Production | High-fat diet-fed wild-type mice | Not specified | ↓ 33% reduction | [2][3][4] |
| Incorporation of plasma-derived fatty acids into VLDL-TG | Not specified | Not specified | ↓ 24% reduction | [2][3] |
| Serum Total Cholesterol | High-fat diet-induced obese mice | Low dose for 11 weeks | ↓ Significant reduction | [5] |
| Serum and Adipose Tissue Triglycerides | High-fat diet-induced obese mice | Low dose for 11 weeks | ↓ Significant reduction | [5] |
| Glucose Metabolism | ||||
| Fasting Plasma Glucose | Type 2 diabetic human subjects | ~7 g/day for 2 weeks | ↓ ~25% reduction | [6] |
| Blood Glucose | Diabetic rats | High dose (100 mg/kg b.w./i.p) for 2, 7, and 14 days | ↓ Significant decrease | [7][8] |
| Blood Glucose | High-fat diet-induced obese mice | Low dose for 11 weeks | ↓ Significant reduction | [5] |
| Glucose Oxidation Rates (Basal) | Type 2 diabetic human subjects | ~7 g/day for 2 weeks | ↑ Significant improvement (0.8 to 0.9 mg/kg/min) | [6] |
| Glucose Oxidation Rates (Hyperinsulinemic clamp) | Type 2 diabetic human subjects | ~7 g/day for 2 weeks | ↑ Significant improvement (1.3 to 1.7 mg/kg/min) | [6] |
| Hepatic Glucose Production | Type 2 diabetic human subjects | ~7 g/day for 2 weeks | ↓ ~20% reduction | [6] |
| Peripheral Glucose Uptake | Type 2 diabetic human subjects | ~7 g/day for 2 weeks | ↑ ~20% improvement | [6] |
| Other Metabolites | ||||
| Trihydroxybutyric acid | Rats | 15 mg/kg for 3 weeks | Altered levels | [9] |
| L-alanine | Rats | 15 mg/kg for 3 weeks | Altered levels | [9] |
| Acetoacetic acid | Rats | 15 mg/kg for 3 weeks | Altered levels (in ibuprofen (B1674241) group, also altered in aspirin group) | [9] |
| Short- and medium-chain acyl-carnitines | Humans | 100 mg daily for 1 week | ↓ Decreased levels | [10][11] |
| Glutamine | Humans | 100 mg daily for 1 week | ↓ Low levels | [10][11] |
Featured Signaling Pathway: Aspirin's Modulation of NF-κB in Lipid Metabolism
Aspirin's influence on lipid metabolism is partly mediated through its anti-inflammatory properties, specifically by inhibiting the NF-κB signaling pathway in the liver. This inhibition leads to a reduction in VLDL-triglyceride production.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison guide.
Animal Models and Aspirin Administration
-
Hyperlipidemia Mouse Model : Human apolipoprotein CI (apoCI)-expressing mice (APOC1 mice) and wild-type mice were fed a high-fat diet (HFD).[2][3] Aspirin was administered as a treatment group.
-
Obese Mouse Model : Swiss Albino female mice were fed a high-fat diet for 11 weeks to induce obesity.[5] A low dose of aspirin was administered concurrently with the high-fat diet in the treatment group.[5]
-
Diabetic Rat Model : Diabetes was induced in rats, and a high dose of aspirin (100 mg/kg body weight) was administered intraperitoneally for 2, 7, and 14 days.[7][8]
-
General Rat Model for Metabolomics : Male Sprague-Dawley rats were administered aspirin (15 mg/kg) or ibuprofen (15 mg/kg) via intragastric gavage for 3 weeks.[9]
Sample Collection and Preparation for Metabolomics
-
Serum/Plasma Collection : Blood samples were collected from animals after a specified fasting period. For serum, blood was allowed to clot before centrifugation. For plasma, blood was collected in tubes containing an anticoagulant and then centrifuged.
-
Tissue Collection : Livers were collected from overnight-fasted mice, and lipids were extracted for analysis.[1]
-
Urine Collection : For pharmacometabolomic studies, pre-dosed urine samples were collected from rats.[12] The animals were housed in metabolic cages for 24-hour urine collection.[12]
-
Sample Preparation for Mass Spectrometry :
Biochemical Analysis
-
Plasma Lipids : Plasma triglyceride (TG), total cholesterol (TC), phospholipid (PL), and free fatty acid (FFA) levels were measured using standard enzymatic assays.[1]
-
VLDL-TG Production : Hepatic VLDL-TG production was measured to assess the rate of triglyceride secretion from the liver.[2][3]
-
Glucose and Insulin (B600854) : Blood glucose levels were measured using a glucometer.[5] Plasma insulin concentrations were determined by radioimmunoassay.
-
Gene Expression : The relative mRNA expression of target genes (e.g., PPARγ, GLUT4, IL-6, TNFα) was calculated using the ΔΔCT method after reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]
Experimental Workflow: Untargeted Metabolomics Study
The following diagram illustrates a typical workflow for an untargeted metabolomics study to compare the metabolic profiles of aspirin-treated and control animals.
This guide provides a foundational understanding of the metabolic alterations induced by aspirin in preclinical models. The presented data and protocols can aid researchers in designing future studies to further explore the multifaceted metabolic effects of this widely used drug.
References
- 1. Aspirin reduces hypertriglyceridemia by lowering VLDL-triglyceride production in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Aspirin reduces hypertriglyceridemia by lowering VLDL-triglyceride production in mice fed a high-fat diet | Louis Bolk Instituut [louisbolk.nl]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin attenuates the expression of adhesion molecules, risk of obesity, and adipose tissue inflammation in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Mechanism by which high-dose aspirin improves glucose metabolism in type 2 diabetes [jci.org]
- 7. High dose of aspirin moderates diabetes-induced changes of heart glycogen/glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fisher Discrimination of Metabolic Changes in Rats Treated with Aspirin and Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untargeted Metabolomics to Go beyond the Canonical Effect of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of Low-Dose Aspirin-Induced Gastric Toxicity Using Nuclear Magnetic Resonance Spectroscopy-Based Pharmacometabolomics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untargeted lipidomics and metagenomics reveal the mechanism of aspirin eugenol ester relieving hyperlipidemia in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A General Framework for the Proper Disposal of Laboratory Chemicals
Hazardous Waste Identification and Segregation
Proper disposal begins with the correct identification and segregation of chemical waste. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Table 1: Hazardous Waste Characteristics and Examples
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases. | Acetone, Ethanol, Xylene |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated. | Sodium Metal, Picric Acid (dry) |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. These are identified through the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., lead, mercury), pesticides, and certain organic compounds. |
Standard Operating Procedure for Chemical Waste Disposal
The following steps provide a general protocol for the safe handling and disposal of chemical waste in a laboratory setting.
Experimental Protocol: General Chemical Waste Disposal
-
Characterization: Determine if the waste is hazardous based on the characteristics listed in Table 1 or if it is a listed hazardous waste by regulatory agencies. Consult the Safety Data Sheet (SDS) for the chemical.
-
Container Selection: Choose a waste container that is compatible with the chemical waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date accumulation started.
-
Segregation: Segregate incompatible waste streams to prevent dangerous reactions. For example, keep acids away from bases and oxidizers away from organic substances.
-
Accumulation: Accumulate waste at or near the point of generation in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1] For solid spills, carefully sweep the material to avoid creating dust and place it into the hazardous waste container.[1] For liquid spills, use an inert absorbent material.[1]
-
Disposal Request: Once the container is full, or within the time limits specified by regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]
Visualizing the Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Navigating Chemical Safety: A General Protocol for Handling Hazardous Substances
Initial Assessment: Our search for safety protocols related to "Alipur" indicates that this is a geographical location in India and not a recognized chemical substance. Consequently, specific handling, disposal, and personal protective equipment (PPE) guidelines for a substance named "this compound" could not be found.
For the safety of all laboratory personnel, it is crucial to correctly identify any chemical before handling. The primary source for safety and handling information is the substance's Safety Data Sheet (SDS), which should be provided by the chemical manufacturer.
The following guide provides a general framework for handling hazardous chemicals. Researchers, scientists, and drug development professionals should adapt this information based on the specific substance's SDS.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the hazards identified in the chemical's SDS. This table summarizes common PPE for laboratory settings and should be populated with specific details from the SDS of the chemical being handled.
| PPE Category | Type and Specifications (Fill in based on SDS) | Purpose |
| Eye and Face Protection | Safety glasses, goggles, or face shield | Protects against chemical splashes, projectiles, and harmful vapors. |
| Hand Protection | Nitrile, latex, butyl rubber, or other specified gloves | Shields skin from direct contact with hazardous substances. The material must be resistant to the specific chemical. |
| Body Protection | Laboratory coat, chemical-resistant apron, or full-body suit | Prevents contamination of personal clothing and protects the skin from spills. |
| Respiratory Protection | Fume hood, N95 respirator, or other specified respirator | Protects against inhalation of hazardous dust, fumes, mists, or vapors. |
Standard Operating Procedure for Safe Chemical Handling
This protocol outlines a general workflow for safely managing hazardous chemicals in a laboratory setting.
1. Pre-Handling Preparation:
- Consult the SDS: Thoroughly review the Safety Data Sheet for the specific chemical to understand its hazards, required PPE, and emergency procedures.
- Assemble PPE: Don all required personal protective equipment as specified in the SDS.
- Prepare Workspace: Ensure the work area is clean, uncluttered, and, if necessary, work within a certified chemical fume hood.
- Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and operational.
2. Handling and Use:
- Dispensing: Carefully dispense the chemical, avoiding splashes and the creation of dust or aerosols. Use appropriate tools (e.g., spatulas, pipettes).
- Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and hazard information.
- Containment: Keep containers sealed when not in use.
3. Disposal of Chemical Waste:
- Segregation: Dispose of chemical waste in designated, labeled waste containers. Do not mix incompatible waste streams.
- Container Management: Do not overfill waste containers. Ensure they are properly sealed and stored in a designated secondary containment area.
- Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.
4. Emergency Procedures:
- Spills: In the event of a spill, follow the procedures outlined in the SDS. This may involve using a spill kit, evacuating the area, and notifying safety personnel.
- Exposure: If the chemical comes into contact with skin or eyes, immediately use the safety shower or eyewash station for at least 15 minutes and seek medical attention. For inhalation, move to fresh air and seek medical attention.
Visualizing the Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for safely managing hazardous chemicals in a laboratory environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
